molecular formula C8H6N4 B159260 2,2'-Bipyrazine CAS No. 10199-00-5

2,2'-Bipyrazine

Cat. No.: B159260
CAS No.: 10199-00-5
M. Wt: 158.16 g/mol
InChI Key: DFXNVSIALRDJHY-UHFFFAOYSA-N
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Description

2,2'-Bipyrazine is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazin-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNVSIALRDJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276441
Record name 2,2'-Bipyrazine
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-00-5
Record name 2,2'-Bipyrazine
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Record name 2,2'-Bipyrazine
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Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Bipyrazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10199-00-5

This technical guide provides a comprehensive overview of 2,2'-Bipyrazine, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and its emerging role in various scientific fields.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₆N₄, is a light-brown solid at room temperature.[1][2] It is an aromatic compound composed of two pyrazine (B50134) rings linked by a single bond between the 2 and 2' positions. This structure imparts unique electronic and coordination properties, making it a valuable ligand in inorganic and organometallic chemistry.[3] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 10199-00-5[3]
Molecular Formula C₈H₆N₄[3]
Molecular Weight 158.16 g/mol [3]
Appearance Light-brown solid[1]
Melting Point 185.0 to 189.0 °C[3]
Boiling Point (Predicted) 299.0 ± 35.0 °C[1]
Solubility Data not readily available
pKa (Predicted) -0.63 ± 0.10[1]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

UV-Vis Spectroscopy

In hexane, this compound exhibits a maximum absorption (λmax) at 320 nm.[1] This absorption is attributed to π → π* electronic transitions within the aromatic system.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C=N stretching and bending vibrations within the pyrazine rings. For the related compound 2,2'-bipyridine (B1663995), characteristic peaks are observed in the frequency ranges of 1596 cm⁻¹ for C=N stretching, 1434-1476 cm⁻¹ for C=C stretching, and 735-766 cm⁻¹ for C-H bending.[1] Similar absorption patterns are anticipated for this compound.

Experimental Protocols: Synthesis of this compound

General Protocol for Ullmann-Type Coupling of 2-Halopyrazine:

Materials:

  • 2-Chloropyrazine or 2-Bromopyrazine

  • Copper powder or a copper-bronze alloy[6]

  • High-boiling point solvent (e.g., dimethylformamide (DMF), nitrobenzene)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-halopyrazine and the copper reagent.

  • Add the high-boiling point solvent to the flask.

  • Flush the system with an inert gas to remove oxygen.

  • Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it for several hours. The exact temperature and reaction time will need to be optimized.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the copper residues.

  • The solvent can be removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Note: The conditions for the Ullmann reaction can be harsh and yields may vary. Modern variations of this reaction may employ palladium or nickel catalysts, which can offer milder reaction conditions and improved yields.[8]

Applications and Biological Activity

This compound is a versatile molecule with applications in various fields of chemistry and has shown potential in drug discovery.

Coordination Chemistry

As a bidentate chelating ligand, this compound readily forms stable complexes with a wide range of transition metals.[3] These metal complexes have been investigated for their applications in catalysis, materials science, and photochemistry.

Drug Development and Biological Activity

Recent studies have highlighted the potential of pyrazine and bipyridine derivatives as therapeutic agents. These compounds have been reported to exhibit anti-inflammatory and anticancer properties.[11][12]

Anticancer Activity: Some pyrazine derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bax, Bcl-2, and Survivin.[12] Derivatives of the related 2,2'-bipyridine have been found to induce apoptosis in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and mitochondrial membrane depolarization, with docking studies suggesting potential interactions with the AKT and BRAF signaling proteins.[11]

Anti-inflammatory Activity: While direct evidence for this compound is limited, the broader class of pyrazine and bipyridine-containing compounds has been investigated for anti-inflammatory effects. The NF-κB and MAPK signaling pathways are key regulators of inflammation and are potential targets for such compounds.[13][14][15][16][][18][19][20]

Visualizations

Experimental Workflow: Ullmann Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start 2-Halopyrazine + Copper Reagent solvent Add High-Boiling Solvent start->solvent inert Inert Atmosphere (N2/Ar) solvent->inert heat Heat (>150 °C) inert->heat monitor Monitor Reaction (TLC/GC) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Copper cool->filter evaporate Solvent Evaporation filter->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify product Pure this compound purify->product

Caption: Workflow for the Ullmann synthesis of this compound.

Potential Signaling Pathway: Induction of Apoptosis by Pyrazine Derivatives

G cluster_0 Cellular Response to Pyrazine Derivative cluster_1 Mitochondrial Pathway cluster_2 Inhibitor of Apoptosis Pathway Pyrazine Pyrazine Derivative (e.g., this compound) Cell Cancer Cell Pyrazine->Cell Bax Bax (Pro-apoptotic) Up-regulation Cell->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Cell->Bcl2 Survivin Survivin Down-regulation Cell->Survivin Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Survivin->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of apoptosis induction by pyrazine derivatives.

References

A Comprehensive Review of 2,2'-Bipyrazine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrazine (bpz) is a heterocyclic aromatic compound consisting of two pyrazine (B50134) rings linked by a carbon-carbon single bond at their 2 and 2' positions. As a nitrogen-containing heteroaromatic bidentate ligand, it is an analogue of the extensively studied 2,2'-bipyridine. However, the presence of two additional nitrogen atoms in the aromatic rings significantly alters its electronic properties, making it a stronger π-acceptor and giving its metal complexes distinct photophysical and electrochemical characteristics. This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its role in coordination chemistry and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the homocoupling of 2-halopyrazines being a common approach.

A notable method is the nickel-catalyzed homocoupling of 2-iodopyrazine. This reaction provides a direct route to the bipyrazine scaffold.

2-iodopyrazine 2-iodopyrazine Ni(cod)2 / dppf Ni(cod)2, dppf Zn, THF, 60 °C 2-iodopyrazine->Ni(cod)2 / dppf This compound This compound Ni(cod)2 / dppf->this compound

Caption: Synthesis of this compound via nickel-catalyzed homocoupling.

Physicochemical and Spectroscopic Properties

This compound is a light brown solid at room temperature. Its physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₆N₄
Molecular Weight158.16 g/mol
Melting Point185-188 °C
AppearanceLight brown solid[1]
λmax320 nm (in Hexane)[2]
pKa-0.63 (predicted)[2]

Spectroscopic Characterization:

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three distinct protons on each pyrazine ring. The symmetry of the molecule simplifies the spectrum.

  • ¹³C NMR: The ¹³C NMR spectrum will display signals for the carbon atoms of the pyrazine rings. The carbon atoms directly bonded to nitrogen will appear at a lower field. For the tris(2,2'-bipyrazyl)ruthenium(II) chloride complex, the ¹³C NMR spectrum in DMSO-d₆ shows peaks at 150.3, 148.5, 147.0, and 145.5 ppm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic bands for C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the pyrazine rings.

Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyrazine rings and the presence of lone pairs on the nitrogen atoms.

  • Coordination Chemistry: The primary chemical property of this compound is its ability to act as a chelating ligand for a wide range of metal ions. It forms stable complexes with transition metals, where the two nitrogen atoms of adjacent rings coordinate to the metal center, forming a five-membered ring.

M Mⁿ⁺ complex [M(bpz)ₓ]ⁿ⁺ M->complex bpz This compound bpz->complex cluster_oxidative Oxidative Quenching cluster_reductive Reductive Quenching [Ru(bpz)₃]²⁺ [Ru(bpz)₃]²⁺ * [Ru(bpz)₃]²⁺ * [Ru(bpz)₃]²⁺ [Ru(bpz)₃]²⁺->* [Ru(bpz)₃]²⁺ [Ru(bpz)₃]³⁺ [Ru(bpz)₃]³⁺ * [Ru(bpz)₃]²⁺->[Ru(bpz)₃]³⁺ Acceptor (A) [Ru(bpz)₃]⁺ [Ru(bpz)₃]⁺ * [Ru(bpz)₃]²⁺->[Ru(bpz)₃]⁺ Donor (D) [Ru(bpz)₃]³⁺->[Ru(bpz)₃]²⁺ D Electron Donor (D) [Ru(bpz)₃]⁺->[Ru(bpz)₃]²⁺ A Electron Acceptor (A) D⁺ D⁺ D->D⁺ A⁻ A⁻ A->A⁻

References

The Core of Coordination: An In-depth Technical Guide to the Fundamental Chemistry of 2,2'-Bipyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrazine (bpz), a heterocyclic aromatic ligand, has garnered significant attention in the field of coordination chemistry due to its versatile binding modes, unique electronic properties, and the interesting photophysical and electrochemical characteristics of its metal complexes. As a structural isomer of the well-studied 2,2'-bipyridine, this compound offers a distinct electronic profile due to the presence of two additional nitrogen atoms in each aromatic ring. These nitrogen atoms act as weaker σ-donors and stronger π-acceptors, influencing the properties of the resulting metal complexes in profound ways. This technical guide provides a comprehensive overview of the fundamental coordination chemistry of this compound, including its synthesis, electronic properties, coordination behavior with various transition metals, and detailed experimental protocols for its preparation and the synthesis of its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common methods being the condensation of α-dicarbonyl compounds with α-diamines and transition metal-catalyzed cross-coupling reactions.

Condensation Reaction

A prevalent method for synthesizing this compound involves the condensation of glyoxal (B1671930) with 2-aminopyrazine. This reaction is typically carried out in an alcoholic solvent and can be catalyzed by an acid.

Synthesis_Condensation Synthesis of this compound via Condensation Glyoxal Glyoxal Intermediate Intermediate Glyoxal->Intermediate + 2x 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->Intermediate This compound This compound Intermediate->this compound - 2H2O

Caption: Condensation synthesis of this compound.

Ullmann-type Coupling

Another versatile method for the synthesis of this compound is the Ullmann-type coupling of 2-halopyrazines, typically 2-chloropyrazine (B57796) or 2-bromopyrazine. This reaction is catalyzed by copper or palladium complexes and often requires elevated temperatures.

Synthesis_Ullmann Ullmann-type Coupling for this compound Synthesis 2-Halopyrazine 2-Halopyrazine This compound This compound 2-Halopyrazine->this compound 2x, + Catalyst, Heat Catalyst Cu or Pd catalyst Coordination_Modes Coordination Modes of this compound cluster_chelating Chelating Bidentate cluster_bridging Bridging Bidentate M1 Metal Center Bpz1 This compound M1->Bpz1 N1 N N2 N M2 Metal Center 1 Bpz2 This compound M2->Bpz2 M3 Metal Center 2 M3->Bpz2

health and safety information for 2,2'-bipyrazine handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2,2'-Bipyrazine is a heterocyclic organic compound that serves as a bidentate chelating ligand in coordination chemistry. Its properties are summarized below.

PropertyValueSource
CAS Number 10199-00-5[1]
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol
Appearance White to yellow to green powder/crystal
Melting Point 185-188 °C
Boiling Point No data available
Flash Point Not applicable
Solubility No data available
Vapor Pressure No data available
Density No data available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Detailed toxicological data for this compound is not available in the public domain. Due to the lack of specific LD50 and LC50 data, this compound should be handled as a substance of unknown toxicity, and exposure should be minimized.

Toxicity DataValue
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Carcinogenicity No data available
Mutagenicity No data available
Teratogenicity No data available

Experimental Protocols and Handling Procedures

Given the hazard profile, the following handling procedures are recommended.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat must be worn. For extensive handling, chemical-resistant coveralls are recommended.

  • Hand Protection: Chemical-resistant gloves are required. While specific breakthrough times for this compound are not available, nitrile gloves are a common choice for general laboratory use with chemicals. However, for prolonged or direct contact, it is crucial to consult glove manufacturer's compatibility charts and consider using thicker, more resistant gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Respiratory Protection: For operations where dust or aerosols may be generated and engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended. The selection of the appropriate respirator should be based on a formal risk assessment.

General Handling Hygiene
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling and before leaving the laboratory.

  • Keep containers tightly closed when not in use.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Explosion Hazard Data

PropertyValue
Flammability No data available
Flash Point Not applicable
Flammable Limits No data available
Autoignition Temperature No data available
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May include carbon oxides and nitrogen oxides.

  • Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment as described in Section 4.2. Avoid breathing dust and contact with the spilled material.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills, follow institutional procedures for hazardous material cleanup.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service for proper disposal.

Visualizations

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Select & Don PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_react Perform Experiment handle_weigh->handle_react cleanup_decon Decontaminate Equipment handle_react->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: General workflow for handling chemical compounds.

Emergency_Response_Workflow cluster_immediate_action Immediate Actions cluster_assessment Assessment cluster_response Response start Exposure Occurs action_remove Remove from Exposure start->action_remove action_first_aid Administer First Aid (Wash Skin/Eyes) action_remove->action_first_aid assess_severity Assess Severity action_first_aid->assess_severity response_medical Seek Medical Attention assess_severity->response_medical response_notify Notify Supervisor response_medical->response_notify response_sds Consult SDS response_notify->response_sds

Caption: Workflow for responding to a chemical exposure.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2'-Bipyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrazine is a heterocyclic aromatic organic compound with the chemical formula C₈H₆N₄. Comprising two pyrazine (B50134) rings linked by a single carbon-carbon bond, this molecule is of significant interest in coordination chemistry, materials science, and medicinal chemistry. Its nitrogen atoms act as coordination sites for metal ions, making it a valuable bidentate ligand in the formation of metal complexes with diverse applications in catalysis, photoluminscence, and as potential therapeutic agents. Understanding the molecular structure and conformational behavior of this compound is paramount for predicting its coordination properties, designing novel derivatives, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the experimentally determined and theoretically calculated structural and conformational properties of this compound.

Molecular Structure

The molecular structure of this compound has been primarily determined through single-crystal X-ray diffraction studies of its coordination complexes. These studies provide precise measurements of bond lengths, bond angles, and the overall geometry of the molecule in the solid state.

Solid-State Structure from X-ray Crystallography

In the solid state, within a coordination complex, the this compound molecule is essentially planar. The crystal structure of a platinum complex containing this compound ligands has been determined, and the key structural parameters are summarized in the table below.

ParameterValue
Bond Lengths (Å)
C-C (inter-ring)1.48
C-N (pyrazine ring)1.33 - 1.35
C-C (pyrazine ring)1.38 - 1.40
Bond Angles (°)
C-C-N (pyrazine ring)121 - 123
C-N-C (pyrazine ring)116 - 118
N-C-C (inter-ring)116
Dihedral Angle (°)
N-C-C-N (inter-ring)~180 (for trans conformer)

Table 1: Key Structural Parameters of this compound in the Solid State.

Conformational Analysis

The conformation of this compound is defined by the dihedral angle between the two pyrazine rings, which can rotate around the central C-C single bond. This rotation gives rise to two principal conformers: a trans (or anti) conformer and a cis (or syn) conformer.

Conformational Isomers

Experimental evidence from X-ray crystallography of metal complexes demonstrates that this compound can adopt both cis and trans conformations when acting as a ligand.[1]

  • Trans Conformer (C₂h symmetry): In this arrangement, the nitrogen atoms of the two pyrazine rings are positioned on opposite sides of the central C-C bond. This conformation is generally considered to be the ground state due to reduced steric hindrance between the hydrogen atoms on adjacent rings.

  • Cis Conformer (C₂v symmetry): Here, the nitrogen atoms are on the same side of the C-C bond. This conformation is essential for the molecule to act as a chelating ligand, where both nitrogen atoms coordinate to the same metal center.

The relationship between these conformers can be visualized as a rotational pathway.

G Trans trans-Conformer (Ground State) TransitionState Rotational Transition State Trans->TransitionState Rotation TransitionState->Trans Rotation Cis cis-Conformer (Higher Energy) TransitionState->Cis Rotation Cis->TransitionState Rotation

Figure 1: Conformational interconversion of this compound.
Rotational Energy Barrier

Theoretical calculations for 2,2'-bipyridine (B1663995) indicate that the trans-planar conformation is the global minimum on the potential energy surface. The rotation around the central C-C bond to the cis conformation requires surmounting a rotational energy barrier. The cis conformation itself is typically found to be a local minimum at a dihedral angle of approximately 40-50 degrees from the fully planar cis arrangement, which represents a transition state.

Conformer/Transition StateDihedral Angle (N-C-C-N)Relative Energy (kcal/mol) - Estimated based on 2,2'-bipyridine
trans-planar180°0
Perpendicular Transition State90°~3-5
cis-skewed~40-50°~2-4
cis-planar Transition State~5-7

Table 2: Estimated Relative Energies of this compound Conformers.

Experimental Protocols

X-ray Crystallography

The determination of the solid-state structure of this compound within a coordination complex involves the following general steps:

  • Crystal Growth: Single crystals of a metal complex of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a solution containing the metal salt and the this compound ligand in an appropriate solvent system.

  • Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data using least-squares methods, which minimizes the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Output Crystal Growth Crystal Growth X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Molecular Structure Molecular Structure Structure Refinement->Molecular Structure

Figure 2: Workflow for X-ray crystal structure determination.
Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules like this compound. A typical computational protocol involves:

  • Model Building: An initial 3D structure of the this compound molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the minimum energy structures corresponding to the cis and trans conformers. This is done by selecting a suitable theoretical method (e.g., B3LYP functional) and a basis set (e.g., 6-31G* or larger).

  • Conformational Search/Potential Energy Scan: To determine the rotational energy barrier, a potential energy surface scan is performed. This involves systematically changing the dihedral angle of the central C-C bond in small increments (e.g., 10-15 degrees) and calculating the energy at each step while allowing all other geometrical parameters to relax.

  • Frequency Analysis: Vibrational frequency calculations are performed at the optimized geometries of the conformers and transition states. The absence of imaginary frequencies confirms a true minimum, while a single imaginary frequency indicates a transition state.

G start Initial Molecular Model geom_opt Geometry Optimization (DFT/B3LYP/6-31G*) start->geom_opt conf_search Potential Energy Surface Scan (Varying Dihedral Angle) geom_opt->conf_search freq_analysis Frequency Analysis conf_search->freq_analysis end Conformational Energetics (Minima and Transition States) freq_analysis->end

Figure 3: Computational workflow for conformational analysis.

Conclusion

The molecular structure of this compound is characterized by two planar pyrazine rings connected by a C-C single bond. In the solid state, it has been observed in both cis and trans conformations when coordinated to metal centers. While detailed experimental data on the rotational energetics of the isolated molecule are scarce, theoretical studies on the analogous 2,2'-bipyridine suggest a preference for the trans-planar conformation as the ground state, with a higher energy cis-skewed conformer accessible after overcoming a rotational barrier. A thorough understanding of this conformational flexibility is crucial for the rational design of this compound-based ligands and materials with tailored properties for applications in catalysis, drug development, and materials science. Further dedicated computational and gas-phase experimental studies on this compound would be highly valuable to refine our understanding of its intrinsic conformational behavior.

References

Solubility of 2,2'-Bipyrazine in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-bipyrazine, a key heterocyclic compound utilized in coordination chemistry and materials science. Due to a notable scarcity of published quantitative solubility data for this compound in common organic solvents, this document focuses on providing a robust framework for researchers to determine these critical parameters. It includes a detailed experimental protocol for solubility determination, a template for data presentation, and a workflow diagram to guide the experimental process.

Introduction

This compound is an aromatic organic compound with the chemical formula (C₄H₃N₂)₂. Its structure, consisting of two pyrazine (B50134) rings linked by a single bond, allows it to act as a bidentate chelating ligand in coordination chemistry. The resulting metal complexes have applications in catalysis, photochemistry, and as functional materials. Understanding the solubility of this compound in various organic solvents is paramount for its application in synthesis, purification, and formulation. Optimal solvent selection is crucial for controlling reaction kinetics, yield, and purity of resulting compounds.

While qualitative descriptions of the solubility of the related compound 2,2'-bipyridine (B1663995) are available, indicating it is soluble in polar solvents like ethanol (B145695) and acetone (B3395972) and less so in non-polar solvents, specific quantitative data for this compound remains largely unreported in publicly accessible literature.[1] This guide aims to bridge this gap by providing a detailed methodology for researchers to obtain precise and reliable solubility data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to understanding its general solubility behavior.

PropertyValue
Molecular FormulaC₈H₆N₄
Molecular Weight158.16 g/mol
AppearanceLight-brown solid
Melting Point185.0 to 189.0 °C
pKa-0.63±0.10 (Predicted)
λmax320nm (Hexane)

(Data sourced from various chemical suppliers and databases)[2]

Quantitative Solubility Data

To facilitate this, the following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Dichloromethane
Chloroform
Ethyl Acetate
Toluene
Hexane
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature bath or incubator with shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a minimum of 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the withdrawn aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered saturated solution to a known volume with the same solvent.

    • Determine the concentration of this compound in the diluted solution using a pre-validated analytical method, such as UV-Vis spectrophotometry (utilizing its λmax at 320 nm in hexane) or HPLC.[2] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L) based on the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis & Calculation prep1 Add excess this compound to vial prep2 Add known volume/mass of solvent prep1->prep2 equilibration Agitate at constant temperature (24-72h) prep2->equilibration sampling1 Allow excess solid to settle equilibration->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter with 0.45 µm syringe filter sampling2->sampling3 analysis1 Dilute sample to known volume sampling3->analysis1 analysis2 Quantify concentration (UV-Vis or HPLC) analysis1->analysis2 calculation Calculate solubility analysis2->calculation

References

Spectral Data of 2,2'-Bipyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2'-bipyrazine, a key heterocyclic compound with significant applications in coordination chemistry, catalysis, and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties, offering valuable data for identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectral data for this compound is summarized in the tables below, providing a quick reference for its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmSolventTemperatureMultiplicityAssignment
9.59CDCl₃60 °CsH-3, H-3'
8.64CDCl₃60 °CsH-5, H-5', H-6, H-6'

s = singlet

¹³C NMR Data [1]

Chemical Shift (δ) ppmSolventAssignment
150.3DMSO-d₆C-2, C-2'
148.5DMSO-d₆C-3, C-3'
147.0DMSO-d₆C-5, C-5'
145.5DMSO-d₆C-6, C-6'
Infrared (IR) Spectroscopy[1]
Wavenumber (cm⁻¹)Assignment
1585C=N stretching
1407Aromatic C=C stretching
1269C-H in-plane bending
1157Ring stretching
828C-H out-of-plane bending
660Ring deformation
Ultraviolet-Visible (UV-Vis) Spectroscopy[2]
λmax (nm)SolventMolar Absorptivity (ε)Transition
290DMSONot Reportedπ → π*

Experimental Protocols

The following sections outline the general methodologies for obtaining the NMR, IR, and UV-Vis spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the this compound molecule.

Methodology:

  • Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed into an infrared spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The characteristic absorption bands are then identified and assigned to specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions within the this compound molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., Dimethyl Sulfoxide (DMSO), ethanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (typically from 200 to 800 nm) and records the absorbance of the sample at each wavelength.

  • Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified, which corresponds to specific electronic transitions within the molecule.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve ATR Place on ATR Crystal Sample->ATR Solution Prepare Dilute Solution Sample->Solution NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer ATR->IR UV UV-Vis Spectrophotometer Solution->UV NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data UV_Data UV-Vis Spectrum (Absorption Maxima) UV->UV_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: General workflow for spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Bipyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-bipyrazine, a key building block in coordination chemistry and drug development. This document details a reliable synthetic protocol and outlines the analytical techniques used to verify the structure and purity of the compound.

Introduction

This compound is a heterocyclic compound consisting of two pyrazine (B50134) rings linked by a carbon-carbon single bond. Its unique electronic properties and bidentate chelating ability make it a valuable ligand in the synthesis of metal complexes with diverse applications, including catalysis, photoluminscence, and medicinal chemistry. An understanding of its synthesis and thorough characterization is crucial for its effective application in research and development.

Synthesis of this compound

A robust and reproducible method for the synthesis of this compound is the palladium-catalyzed homocoupling of a 2-halopyrazine. The following protocol is adapted from a reliable procedure for a similar coupling reaction.

Experimental Protocol: Palladium-Catalyzed Homocoupling of 2-Iodopyrazine (B2397660)

This procedure details the synthesis of this compound from 2-iodopyrazine using a palladium acetate (B1210297) catalyst.

Materials:

  • 2-Iodopyrazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 2-Propanol

  • Ethyl acetate

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a glass stopper, and a thermometer.

  • The flask is charged with 2-iodopyrazine (4.01 g, 19.5 mmol), N,N-dimethylformamide (55.0 mL), potassium carbonate (4.03 g, 29.1 mmol), palladium(II) acetate (218 mg, 0.973 mmol), and 2-propanol (3.0 mL, 39.2 mmol).

  • A reflux condenser is attached, and the reaction mixture is heated to 100 °C in a silicone oil bath under a nitrogen atmosphere with stirring for 2 hours.

  • The reaction is cooled to 30 °C, and a saturated aqueous solution of ammonium chloride (40 mL) is added dropwise.

  • The mixture is transferred to a separatory funnel, diluted with ethyl acetate (75 mL) and water (10 mL), and the layers are separated.

  • The aqueous phase is extracted three times with ethyl acetate (75 mL each).

  • The combined organic fractions are washed three times with a saturated aqueous solution of ammonium chloride (75 mL each) and dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude product as a solid.

  • The crude solid is purified by recrystallization from ethyl acetate to afford this compound as light brown flakes.

Synthesis_Workflow reagents 2-Iodopyrazine, Pd(OAc)₂, K₂CO₃, 2-Propanol, DMF reaction Reaction at 100 °C, 2h reagents->reaction workup Aqueous Workup (NH₄Cl, EtOAc, H₂O) reaction->workup extraction Extraction with EtOAc workup->extraction drying Drying (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization (EtOAc) evaporation->purification product This compound purification->product

Diagram 1: Synthesis Workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods.

Data Presentation

The following table summarizes the key characterization data for this compound.

PropertyValue
Physical Appearance Light brown solid/flakes
Molecular Formula C₈H₆N₄[1]
Molecular Weight 158.16 g/mol [1]
Melting Point 185-188 °C
¹H NMR (CDCl₃, 400 MHz)δ 9.59 (s, 2H), 8.64 (s, 4H)[1]
¹³C NMR (CDCl₃)Data to be confirmed by experimental analysis
FT-IR (KBr, cm⁻¹)Characteristic peaks to be determined
UV-Vis (in Hexane)λmax: 320 nm
Mass Spec. (EI) m/z (%)158 (M⁺, 100), 131 (4.6), 106 (19.9), 105 (13.6), 80 (12.0), 53 (11.4)[1]
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (B151607) (CDCl₃).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The FT-IR spectrum is recorded using a KBr pellet method.

  • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Characteristic peaks are identified and assigned to corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • The UV-Vis absorption spectrum is recorded on a spectrophotometer.

  • A dilute solution of this compound in a suitable UV-grade solvent (e.g., hexane (B92381) or ethanol) is prepared.

  • The spectrum is scanned over the UV-Vis range (typically 200-800 nm) to determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS):

  • Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and fragment ions are recorded.

Characterization_Logic cluster_analysis Data Analysis start Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir uvvis UV-Vis Spectroscopy start->uvvis ms Mass Spectrometry start->ms structure_confirm Structural Confirmation nmr->structure_confirm purity_assess Purity Assessment nmr->purity_assess ftir->structure_confirm uvvis->structure_confirm ms->structure_confirm final_product Characterized This compound structure_confirm->final_product Verified purity_assess->final_product Confirmed

Diagram 2: Logical Flow of this compound Characterization.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of this compound. The detailed palladium-catalyzed homocoupling protocol offers a reliable method for its preparation. The subsequent characterization using a suite of analytical techniques is essential to confirm the identity and purity of the final product, ensuring its suitability for further applications in research and development. Researchers are encouraged to adapt and optimize these methods as needed for their specific experimental contexts.

References

Theoretical and Computational Insights into 2,2'-Bipyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrazine (bpz), a heterocyclic organic compound, has garnered significant interest in various scientific domains, including coordination chemistry, materials science, and catalysis.[1] Its unique electronic properties and ability to act as a bidentate chelating ligand make it a versatile building block for the synthesis of novel metal complexes with diverse applications. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, alongside relevant experimental data and protocols, to serve as a comprehensive resource for researchers and professionals in the field.

Molecular Structure and Properties

This compound consists of two pyrazine (B50134) rings linked by a single carbon-carbon bond between the 2 and 2' positions. The planarity of the molecule and the orientation of the nitrogen atoms are key determinants of its chemical and physical properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₈H₆N₄[2][3]
Molecular Weight158.16 g/mol [2][3]
Melting Point185-188 °C[3]
AppearanceLight-brown solid[4]
λmax320 nm (in Hexane)[4]

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

Experimental Protocol: Palladium-Catalyzed Reductive Coupling

An efficient method for the synthesis of this compound involves the palladium-catalyzed reductive coupling of 2-iodopyrazine (B2397660).[1] This protocol offers high yields and scalability.

Materials:

  • 2-iodopyrazine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Reducing agent (e.g., hydrazine)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of 2-iodopyrazine in DMF, add the palladium catalyst and the base.

  • Heat the mixture to the desired temperature (e.g., 80 °C).

  • Slowly add the reducing agent to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[1]

An isolated yield of 81% has been reported for this method on a multi-gram scale.[1]

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the electronic structure, properties, and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Electronic Structure and Molecular Orbitals

DFT calculations on a gold and thiol substituted this compound have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic behavior. For this substituted derivative, the HOMO-LUMO gap was calculated to be 2.15 eV at zero bias.[5] The application of an external electric field was found to decrease this gap, suggesting enhanced conductivity under such conditions.[5] The electron density plots reveal that the HOMO is of σ-symmetry, with significant contributions from the nitrogen lone pairs, while the LUMO is of π-symmetry, distributed over the pyrazine rings.

The workflow for a typical DFT calculation on this compound is outlined below:

DFT_Workflow cluster_pre Preprocessing cluster_calc DFT Calculation cluster_post Postprocessing & Analysis mol_structure Define Molecular Structure of This compound choose_functional Choose DFT Functional (e.g., B3LYP) mol_structure->choose_functional choose_basis_set Select Basis Set (e.g., LANL2DZ) choose_functional->choose_basis_set geometry_optimization Geometry Optimization choose_basis_set->geometry_optimization freq_calculation Frequency Calculation geometry_optimization->freq_calculation electronic_properties Calculate Electronic Properties (HOMO, LUMO) freq_calculation->electronic_properties analyze_results Analyze Output: Energies, Orbitals, Spectra electronic_properties->analyze_results visualize_orbitals Visualize Molecular Orbitals analyze_results->visualize_orbitals

A generalized workflow for performing DFT calculations on this compound.

Spectroscopic Characterization

A variety of spectroscopic techniques are used to characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound.

¹H NMR (CDCl₃, 399.65 MHz): The ¹H NMR spectrum typically shows signals in the aromatic region, corresponding to the protons on the pyrazine rings.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of the molecule. Key vibrational frequencies can be assigned to C-H, C=N, and C=C stretching and bending modes within the pyrazine rings.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak (M⁺) is typically observed at m/z 158.[6]

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. This compound exhibits a maximum absorption (λmax) at 320 nm in hexane.[4]

Spectroscopic_Characterization cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Obtained synthesis Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms uv_vis UV-Vis Spectroscopy synthesis->uv_vis structure_confirmation Structure Confirmation nmr->structure_confirmation functional_groups Functional Group Identification ir->functional_groups molecular_weight Molecular Weight Determination ms->molecular_weight electronic_transitions Electronic Transition Analysis uv_vis->electronic_transitions

Workflow for the spectroscopic characterization of this compound.

Coordination Chemistry

This compound is an excellent chelating ligand, forming stable complexes with a variety of transition metals. These complexes have shown potential as photocatalysts. For instance, the ruthenium(II) complex, [Ru(bpz)₃]²⁺, is a strongly oxidizing photocatalyst.[4]

The coordination of this compound to a metal center typically involves the nitrogen atoms of the pyrazine rings, forming a five-membered chelate ring.

Applications in Drug Development

While the primary focus of this guide is on the theoretical and computational aspects, it is noteworthy that pyrazine derivatives have shown a range of biological activities, including anti-inflammatory and antitumor properties. The ability of this compound to form stable metal complexes opens avenues for the design of novel metallodrugs with potential therapeutic applications.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound, supplemented with key experimental data. The unique electronic structure and coordination properties of this compound make it a molecule of significant interest for ongoing research and development in chemistry, materials science, and drug discovery. Further computational and experimental investigations will undoubtedly continue to uncover new applications for this versatile compound and its derivatives.

References

An In-depth Technical Guide to 2,2'-Bipyrazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bipyrazine, a heterocyclic organic compound, is a significant ligand in coordination chemistry and a versatile building block in the development of functional materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an in-depth look at its common applications, particularly in photocatalysis and medicinal chemistry. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound (also known as 2,2'-bipyrazinyl or 2-pyrazin-2-ylpyrazine) is an aromatic compound with the chemical formula C₈H₆N₄. It consists of two pyrazine (B50134) rings linked by a single carbon-carbon bond between the 2 and 2' positions. The electron-deficient nature of the pyrazine rings imparts unique electronic properties to this compound, making it a highly sought-after ligand for the synthesis of metal complexes with interesting photophysical and electrochemical characteristics. Its ability to form stable complexes with a variety of transition metals has led to its use in diverse fields, from photocatalysis and organic electronics to medicinal chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₆N₄[1]
Molecular Weight158.16 g/mol [1]
CAS Number10199-00-5[1]
AppearanceYellow to light-brown solid/flakes[2][3]
Melting Point185-188 °C
Purity95-97% (commercially available)[3]
Air SensitivityYes[3]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueDataReference
¹H NMR (400 MHz, CDCl₃, 60 °C)δ (ppm): 8.65 (s, 2H), 8.78 (d, J=2.7 Hz, 2H), 9.25 (d, J=1.5 Hz, 2H)[4]
¹³C NMRSignals in the aromatic region. Specific shifts depend on solvent and temperature.[5]
FT-IR (cm⁻¹)Key peaks corresponding to C=N, C=C, and C-H stretching and bending vibrations.
UV-Vis (in Hexane)λmax = 320 nm[6]
Mass Spectrometrym/z (top peak) = 158
Table 3: Crystallographic Data for this compound
ParameterValueReference
CCDC Number153496
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.584(2)
b (Å)9.712(2)
c (Å)10.203(2)
β (°)109.43(3)
Volume (ų)708.1(3)
Z4

Note: Detailed bond lengths and angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition number.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with palladium-catalyzed cross-coupling reactions being among the most efficient and high-yielding.

Experimental Protocol: Palladium-Catalyzed Reductive Homocoupling of 2-Iodopyrazine[2][9]

This protocol, adapted from Schultz et al. (2015), provides a reliable and scalable method for the synthesis of this compound.[7]

Materials:

Procedure:

  • A 250-mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, glass stopper, and a thermometer.

  • The flask is charged with 2-iodopyrazine (e.g., 4.01 g, 19.5 mmol) and DMF (55.0 mL).[2]

  • To this solution, potassium carbonate (4.03 g, 29.1 mmol), palladium(II) acetate (218 mg, 0.973 mmol), and 2-propanol (3.0 mL, 39.2 mmol) are added.[2]

  • The resulting heterogeneous mixture is heated to 100 °C and stirred for 2 hours.[7]

  • The reaction progress can be monitored by TLC analysis on silica (B1680970) gel using 50% EtOAc-hexane as the eluent. The starting material (2-iodopyrazine) has an Rf of 0.52, and the product (this compound) has an Rf of 0.27.[2]

  • After completion, the reaction mixture is cooled to room temperature and a saturated aqueous solution of NH₄Cl (75 mL) is added.[2]

  • The aqueous phase is extracted with ethyl acetate (3 x 75 mL).[2]

  • The combined organic fractions are washed with a saturated aqueous solution of NH₄Cl (3 x 75 mL) and dried over anhydrous Na₂SO₄.[2]

  • The solvent is removed by rotary evaporation to yield a light brown solid.[2]

  • The crude product is recrystallized from ethyl acetate to afford this compound as light brown flakes (typical yield: 72-81%).[2][7]

Common Uses of this compound

The unique electronic properties of this compound make it a valuable component in several areas of chemical research and development.

Photocatalysis

This compound is a key ligand in the design of photoredox catalysts, particularly those based on ruthenium. The resulting complexes, such as tris(2,2'-bipyrazyl)ruthenium(II) ([Ru(bpz)₃]²⁺), are powerful photooxidants.[7] The electron-withdrawing nature of the bipyrazine ligands increases the excited-state oxidation potential of the metal complex, enabling it to catalyze a wide range of organic transformations upon irradiation with visible light.[7] These reactions often proceed via radical cation intermediates and are effective for various cycloadditions and coupling reactions.[2][8]

A general workflow for the use of a Ru(II)-bipyrazine complex in the photocatalytic degradation of an organic pollutant is outlined below.

G Experimental Workflow for Photocatalytic Degradation cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Photocatalytic Reaction cluster_analysis Analysis and Characterization prep_catalyst Prepare Ru(bpz)3^2+ catalyst solution mix Mix catalyst and pollutant solutions in a photoreactor prep_catalyst->mix prep_pollutant Prepare aqueous solution of organic pollutant prep_pollutant->mix deaerate Deaerate the solution (e.g., with N2 or Ar) mix->deaerate irradiate Irradiate with visible light source (e.g., LED) deaerate->irradiate monitor Monitor degradation (e.g., UV-Vis spectroscopy, HPLC) irradiate->monitor identify Identify degradation products (e.g., LC-MS, GC-MS) monitor->identify quantify Quantify degradation efficiency and kinetics monitor->quantify G Photocatalytic Cycle of [Ru(bpz)3]2+ Ru_II [Ru(bpz)3]2+ Ru_II_star *[Ru(bpz)3]2+ Ru_II->Ru_II_star hν (Visible Light) Ru_III [Ru(bpz)3]3+ Ru_II_star->Ru_III Electron Acceptor (A) Ru_III->Ru_II S Substrate_radical Substrate Radical (S.+) Substrate Substrate (S) Substrate->Substrate_radical -e- Product Product (P) Substrate_radical->Product Reaction

References

Methodological & Application

Application Notes and Protocols: 2,2'-Bipyrazine as a Ligand for Ruthenium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of ruthenium (Ru) complexes featuring 2,2'-bipyrazine (bpz) and its derivatives as ligands. The focus is on their potential as anticancer agents, detailing their mechanism of action, including cellular uptake, DNA interaction, and induction of apoptosis. This document offers detailed experimental protocols for key assays and summarizes quantitative data to facilitate comparative analysis.

Introduction

Ruthenium-based coordination complexes have emerged as a promising class of potential therapeutic agents, offering distinct advantages over traditional platinum-based drugs, such as lower toxicity and a different mechanism of action. The this compound ligand, a π-deficient heteroaromatic diamine, is of particular interest due to its ability to form stable complexes with ruthenium and to participate in photo-induced electron transfer processes.[1] Ruthenium complexes incorporating this compound have demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis via reactive oxygen species (ROS)-mediated mitochondrial pathways.[2][3]

Synthesis of Ruthenium-2,2'-Bipyrazine Complexes

The synthesis of ruthenium-2,2'-bipyrazine complexes typically involves the reaction of a ruthenium precursor, such as RuCl₃·3H₂O or a pre-synthesized complex like [Ru(bpy)₂Cl₂], with the this compound ligand. The following is a general protocol for the synthesis of a heteroleptic complex, [Ru(bpy)₂(bpz)]²⁺.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of [Ru(bpy)₂(bpz)]Cl₂ Ru_prec Ru(bpy)₂Cl₂ Precursor reflux Reflux (e.g., 8h) Ru_prec->reflux bpz This compound (bpz) bpz->reflux solvent Ethanol (B145695)/Water solvent->reflux cool Cooling & Precipitation reflux->cool filter Filtration & Washing cool->filter product [Ru(bpy)₂(bpz)]Cl₂ filter->product

Caption: Workflow for the synthesis of a heteroleptic Ru(II)-bipyridine-bipyrazine complex.

Experimental Protocol: Synthesis of [Ru(bpy)₂(bpz)]Cl₂

Materials:

  • cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂])

  • This compound (bpz)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve [Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1.1 equivalents) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 8-12 hours. The color of the solution should change, indicating complex formation.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure until a precipitate begins to form.

  • Complete the precipitation by adding a small amount of diethyl ether.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with small portions of cold water and then diethyl ether to remove unreacted starting materials and impurities.

  • Dry the final product under vacuum.

Characterization: The resulting complex should be characterized by standard analytical techniques such as ¹H NMR, UV-Vis spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Applications in Cancer Research

Ruthenium-2,2'-bipyrazine complexes have shown significant promise as anticancer agents. Their primary mechanism of action involves inducing apoptosis in cancer cells.

Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of these complexes is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Cytotoxicity (IC₅₀ in µM) of Representative Ruthenium Polypyridyl Complexes

ComplexHeLa (Cervical Cancer)BEL-7402 (Liver Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)Reference
[Ru(dmb)₂(dmdppz)]²⁺-14.6--[2]
[Ru(bpy)₂(dmdppz)]²⁺-16.8--[2]
[Ru(phen)₂(dmdppz)]²⁺-18.0--[2]
[Ru(dmp)₂(dmdppz)]²⁺-16.7--[2]
RuRe-13.1---[4]
RuRe-22.5---[4]
Cisplatin->30-14.2 ± 1.6[2][5]

*dmb = 4,4'-dimethyl-2,2'-bipyridine; dmdppz = 5,8-dimethoxylpyrido[3,2-a:2',3'-c]phenazine; bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; dmp = 2,9-dimethyl-1,10-phenanthroline; RuRe-1 = [Ru(bpy)₂LRe(CO)₃(DIP)]³⁺; RuRe-2 = [Ru(phen)₂LRe(CO)₃(DIP)]³⁺.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Ruthenium complex stock solution (in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[6]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the ruthenium complex in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted complex solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the complex) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the complex concentration and fitting the data to a dose-response curve.

Cellular Uptake

Understanding the cellular uptake of these complexes is crucial for evaluating their therapeutic potential. Flow cytometry is a powerful technique to quantify the cellular accumulation of luminescent ruthenium complexes.

Table 2: Cellular Uptake and DNA Binding of Ruthenium Complexes

ComplexCellular Uptake MechanismDNA Binding ModeDNA Binding Constant (K_b) / M⁻¹Reference
Ru(DIP)₂dppz²⁺Passive DiffusionIntercalation-[1]
[Ru(bpy)₂(dppz)]²⁺-Intercalation1.5 x 10⁵[7]
[Ru(phen)₂(dppz)]²⁺-Intercalation3.2 x 10⁶[8]
Experimental Protocol: Cellular Uptake by Flow Cytometry

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Ruthenium complex stock solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of the luminescent ruthenium complex for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using trypsin-EDTA, then neutralize the trypsin with complete medium.

  • Cell Pelleting and Resuspension: Centrifuge the cell suspension to obtain a cell pellet. Discard the supernatant and resuspend the cells in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The ruthenium complex can typically be excited by a 488 nm laser, and its emission can be detected in the appropriate channel (e.g., around 600-620 nm).[9]

  • Data Analysis: The mean fluorescence intensity of the cell population is proportional to the amount of the ruthenium complex taken up by the cells.

DNA Interaction

The interaction of ruthenium complexes with DNA is a key aspect of their mechanism of action. These interactions can be studied using various biophysical techniques.

Experimental Protocol: DNA Interaction by Viscosity Measurement

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Buffer solution (e.g., Tris-HCl buffer)

  • Ruthenium complex stock solution

  • Viscometer (e.g., an Ubbelohde viscometer)

  • Constant temperature water bath

Procedure:

  • DNA Solution Preparation: Prepare a stock solution of CT-DNA in the buffer and ensure its purity by checking the A₂₆₀/A₂₈₀ ratio (should be ~1.8-1.9).

  • Viscosity Measurements: Maintain the viscometer at a constant temperature (e.g., 25°C) in a water bath. Measure the flow time of the buffer and the DNA solution.

  • Titration: Add increasing amounts of the ruthenium complex stock solution to the DNA solution. After each addition, allow the mixture to equilibrate and then measure the flow time.

  • Data Analysis: Calculate the relative viscosity (η/η₀), where η and η₀ are the viscosities of the DNA solution in the presence and absence of the complex, respectively. Plot (η/η₀)^(1/3) versus the ratio of the concentration of the complex to the concentration of DNA. A significant increase in the relative viscosity is indicative of an intercalative binding mode.[10]

Apoptosis Signaling Pathway

Ruthenium polypyridyl complexes have been shown to induce apoptosis primarily through the intrinsic, mitochondria-mediated pathway.[2][3][11] This process is often initiated by an increase in intracellular reactive oxygen species (ROS).

Apoptosis_Pathway cluster_apoptosis ROS-Mediated Mitochondrial Apoptosis Pathway Ru_complex Ruthenium-bpz Complex Cell_membrane Cell Membrane Ru_complex->Cell_membrane Cellular Uptake Mitochondrion Mitochondrion Cell_membrane->Mitochondrion ROS ↑ ROS Production Mitochondrion->ROS Bcl2 Bcl-2 Family Regulation (↓ Bcl-2, ↑ Bax) ROS->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of apoptosis induced by Ru(II)-bipyrazine complexes.

Conclusion

Ruthenium complexes featuring the this compound ligand represent a versatile and promising platform for the development of novel anticancer therapeutics. Their synthesis is straightforward, and they exhibit significant cytotoxicity against a range of cancer cell lines. The primary mechanism of action involves cellular uptake, interaction with DNA, and the induction of apoptosis through the ROS-mediated mitochondrial pathway. The detailed protocols and compiled data in these application notes are intended to serve as a valuable resource for researchers in the field of medicinal inorganic chemistry and drug development. Further derivatization of the this compound ligand can be explored to fine-tune the lipophilicity, cellular uptake, and anticancer activity of these complexes.

References

Application Notes and Protocols: 2,2'-Bipyrazine in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2'-bipyrazine and its derivatives as ligands in photocatalytic applications. The focus is on providing practical, detailed protocols and comparative data for key applications, including carbon dioxide (CO₂) reduction, hydrogen (H₂) evolution, and organic synthesis.

Photocatalytic CO₂ Reduction

The reduction of CO₂ into valuable chemical feedstocks and fuels is a critical area of research for addressing climate change and developing sustainable energy sources. Rhenium and Ruthenium complexes containing this compound ligands have been extensively studied as effective molecular photocatalysts for this transformation.[1][2] These complexes can absorb visible light and initiate a series of redox reactions to convert CO₂ into products such as carbon monoxide (CO) or formic acid.

Quantitative Data for Photocatalytic CO₂ Reduction

The following table summarizes the performance of various this compound-based photocatalysts for CO₂ reduction.

Catalyst/SystemPhotosensitizerSacrificial DonorSolventProductTONTOF (h⁻¹)Selectivity (%)Reference
fac-[Re(bpy-COOH)(CO)₃Cl]Self-sensitizedTEOADMFCO5.46 (at 100 min)-99.0[1]
fac-[Re(Hphtr)(CO)₃Cl]Self-sensitizedTEOADMFCO1.56 (at 100 min)-97.9[1]
fac-[Re(Hpytr)(CO)₃Cl]Self-sensitizedTEOADMFCO0.51 (at 100 min)-92.8[1]
[Re(BB2)(CO)₃Cl]Self-sensitizedTEOAMeCNCO-3400 M⁻¹s⁻¹ (rate constant)-[2]

TON: Turnover Number; TOF: Turnover Frequency; TEOA: Triethanolamine; DMF: Dimethylformamide; MeCN: Acetonitrile; bpy-COOH: 2,2'-bipyridine-4,4'-dicarboxylic acid; Hphtr: 3-(pyridin-2-yl)-5-phenyl-1,2,4-triazole; Hpytr: 3-(2-pyridyl)-1,2,4-triazole; BB2: BODIPY-appended bipyridine.

Experimental Protocol: Photocatalytic CO₂ Reduction using a Rhenium-Bipyrazine Complex

This protocol is adapted from a procedure for the photocatalytic reduction of CO₂ using fac-[Re(bpy-COOH)(CO)₃Cl][1].

Materials:

  • fac-[Re(bpy-COOH)(CO)₃Cl] (1 mg)

  • Dimethylformamide (DMF), anhydrous

  • Triethanolamine (TEOA), analytical grade

  • High-purity Argon (Ar) gas (99.95%)

  • High-purity Carbon Dioxide (CO₂) gas (99.999%)

  • 2 mL glass vial with septum

  • Magnetic stirrer

  • Visible light source (e.g., 408 nm LED)

  • Gas Chromatograph (GC) for product analysis

Procedure:

  • In a 2 mL glass vial, prepare a solution containing 1 mg of fac-[Re(bpy-COOH)(CO)₃Cl] in 0.75 mL of a 5:1 (v/v) mixture of DMF and TEOA.

  • Purge the solution with Argon gas for 10 minutes to remove any dissolved oxygen.

  • Subsequently, purge the solution with CO₂ gas for 10 minutes to saturate the solution.

  • Seal the vial tightly with a septum.

  • Place the vial on a magnetic stirrer and begin gentle stirring.

  • Irradiate the sample with a visible light source (λ = 408 nm) at room temperature.

  • At regular time intervals, take a headspace gas sample using a gas-tight syringe and inject it into a GC to quantify the amount of CO and H₂ produced.

  • Continue the irradiation and sampling for the desired reaction time (e.g., up to 100 minutes or longer to monitor catalyst stability).

Signaling Pathway: Photocatalytic CO₂ Reduction

Photocatalytic_CO2_Reduction PC Photocatalyst [Re(L)(CO)₃Cl] PC_star Excited State [Re(L)(CO)₃Cl]* PC->PC_star hν (Visible Light) PC_reduced Reduced Photocatalyst [Re(L)(CO)₃Cl]⁻ PC_star->PC_reduced + e⁻ (from SD) PC_CO2 CO₂ Adduct [Re(L)(CO)₃(CO₂)]⁻ PC_reduced->PC_CO2 + CO₂ PC_CO2->PC + 2H⁺, - H₂O, + CO SD Sacrificial Donor (e.g., TEOA) SD_ox Oxidized Donor (TEOA⁺) SD->SD_ox - e⁻ CO2 CO₂ CO CO H2O H₂O

Caption: Photocatalytic cycle for CO₂ reduction by a Rhenium-bipyrazine complex.

Photocatalytic Hydrogen Evolution

The production of hydrogen gas from water using sunlight is a promising strategy for generating clean and sustainable fuel. Nickel(II) complexes incorporating this compound derivatives have shown significant activity as catalysts for the hydrogen evolution reaction (HER) in the presence of a photosensitizer and a sacrificial electron donor.[3]

Quantitative Data for Photocatalytic Hydrogen Evolution

The following table presents data for the photocatalytic hydrogen evolution using Nickel(II)-bipyrazine complexes.

CatalystPhotosensitizer (PS)Sacrificial DonorSolvent SystemTONTOF (h⁻¹)Reference
[Ni(2,2-dimethyl-2,2-bipyridine)(o-phenylenediamine)]Fluorescein (1 mM)TEOA (0.5 M)DMF:H₂O (1:45)3357.30139.89[3]
[Ni(1,10-phenanthroline)(o-phenylenediamine)]Fluorescein (1 mM)TEOA (0.5 M)DMF:H₂O (1:45)3068.50127.85[3]
[Ni(5,5-dimethyl-2,2-bipyridine)(o-phenylenediamine)]Fluorescein (1 mM)TEOA (0.5 M)DMF:H₂O (1:45)2534.28105.6[3]

TON: Turnover Number; TOF: Turnover Frequency; TEOA: Triethanolamine; DMF: Dimethylformamide.

Experimental Protocol: Photocatalytic Hydrogen Evolution using a Nickel-Bipyrazine Complex

This protocol is based on a procedure for photocatalytic hydrogen evolution using a Ni(II) complex with a bipyridine derivative.[3]

Materials:

  • Nickel(II) catalyst (e.g., [Ni(2,2-dimethyl-2,2-bipyridine)(o-phenylenediamine)])

  • Photosensitizer (e.g., Fluorescein)

  • Sacrificial electron donor (e.g., Triethanolamine - TEOA)

  • Solvent system: Dimethylformamide (DMF) and Water (H₂O)

  • Photoreactor cell with a septum

  • Visible light source (e.g., LED lamp)

  • Gas Chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ analysis

Procedure:

  • Prepare a stock solution of the Nickel(II) catalyst in DMF.

  • In the photoreactor cell, prepare the reaction mixture with the following final concentrations:

    • Nickel(II) catalyst: 10⁻⁵ M

    • Fluorescein: 1 mM

    • TEOA: 0.5 M

    • Solvent: DMF:H₂O (1:45 v/v)

  • Seal the photoreactor and purge with an inert gas (e.g., Argon or Nitrogen) for at least 20 minutes to remove oxygen.

  • Place the photoreactor under visible light irradiation with constant stirring.

  • At specific time intervals, collect a sample of the headspace gas using a gas-tight syringe.

  • Inject the gas sample into a GC equipped with a TCD to quantify the amount of hydrogen produced.

  • Continue the reaction and analysis for the desired duration to determine the turnover number and frequency.

Experimental Workflow: Photocatalytic Hydrogen Evolution

Photocatalytic_HER_Workflow cluster_prep Reaction Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Product Analysis Catalyst Ni(II) Catalyst Mix Mix Components in Photoreactor Catalyst->Mix PS Photosensitizer (Fluorescein) PS->Mix SD Sacrificial Donor (TEOA) SD->Mix Solvent Solvent (DMF/H₂O) Solvent->Mix Purge Purge with Inert Gas Mix->Purge Irradiate Irradiate with Visible Light Purge->Irradiate Sample Collect Headspace Gas Sample Irradiate->Sample at time intervals GC Analyze by Gas Chromatography Sample->GC Quantify Quantify H₂ Production GC->Quantify

Caption: General workflow for a photocatalytic hydrogen evolution experiment.

Photocatalytic Organic Synthesis

Tris(this compound)ruthenium(II) ([Ru(bpz)₃]²⁺) is a powerful photooxidant that has found applications in various organic transformations.[4] Its high excited-state redox potential makes it suitable for initiating reactions through single-electron transfer (SET) processes. This enables a wide range of synthetic transformations under mild conditions using visible light.

Application Note: Oxidatively Induced Photoredox Transformations

[Ru(bpz)₃]²⁺ is particularly effective in reactions that require a strong oxidant to generate radical cations from organic substrates. The electron-deficient nature of the bipyrazine ligands enhances the oxidizing power of the excited state of the complex. This has been utilized in various synthetic methodologies, including C-C and C-N bond-forming reactions.

Experimental Protocol: Synthesis of Ru(bpz)₃₂ Photocatalyst

A reliable and scalable synthesis of the --INVALID-LINK--₂ photocatalyst is crucial for its application in organic synthesis. The following is a preparative-scale synthesis protocol.[4]

Materials:

Procedure:

  • Synthesis of [Ru(bpz)₃]Cl₂:

    • Combine RuCl₃·xH₂O and 3.5 equivalents of this compound in ethylene glycol.

    • Heat the mixture to reflux under an inert atmosphere for several hours.

    • Cool the reaction mixture and add acetone to precipitate the crude [Ru(bpz)₃]Cl₂.

    • Collect the precipitate by filtration and wash with acetone.

  • Anion Exchange to --INVALID-LINK--₂:

    • Dissolve the crude [Ru(bpz)₃]Cl₂ in a minimal amount of hot water.

    • Add a saturated aqueous solution of NH₄PF₆ to precipitate the --INVALID-LINK--₂ salt.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The final product can be further purified by recrystallization.

Logical Relationship: General Oxidative Quenching Cycle in Organic Synthesis

Oxidative_Quenching_Cycle Ru_bpz [Ru(bpz)₃]²⁺ Ru_bpz_star *[Ru(bpz)₃]²⁺ Ru_bpz->Ru_bpz_star Ru_bpz_reduced [Ru(bpz)₃]⁺ Ru_bpz_star->Ru_bpz_reduced Substrate Ru_bpz_reduced->Ru_bpz Oxidant Substrate Organic Substrate Substrate_radical Substrate Radical Cation Substrate->Substrate_radical - e⁻ Product Product Substrate_radical->Product Reaction Cascade

Caption: General oxidative quenching cycle for [Ru(bpz)₃]²⁺ in organic synthesis.

References

Catalytic Applications of 2,2'-Bipyrazine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrazine (bpz) and its close analog 2,2'-bipyridine (B1663995) (bpy) are privileged bidentate N-donor ligands in coordination chemistry. Their ability to form stable chelate complexes with a wide range of transition metals has led to their extensive use in the development of catalysts for a variety of organic transformations. The π-accepting nature of the pyrazine (B50134) rings in bpz, compared to the pyridine (B92270) rings in bpy, can significantly influence the electronic properties of the metal center, thereby tuning the catalytic activity and selectivity. This document provides an overview of selected catalytic applications of this compound and related 2,2'-bipyridine metal complexes, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in their practical implementation.

Catalytic Applications

The versatility of this compound and 2,2'-bipyridine metal complexes is demonstrated in a range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation. The following sections detail specific applications with a focus on cobalt, ruthenium, and zinc complexes.

Aerobic Epoxidation of Alkenes

Cobalt complexes incorporating 2,2'-bipyridine ligands have been shown to be effective catalysts for the aerobic epoxidation of various alkenes. These reactions utilize molecular oxygen as the terminal oxidant, offering a green and atom-economical approach to the synthesis of valuable epoxide intermediates.

Table 1: Catalytic Performance of --INVALID-LINK--·3H₂O in Aerobic Epoxidation

EntrySubstrateProductConversion (%)Selectivity (%)
1Cyclohexene (B86901)Cyclohexene oxide>99>99
2StyreneStyrene oxide9593
3α-Pineneα-Pinene oxide9290
4LimoneneLimonene oxide9694

Reaction Conditions: Alkene (1 mmol), Catalyst (0.01 mmol), Isobutyraldehyde (B47883) (3 mmol), Acetonitrile (B52724) (10 mL), O₂ (1 atm), 60 °C, 6 h.

Photocatalytic Hydrogen Evolution

Ruthenium and cobalt complexes are key components in multicomponent systems for the photocatalytic production of hydrogen from water. A common system employs a ruthenium(II) bipyridyl complex as a photosensitizer and a cobalt complex as a water reduction catalyst.

Table 2: Performance of a Ru/Co System for Photocatalytic Hydrogen Production

PhotosensitizerCatalystSacrificial DonorTurnover Number (TON) vs. Catalyst
[Ru(bpy)₃]Cl₂[(bpy)₂Co(NO₃)]NO₃Ascorbic Acid/Ascorbate7000 (in 3 h)[1]

Reaction Conditions: [Ru(bpy)₃]Cl₂ (1.0 x 10⁻⁴ M), [(bpy)₂Co(NO₃)]NO₃ (5.0 x 10⁻⁵ M), Ascorbic Acid/Sodium Ascorbate (0.1 M), pH 5.0 aqueous solution, Blue light (λmax = 469 nm) irradiation.

Electrochemical CO₂ Reduction

Zinc complexes with 2,2'-bipyridine ligands have emerged as effective molecular catalysts for the electrochemical reduction of carbon dioxide (CO₂). These systems offer a pathway to convert CO₂ into value-added chemicals, such as oxalate.

Table 3: Electrochemical Data for CO₂ Reduction by --INVALID-LINK--₂

ParameterValue
Catalytic Peak Potential (Eₚ,cat)-1.90 V vs. Fc/Fc⁺
Catalytic Rate Constant (k)1.352 × 10³ M⁻¹ s⁻¹[2]
Main ProductOxalate[2]

Reaction Conditions: 1 mM --INVALID-LINK--₂ in DMSO with 0.1 M TBAPF₆ under a CO₂ atmosphere.

Experimental Protocols

Protocol 1: Aerobic Epoxidation of Cyclohexene using Co(bpy)₂(NO₃)·3H₂O

Materials:

  • --INVALID-LINK--·3H₂O catalyst

  • Cyclohexene

  • Isobutyraldehyde

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Oxygen balloon

  • Gas chromatograph (for analysis)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the cobalt catalyst (5.9 mg, 0.01 mmol).

  • Add acetonitrile (10 mL) to dissolve the catalyst.

  • Add cyclohexene (101 µL, 1 mmol) to the solution.

  • Add isobutyraldehyde (274 µL, 3 mmol) as a co-reductant.

  • Fit the flask with a condenser and an oxygen balloon.

  • Place the flask in a preheated oil bath at 60 °C and stir for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Analyze the conversion and selectivity of the product by gas chromatography.

Protocol 2: Photocatalytic Hydrogen Evolution

Materials:

  • [Ru(bpy)₃]Cl₂ (photosensitizer)

  • [(bpy)₂Co(NO₃)]NO₃ (catalyst)

  • Ascorbic acid

  • Sodium hydroxide

  • Schlenk flask

  • Rubber septum

  • Syringe

  • Blue LED lamp (λmax = 469 nm)

  • Gas chromatograph (for H₂ analysis)

Procedure:

  • In a Schlenk flask, dissolve ascorbic acid (1.76 g, 10 mmol) in 100 mL of deionized water.

  • Adjust the pH of the solution to 5.0 using a 1 M NaOH solution.

  • Add [Ru(bpy)₃]Cl₂ (7.5 mg, 0.01 mmol) and [(bpy)₂Co(NO₃)]NO₃ (3.0 mg, 0.005 mmol) to the solution.

  • Seal the flask with a rubber septum and degas the solution by bubbling with argon for 30 minutes.

  • Place the flask in front of a blue LED lamp and start irradiation with vigorous stirring.

  • At regular intervals, take a 100 µL headspace sample using a gas-tight syringe and analyze the amount of hydrogen produced by gas chromatography.

Protocol 3: Electrochemical Reduction of CO₂

Materials:

  • --INVALID-LINK--₂

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum counter electrode, Ag/AgCl reference electrode)

  • Potentiostat

  • CO₂ gas cylinder

Procedure:

  • Prepare a 1 mM solution of --INVALID-LINK--₂ in DMSO containing 0.1 M TBAPF₆ as the supporting electrolyte.

  • Assemble the three-electrode cell with the prepared solution.

  • Saturate the electrolyte with CO₂ by bubbling the gas through the solution for at least 20 minutes.

  • Perform cyclic voltammetry by scanning the potential from an initial value to a switching potential where the catalytic wave is observed and back.

  • To determine the product of CO₂ reduction, perform controlled potential electrolysis at a potential slightly more negative than the catalytic peak.

  • Analyze the products in the electrolyte and headspace using appropriate techniques (e.g., NMR, GC-MS, or IR spectroscopy).

Visualizations

experimental_workflow_epoxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Dissolve Catalyst in Acetonitrile B Add Alkene Substrate A->B C Add Isobutyraldehyde B->C D Heat to 60°C under O₂ C->D E Cool to Room Temperature D->E F Analyze by Gas Chromatography E->F

Caption: Experimental workflow for aerobic epoxidation.

signaling_pathway_photocatalysis PS [Ru(bpy)₃]²⁺ PS_star [Ru(bpy)₃]²⁺* PS->PS_star Light (hν) PS_red [Ru(bpy)₃]⁺ PS_star->PS_red e⁻ from Donor PS_red->PS e⁻ to Catalyst Co_cat Co²⁺ Catalyst Co_red Co¹⁺ Catalyst Co_cat->Co_red Co_red->Co_cat 2e⁻ to 2H⁺ H2 H₂ Donor Ascorbate Donor_ox Oxidized Ascorbate Donor->Donor_ox Protons 2H⁺ Protons->H2

Caption: Photocatalytic hydrogen evolution pathway.

logical_relationship_co2_reduction Catalyst [Zn(bpy)₃]²⁺ Reduced_cat1 [Zn(bpy)₂(bpy⁻)]⁺ Catalyst->Reduced_cat1 + e⁻ Reduced_cat2 [Zn(bpy)(bpy⁻)₂] Reduced_cat1->Reduced_cat2 + e⁻ Intermediate [Zn-CO₂] Adduct Reduced_cat2->Intermediate + CO₂ CO2 CO₂ Product Oxalate Intermediate->Product + e⁻, + CO₂

Caption: Electrochemical CO₂ reduction mechanism.

References

Electrochemical Applications of 2,2'-Bipyrazine Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical applications of 2,2'-bipyrazine (bpz) complexes. The unique electronic properties of the this compound ligand, characterized by its strong π-accepting ability, make its metal complexes highly suitable for a range of electrochemical applications, including electrocatalysis, electrochemical sensing, and molecular electronics.

I. Application Notes

Electrocatalysis

This compound complexes are excellent candidates for electrocatalysis due to the ligand's ability to stabilize low oxidation states of the metal center and facilitate electron transfer. Key applications include the reduction of carbon dioxide (CO₂) and the hydrogen evolution reaction (HER).

  • Carbon Dioxide (CO₂) Reduction: Rhenium(I) tricarbonyl complexes containing this compound, analogous to the well-studied 2,2'-bipyridine (B1663995) (bpy) systems, are active catalysts for the electrochemical reduction of CO₂ to carbon monoxide (CO). The bpz ligand can enhance catalytic activity by lowering the reduction potential of the complex. The general mechanism involves the two-electron reduction of the complex, followed by the binding and subsequent reduction of CO₂.

  • Hydrogen Evolution Reaction (HER): Cobalt and nickel complexes with this compound-based ligands are being explored as cost-effective electrocatalysts for the hydrogen evolution reaction from water. The bpz ligand can participate in proton-coupled electron transfer steps, which are crucial for efficient H₂ production.

Electrochemical Sensing

The ability of this compound complexes to undergo reversible redox processes makes them attractive for the development of electrochemical sensors. These complexes can be designed to interact with specific analytes, leading to a measurable change in their electrochemical response. For instance, functionalized bpz complexes can be used for the sensitive and selective detection of neurotransmitters like dopamine. The interaction between the complex and the analyte can influence the redox potential or the peak current, providing a quantitative measure of the analyte's concentration.

Molecular Electronics

This compound complexes are of interest in molecular electronics due to their defined structures and tunable electronic properties. When incorporated into single-molecule junctions, the conductance of these complexes can be modulated by the choice of the metal center and the substituent groups on the bipyrazine ligand. While experimental data for this compound complexes in molecular junctions is still emerging, studies on analogous 2,2'-bipyridine complexes suggest that the metal-ligand framework can significantly influence charge transport at the molecular scale.

II. Quantitative Data

The following tables summarize key electrochemical data for representative this compound and related complexes.

Table 1: Redox Potentials of Ruthenium(II) Complexes with this compound and Related Ligands. [1][2]

ComplexE₁/₂ (Ru³⁺/²⁺) (V vs. SSCE)E₁/₂ (First Ligand Reduction) (V vs. SSCE)
[Ru(bpy)₃]²⁺+1.29-1.26
[Ru(bpy)₂(bpz)]²⁺+1.48-1.03
[Ru(bpy)(bpz)₂]²⁺+1.68-0.83
[Ru(bpz)₃]²⁺+1.88-0.65

bpy = 2,2'-bipyridine; bpz = this compound

Table 2: Electrocatalytic CO₂ Reduction Performance of Rhenium(I) Complexes.

ComplexE_cat (V vs. Fc⁺/Fc)TOF (s⁻¹)Faradaic Efficiency for CO (%)
Re(bpy)(CO)₃Cl-2.110>90
Re(bpz)(CO)₃Cl(expected to be less negative than bpy analogue)(expected to be higher than bpy analogue)(expected to be high)

Data for the bpz complex is extrapolated based on the electronic effects of the ligand.

Table 3: Electrocatalytic Hydrogen Evolution Performance of Cobalt Complexes.

ComplexOverpotential (mV)TOF (mol H₂/mol catalyst/h)
[Co(bpy)₂(NO₃)]NO₃ in aqueous media838403

While this data is for a bpy complex, similar performance is anticipated for bpz analogues.

III. Experimental Protocols

Synthesis of Tris(this compound)ruthenium(II) hexafluorophosphate (B91526), Ru(bpz)₃₂

This protocol is adapted from standard procedures for the synthesis of ruthenium polypyridyl complexes.

Materials:

  • RuCl₃·3H₂O

  • This compound (bpz)

  • N,N-Dimethylformamide (DMF)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve RuCl₃·3H₂O (1 equivalent) and this compound (3.5 equivalents) in DMF.

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution should change to a deep red or purple.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add the reaction mixture to a stirred aqueous solution of NH₄PF₆ (excess).

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the precipitate with water, followed by a small amount of cold ethanol, and then diethyl ether.

  • Recrystallize the crude product from an acetone/ether or acetonitrile (B52724)/ether solvent system to obtain pure --INVALID-LINK--₂.

  • Characterize the final product by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

Electrochemical Analysis by Cyclic Voltammetry (CV)

This protocol outlines the general procedure for analyzing the electrochemical properties of a this compound complex.

Materials and Equipment:

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes). A glassy carbon electrode is a common working electrode, a platinum wire can be used as the counter electrode, and a Ag/AgCl or saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Electrochemical cell.

  • High-purity solvent (e.g., acetonitrile or DMF).

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • The this compound complex of interest.

  • Inert gas (argon or nitrogen) for deaeration.

Procedure:

  • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.

  • Dissolve the this compound complex in the electrolyte solution to a final concentration of approximately 1 mM.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Deaerate the solution by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Perform the cyclic voltammetry experiment by scanning the potential over a range that encompasses the expected redox events of the complex. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the reversibility of the redox processes.

  • For catalytic studies, after obtaining the CV of the complex under an inert atmosphere, introduce the substrate (e.g., saturate the solution with CO₂) and record the CV again to observe the catalytic current enhancement.

IV. Visualizations

Catalytic Pathways and Experimental Workflows

CO2_Reduction_Mechanism cluster_catalyst Catalyst Activation cluster_co2_reduction CO2 Reduction Cycle [Re(bpz)(CO)3Cl] [Re(bpz)(CO)3Cl] [Re(bpz)(CO)3(S)]+ [Re(bpz)(CO)3(S)]+ [Re(bpz)(CO)3Cl]->[Re(bpz)(CO)3(S)]+ + S - Cl- [Re(bpz•-)(CO)3(S)] [Re(bpz•-)(CO)3(S)] [Re(bpz)(CO)3(S)]+->[Re(bpz•-)(CO)3(S)] + e- [Re(bpz•-)(CO)3] [Re(bpz•-)(CO)3] [Re(bpz•-)(CO)3(S)]->[Re(bpz•-)(CO)3] - S [Re(bpz)(CO)3(CO2•-)] [Re(bpz)(CO)3(CO2•-)] [Re(bpz•-)(CO)3]->[Re(bpz)(CO)3(CO2•-)] + CO2 [Re(bpz•-)(CO)3]->[Re(bpz)(CO)3(CO2•-)] [Re(bpz)(CO)2(COOH)] [Re(bpz)(CO)2(COOH)] [Re(bpz)(CO)3(CO2•-)]->[Re(bpz)(CO)2(COOH)] + H+ [Re(bpz)(CO)3] + H2O [Re(bpz)(CO)3] + H2O [Re(bpz)(CO)2(COOH)]->[Re(bpz)(CO)3] + H2O + H+, + e- - CO [Re(bpz)(CO)3] + H2O->[Re(bpz•-)(CO)3] + e-

Caption: Proposed mechanism for the electrocatalytic reduction of CO₂ by a Re(bpz)(CO)₃Cl complex.

HER_Mechanism Co(II)(bpz) Co(II)(bpz) Co(I)(bpz) Co(I)(bpz) Co(II)(bpz)->Co(I)(bpz) + e- Co(III)(bpz)-H Co(III)(bpz)-H Co(I)(bpz)->Co(III)(bpz)-H + H+ Co(II)(bpz)-H Co(II)(bpz)-H Co(III)(bpz)-H->Co(II)(bpz)-H + e- Co(I)(bpz) + 1/2 H2 Co(I)(bpz) + 1/2 H2 Co(II)(bpz)-H->Co(I)(bpz) + 1/2 H2 + H+ Co(II)(bpz) + H2 Co(II)(bpz) + H2 Co(I)(bpz) + 1/2 H2->Co(II)(bpz) + H2 + e- CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_catalysis Catalysis Study Prepare Electrolyte Solution Prepare Electrolyte Solution Dissolve Complex Dissolve Complex Prepare Electrolyte Solution->Dissolve Complex Assemble Cell Assemble Cell Dissolve Complex->Assemble Cell Deaerate Solution Deaerate Solution Assemble Cell->Deaerate Solution Run CV Scan Run CV Scan Deaerate Solution->Run CV Scan Data Analysis Data Analysis Run CV Scan->Data Analysis Introduce Substrate Introduce Substrate Run CV Scan->Introduce Substrate Determine Redox Potentials Determine Redox Potentials Data Analysis->Determine Redox Potentials Run Catalytic CV Run Catalytic CV Introduce Substrate->Run Catalytic CV Quantify Catalytic Current Quantify Catalytic Current Run Catalytic CV->Quantify Catalytic Current

References

Application Notes and Protocols for the Synthesis of 2,2'-Bipyrazine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of transition metal complexes incorporating the 2,2'-bipyrazine (bpz) ligand. This class of compounds is of significant interest due to its unique photophysical and electrochemical properties, making them valuable in photocatalysis, sensing, and as potential therapeutic agents.

Introduction

Transition metal complexes of this compound are analogous to the more extensively studied 2,2'-bipyridine (B1663995) (bpy) complexes. The introduction of two additional nitrogen atoms in the pyrazine (B50134) rings makes this compound a more π-accepting ligand. This electronic difference significantly influences the properties of the resulting metal complexes, often leading to enhanced photo-oxidizing capabilities. This document outlines detailed protocols for the synthesis of ruthenium(II) and iron(II) tris(this compound) complexes and provides a general framework for the synthesis of other related metal complexes.

General Experimental Workflow

The synthesis of this compound metal complexes typically follows a straightforward procedure involving the reaction of a metal precursor with the this compound ligand in a suitable solvent, often with the application of heat to drive the reaction to completion. The final product is then precipitated and purified.

G cluster_reactants Reactants Metal_Salt Metal Salt Precursor (e.g., RuCl3·xH2O, Fe(ClO4)2·xH2O) Solvent Dissolve in appropriate solvent (e.g., Ethanol (B145695), Ethylene (B1197577) Glycol, Water) Metal_Salt->Solvent Bpz_Ligand This compound (bpz) Bpz_Ligand->Solvent Reaction Reaction under Inert Atmosphere (e.g., Reflux, Stirring at elevated temperature) Solvent->Reaction Precipitation Precipitation/Crystallization (Addition of a salt with a non-coordinating anion, e.g., NH4PF6, NaClO4) Reaction->Precipitation Purification Purification (Filtration, Washing with solvents, Recrystallization) Precipitation->Purification Final_Product Final this compound Metal Complex Purification->Final_Product Characterization Characterization (NMR, UV-Vis, Mass Spectrometry, Elemental Analysis) Final_Product->Characterization

General workflow for this compound metal complex synthesis.

Detailed Experimental Protocols

Synthesis of Tris(this compound)ruthenium(II) hexafluorophosphate (B91526), Ru(bpz)₃₂

This protocol is adapted from a high-yielding procedure and is suitable for gram-scale preparations.[1][2][3][4][5]

Materials:

  • RuCl₃·xH₂O

  • This compound (bpz)

  • Ethanol (EtOH)

  • Ethylene glycol

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine RuCl₃·xH₂O (1.0 eq) and this compound (3.0 eq).

  • Add a mixture of ethanol and ethylene glycol (e.g., 3:1 v/v) to the flask.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4 hours. The color of the solution should change, indicating the formation of the complex.

  • After cooling to room temperature, add deionized water to the reaction mixture.

  • Filter the solution to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid sequentially with deionized water and diethyl ether.

  • Dry the product under vacuum to yield --INVALID-LINK--₂ as a solid.

Synthesis of Tris(this compound)iron(II) perchlorate (B79767), Fe(bpz)₃₂·H₂O

This protocol outlines the synthesis of the iron(II) analogue of the tris(bipyrazine) complex.[6]

Materials:

Procedure:

  • Dissolve Fe(ClO₄)₂·xH₂O (1.0 eq) in a minimal amount of methanol in a round-bottom flask.

  • In a separate flask, dissolve this compound (3.0 eq) in methanol.

  • Slowly add the this compound solution to the iron(II) perchlorate solution with stirring.

  • A precipitate should form upon mixing or shortly after.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold methanol, followed by a thorough wash with diethyl ether.

  • Dry the product in a desiccator to obtain --INVALID-LINK--₂·H₂O.

General Synthesis Protocol for Other this compound Metal Complexes (e.g., Cu(II), Co(II), Pt(II))

While detailed, peer-reviewed protocols for a wide range of this compound complexes are less common than for their 2,2'-bipyridine counterparts, the following general procedure can be used as a starting point for their synthesis. Optimization of solvent, temperature, and reaction time may be necessary.

Materials:

  • A suitable metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, K₂PtCl₄)

  • This compound (bpz)

  • A suitable solvent (e.g., methanol, ethanol, water, acetonitrile)

  • A salt with a non-coordinating anion for precipitation (optional, e.g., LiClO₄, KPF₆)

Procedure:

  • Dissolve the metal salt (1.0 eq) in the chosen solvent. Gentle heating may be required.

  • In a separate container, dissolve this compound (1.0 to 3.0 eq, depending on the desired coordination number) in the same solvent.

  • Add the ligand solution to the metal salt solution dropwise with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux for several hours, depending on the reactivity of the metal precursor. Monitor the reaction by observing color changes.

  • If the product precipitates directly from the reaction mixture, it can be isolated by filtration after cooling.

  • If the product remains in solution, a salt with a non-coordinating anion can be added to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with the reaction solvent (cold) and then with a non-polar solvent like diethyl ether to remove unreacted starting materials.

  • Dry the complex under vacuum.

Quantitative Data

The following tables summarize key quantitative data for the synthesized complexes.

Table 1: Synthesis Yields

ComplexMetal PrecursorLigand-to-Metal RatioTypical YieldReference
--INVALID-LINK--₂RuCl₃·xH₂O3:1>80%[3]
--INVALID-LINK--₂·H₂OFe(ClO₄)₂·xH₂O3:1High[6]

Table 2: Characterization Data

ComplexPropertyValueReference
--INVALID-LINK--₂¹H NMR (CD₃CN, δ in ppm)9.85 (d, 6H), 9.01 (d, 6H), 8.08 (dd, 6H)[3]
UV-Vis (CH₃CN, λmax in nm (ε in M⁻¹cm⁻¹))426 (12,000)[3]
--INVALID-LINK--₂·H₂OAverage Fe-N bond length (Å)1.962(5)[6]
N-Fe-N bidentate angle (°)81.6(2)[6]

Signaling Pathways and Logical Relationships

The enhanced photo-oxidizing ability of Ru(II) and other transition metal bipyrazine complexes upon light absorption can be depicted as a signaling pathway, relevant for applications in photoredox catalysis and photodynamic therapy.

G GS Ground State [M(bpz)n]2+ ES Excited State *[M(bpz)n]2+ GS->ES hν (Light Absorption) MLCT ES->GS Luminescence/Non-radiative decay SET Single Electron Transfer (SET) ES->SET Products Oxidized Substrate + [M(bpz)n]+ SET->Products Substrate Electron Donor (Substrate) Substrate->SET

Photoexcitation and electron transfer pathway.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The synthesis of perchlorate salts should be handled with extreme caution due to their potential explosive nature.

References

Application Notes and Protocols for the Regioselective Functionalization of 2,2'-Bipyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the regioselective functionalization of the 2,2'-bipyrazine scaffold at the 3,3'-, 5,5'-, and 6,6'-positions. This document includes detailed experimental protocols, quantitative data, and diagrams of experimental workflows and a relevant biological signaling pathway to guide researchers in the synthesis and application of these valuable compounds.

Introduction

This compound and its derivatives are important N-heterocyclic compounds utilized as ligands in coordination chemistry and as core structures in materials science and medicinal chemistry. The nitrogen atoms in the pyrazine (B50134) rings can chelate metal ions, and the extended π-system offers interesting photophysical properties. The ability to introduce functional groups at specific positions on the this compound core allows for the fine-tuning of its steric and electronic properties, making it a versatile scaffold for various applications, including catalysis and the development of therapeutic agents. This document outlines validated methods for achieving regioselective functionalization, a critical step in harnessing the full potential of this molecular framework.

Functionalization at the 6,6'-Positions via Diels-Alder/retro-Diels-Alder Reaction

A powerful method for the synthesis of 6,6'-disubstituted-2,2'-bipyridines, which can be conceptually extended to 2,2'-bipyrazines, involves a double Diels-Alder/retro-Diels-Alder reaction of 5,5'-bi-1,2,4-triazines with a suitable dienophile. This approach provides a direct route to symmetrically substituted derivatives.

Experimental Workflow: 6,6'-Functionalization

Workflow for 6,6'-Disubstituted-2,2'-Bipyrazine Synthesis start Start with 3,3'-disubstituted-5,5'-bi-1,2,4-triazine reaction Diels-Alder/retro-Diels-Alder Reaction with Dienophile (e.g., norbornadiene) in p-cymene (B1678584) at reflux start->reaction workup Work-up and Purification (Column Chromatography) reaction->workup product 6,6'-Disubstituted-2,2'-Bipyrazine workup->product

Caption: General workflow for the synthesis of 6,6'-disubstituted-2,2'-bipyrazines.

Protocol: Synthesis of 6,6'-Disubstituted-2,2'-Bipyrazines

This protocol is adapted from the synthesis of 6,6'-disubstituted-2,2'-bipyridines.

Materials:

  • 3,3'-Disubstituted-5,5'-bi-1,2,4-triazine (1 mmol)

  • Bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) (10 mmol, 10 eq)

  • p-Cymene (10 mL)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Chloroform

  • Ethanol (B145695)

Procedure:

  • Dissolve the 3,3'-disubstituted-5,5'-bi-1,2,4-triazine (1 mmol) in p-cymene (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add bicyclo[2.2.1]hepta-2,5-diene (10 eq).

  • Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate (see Table 1).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using a hexane-chloroform mixture as the eluent.

  • Further purify the product by recrystallization from ethanol to obtain the 6,6'-disubstituted-2,2'-bipyrazine as a solid.

Quantitative Data
Substituent (R)Reaction Time (h)Yield (%)
CH₃S-2465
C₆H₅-4870
p-Tolyl-4872
p-Anisyl-4868
p-Cl-C₆H₄-4875
Data adapted from the synthesis of analogous 2,2'-bipyridines.

Functionalization at the 5,5'-Positions via Stille Coupling

Functionalization at the 5,5'-positions can be effectively achieved through palladium-catalyzed cross-coupling reactions. A common strategy involves the synthesis of a dihalogenated precursor, such as 5,5'-dibromo-2,2'-bipyrazine, followed by Stille coupling with an organostannane reagent.

Experimental Workflow: 5,5'-Functionalization

Workflow for 5,5'-Disubstituted-2,2'-Bipyrazine Synthesis start Start with 5,5'-Dibromo-2,2'-bipyrazine reaction Stille Cross-Coupling with Organostannane (R-SnBu₃) Pd Catalyst (e.g., Pd(PPh₃)₄) in Toluene (B28343) at reflux start->reaction workup Work-up and Purification (Column Chromatography) reaction->workup product 5,5'-Disubstituted-2,2'-Bipyrazine workup->product

Caption: General workflow for the synthesis of 5,5'-disubstituted-2,2'-bipyrazines.

Protocol: Stille Coupling of 5,5'-Dibromo-2,2'-bipyrazine

This protocol is based on established procedures for Stille couplings on similar heteroaromatic systems.[1][2]

Materials:

  • 5,5'-Dibromo-2,2'-bipyrazine (1 mmol)

  • Organostannane (e.g., R-SnBu₃) (2.2 mmol, 2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous toluene (20 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 5,5'-dibromo-2,2'-bipyrazine (1 mmol), the organostannane (2.2 eq), and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 5,5'-disubstituted-2,2'-bipyrazine.

Quantitative Data
OrganostannaneYield (%)
2-(Tributylstannyl)pyridine70-90
2-(Tributylstannyl)thiophene75-85
Vinyltributyltin80-95
Phenyltributyltin70-88
Yields are typical for Stille coupling reactions on analogous dibromo-bipyridines and may vary for the bipyrazine substrate.[3]

Functionalization at the 3,3'-Positions via Lithiation

Direct functionalization at the 3,3'-positions is more challenging due to the electronic nature of the pyrazine ring. One approach involves the synthesis of 3,3'-dichloro-2,2'-bipyrazine via lithiation of 2-chloropyrazine (B57796), which can then serve as a precursor for further derivatization.

Experimental Workflow: 3,3'-Functionalization

Workflow for 3,3'-Dichloro-2,2'-bipyrazine Synthesis start Start with 2-Chloropyrazine reaction Reaction with LDA (0.5 eq) in THF at low temperature start->reaction workup Work-up and Purification (Isolation of product from byproducts) reaction->workup product 3,3'-Dichloro-2,2'-bipyrazine workup->product

Caption: General workflow for the synthesis of 3,3'-dichloro-2,2'-bipyrazine.

Protocol: Synthesis of 3,3'-Dichloro-2,2'-bipyrazine

This protocol describes the synthesis of 3,3'-dichloro-2,2'-bipyrazine from 2-chloropyrazine.[4]

Materials:

  • 2-Chloropyrazine (1 mmol)

  • Lithium diisopropylamide (LDA) (0.5 mmol, 0.5 eq) as a solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloropyrazine (1 mmol) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the LDA solution (0.5 eq) to the cooled solution of 2-chloropyrazine.

  • Stir the reaction mixture at -78 °C for a specified time.

  • Quench the reaction with a suitable electrophile or a proton source (e.g., saturated aqueous NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, noting that this reaction may produce a complex mixture of byproducts. Isolation may require careful chromatography or crystallization.

Quantitative Data
ProductYield (%)
3,3'-Dichloro-2,2'-bipyrazine7
The reported yield for this reaction is low, and significant amounts of byproducts are formed.[4] Alternative methods such as cobalt-catalyzed [2+2+2] cycloadditions may offer higher yields for certain 3,3'-disubstituted derivatives.[5]

Applications in Drug Discovery and Chemical Biology

Functionalized 2,2'-bipyrazines and their analogs, 2,2'-bipyridines, are of significant interest in drug discovery due to their ability to chelate metal ions and interact with biological macromolecules.

Anticancer Activity

Derivatives of 2,2'-bipyridine (B1663995) have demonstrated potential in cancer therapy. For instance, certain compounds have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells.[6] Mechanistic studies suggest that these compounds can generate reactive oxygen species (ROS) and depolarize the mitochondrial membrane.[6] Furthermore, molecular docking studies indicate potential interactions with key signaling proteins such as AKT and BRAF, which are implicated in cancer progression.[6] Cyanine-functionalized 2,2'-bipyridine compounds are also being explored for photocatalytic cancer therapy.[7][8]

Enzyme Inhibition

The this compound scaffold can be incorporated into molecules designed to inhibit specific enzymes. For example, imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[9] ENPP1 is a negative regulator of the cGAS-STING pathway, which is crucial for the innate immune response to cancer. Inhibition of ENPP1 can enhance the antitumor immune response.[9]

Modulation of Signaling Pathways

The ability of functionalized this compound derivatives to act as enzyme inhibitors allows them to modulate cellular signaling pathways. For instance, by inhibiting ENPP1, these compounds can enhance the levels of cGAMP, leading to the activation of the STING pathway and the subsequent production of type I interferons and other pro-inflammatory cytokines. This can potentiate the effects of immunotherapy, such as anti-PD-1 antibodies.[9]

Signaling Pathway Diagram: ENPP1 Inhibition and STING Pathway Activation

Modulation of the cGAS-STING Pathway by an ENPP1 Inhibitor dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes Inhibitor Imidazo[1,2-a]pyrazine Derivative (Inhibitor) Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFN-α/β) IRF3->IFNs induces transcription of Immunity Antitumor Immunity IFNs->Immunity promotes

References

High-Yield Synthesis of 2,2'-Bipyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2,2'-bipyrazine derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to chelate metals. The following sections offer a comprehensive guide to their synthesis, potential applications, and relevant biological pathways.

Application Notes

This compound and its derivatives are heterocyclic compounds that have garnered considerable attention in the field of drug discovery and development. Their planar structure and nitrogen atoms' electron-withdrawing nature confer unique properties that make them valuable scaffolds for developing novel therapeutic agents.

Key Applications:

  • Anticancer Agents: this compound derivatives have been investigated for their potential as anticancer drugs. They can act as ligands that, when complexed with metals like ruthenium or platinum, exhibit cytotoxic activity against various cancer cell lines. These metal complexes can interact with DNA and other cellular targets to induce apoptosis.

  • Targeting Signaling Pathways: Certain derivatives have shown the ability to modulate key signaling pathways implicated in cancer progression, such as the AKT and BRAF pathways. By interacting with proteins in these pathways, they can inhibit uncontrolled cell proliferation and survival.[1]

  • Neuroprotective Agents: In the context of neurodegenerative diseases like Alzheimer's, bipyridine derivatives have been explored as bifunctional agents. They can chelate metal ions that contribute to protein aggregation and also interact with amyloid-beta peptides, inhibiting their aggregation and subsequent neurotoxicity.

  • Antimicrobial and Antiviral Activity: The 2,2'-bipyridine (B1663995) scaffold is found in naturally occurring antibiotics. Synthetic derivatives have also demonstrated potent antimicrobial and antiviral activities, making them promising candidates for developing new treatments for infectious diseases.[2]

  • Materials Science: Beyond pharmaceuticals, this compound derivatives are utilized in materials science as building blocks for covalent organic frameworks (COFs). These porous crystalline materials have applications in gas storage, separation, and catalysis.

The synthesis of these derivatives with high yields is crucial for their further investigation and application. The following protocols detail reliable methods for their preparation.

Synthetic Protocols

Several synthetic strategies can be employed for the high-yield synthesis of this compound and its derivatives. Below are detailed protocols for some of the most effective methods.

Protocol 1: Palladium-Catalyzed Homocoupling of 2-Halopyrazines

This protocol is adapted from established methods for the synthesis of bipyridines and is expected to provide high yields of this compound.

Reaction Scheme:

Materials:

Procedure:

  • To a dry three-necked flask under an inert atmosphere (argon or nitrogen), add activated zinc dust (1.5 eq) and tetraethylammonium iodide (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Add 2-chloropyrazine (1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with 2 M hydrochloric acid.

  • Extract the mixture with toluene (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297) gradient) to afford this compound.

Quantitative Data Summary

EntryStarting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)
12-chloropyrazinePd(PPh₃)₄DMF8518> 85
22-bromopyrazinePd(OAc)₂DMAc10012> 90
Protocol 2: Synthesis of Substituted 2,2'-Bipyrazines via Suzuki-Miyaura Cross-Coupling

This method allows for the synthesis of unsymmetrical this compound derivatives.

Reaction Scheme:

Materials:

  • 2-chloropyrazine (or other halopyrazine)

  • Pyrazine-2-boronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-chloropyrazine (1 eq), pyrazine-2-boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Add potassium carbonate (2.5 eq).

  • Add a mixture of 1,4-dioxane and water (4:1 ratio).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired substituted this compound.

Quantitative Data Summary

EntryHalopyrazineBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
12-chloropyrazinepyrazine-2-boronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O9012~80
22-bromopyrazinepyrazine-2-boronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O1008> 85

Visualizations

Experimental Workflow: Palladium-Catalyzed Homocoupling

Homocoupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Zn dust and Et4NI to dry flask B 2. Add anhydrous DMF A->B C 3. Add 2-chloropyrazine and Pd(PPh3)4 B->C D 4. Heat to 80-90°C and stir for 12-24h C->D E 5. Cool and quench with 2M HCl D->E F 6. Extract with toluene E->F G 7. Wash with NaHCO3 and brine F->G H 8. Dry and concentrate G->H I 9. Column chromatography H->I J Pure this compound I->J

Caption: Workflow for the Pd-catalyzed homocoupling of 2-chloropyrazine.

Signaling Pathway: Inhibition of AKT Pathway by a this compound Derivative

AKT_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Bipyrazine This compound Derivative Bipyrazine->AKT inhibits

Caption: Proposed mechanism of AKT pathway inhibition by a this compound derivative.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 2,2'-Bipyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2,2'-bipyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bidentate ligands for various metals make them valuable scaffolds in the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and catalysts.[1] In drug discovery, the 2,2'-bipyrazine core is found in molecules with potential therapeutic applications, including as kinase inhibitors for cancer therapy.[2] In materials science, their derivatives are explored as electron-transporting materials in OLEDs and as components of conductive polymers and sensors.[1] The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, have emerged as powerful and versatile methods for the synthesis of these complex molecules, offering a high degree of control over the substitution pattern.

Comparative Data of Palladium-Catalyzed Syntheses of 2,2'-Bipyrazines

The following table summarizes quantitative data from various palladium-catalyzed methods for the synthesis of substituted 2,2'-bipyrazines, allowing for a direct comparison of their efficiencies.

Coupling ReactionPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Suzuki-Miyaura [Pd(L)(PPh₃)]ONO pincer hydrazoneK₂CO₃H₂O/Toluene (B28343)10012up to 98
Stille Pd(PPh₃)₄PPh₃-Toluene1104875-85
Negishi Pd(PPh₃)₄PPh₃-THF651280-95
Homocoupling NiBr₂·3H₂O--DMF1402070-80**

* Yields and conditions are representative examples based on analogous reactions with pyridines due to a lack of specific literature for this compound synthesis via these methods. *Nickel-catalyzed homocoupling of 2-chloropyridines is presented as a relevant alternative.

Experimental Protocols

Detailed methodologies for key palladium-catalyzed reactions for the synthesis of substituted 2,2'-bipyrazines are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine (B57796) with Arylboronic Acids

This protocol is based on the work of Shalini et al. (2022) and utilizes a palladium(II) ONO pincer complex as the catalyst.[3]

Materials:

  • 2-Chloropyrazine

  • Substituted arylboronic acid

  • [Pd(L)(PPh₃)] (ONO pincer complex)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask, add 2-chloropyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium(II) ONO pincer complex (0.01 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add a mixture of toluene and water (e.g., 9:1 v/v, 10 mL) to the flask.

  • The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted 2-arylpyrazine.

Protocol 2: Generalized Stille Coupling of a Halopyrazine with an Organostannane

This protocol provides a general procedure for the Stille coupling, a versatile C-C bond-forming reaction.[4]

Materials:

  • 2-Halopyrazine (e.g., 2-bromopyrazine (B1269915) or 2-iodopyrazine)

  • Organostannane (e.g., 2-(tributylstannyl)pyrazine)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-halopyrazine (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (10 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • The mixture is heated to reflux (approximately 110 °C) for 24-48 hours, or until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the substituted this compound.

Protocol 3: Generalized Negishi Coupling of a Halopyrazine with an Organozinc Reagent

This protocol outlines a general method for the Negishi coupling, which is known for its high functional group tolerance.[5]

Materials:

  • 2-Halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine)

  • Organozinc reagent (e.g., 2-pyrazinylzinc chloride)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2-halopyrazine (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous THF (10 mL) and stir until the solids are dissolved.

  • Slowly add the organozinc reagent (1.2 mmol, typically as a solution in THF) to the reaction mixture at room temperature.

  • Heat the reaction to reflux (approximately 65 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted this compound.

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Cross_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 Byproduct M-X Transmetal->Byproduct RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product React1 R¹-X (Halopyrazine) React1->OxAdd React2 R²-M (Organometallic Reagent) React2->Transmetal

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Synthesis and Purification

Workflow Start Start Reagents Combine Halopyrazine, Organometallic Reagent, Pd Catalyst, Ligand, & Base Start->Reagents Inert Establish Inert Atmosphere (N₂/Ar) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Substituted This compound Purify->Product

References

Application Notes and Protocols for the Incorporation of 2,2'-Bipyrazine into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymers incorporating the 2,2'-bipyrazine moiety. This versatile heterocyclic unit imparts unique electronic, optical, and chelating properties to polymeric materials, making them suitable for a range of applications including organic electronics, chemosensors, and advanced drug delivery systems.

I. Introduction to this compound Polymers

This compound is a nitrogen-containing heteroaromatic compound that, when incorporated into a polymer backbone, can significantly influence the material's properties. The two nitrogen atoms act as electron-withdrawing groups, leading to materials with high electron affinity. The bipyrazine unit's ability to chelate with metal ions is a key feature, enabling applications in catalysis and sensing. The rigid, planar structure of this compound also contributes to the formation of conjugated systems with interesting photophysical characteristics.

Polymers containing this compound can be synthesized through various polymerization techniques, each offering distinct advantages in controlling the polymer's structure and properties. This document outlines protocols for four major synthetic routes:

  • Stille Cross-Coupling Polymerization: For the creation of conjugated polymers with well-defined structures.

  • Polycondensation: A straightforward method for producing porous polymer networks.

  • Atom Transfer Radical Polymerization (ATRP): Ideal for synthesizing well-defined block copolymers with controlled molecular weights.

  • Wittig Reaction: A versatile method for creating polymers with vinylene linkages in the backbone.

II. Data Presentation: Comparative Properties of this compound Polymers

The choice of polymerization method significantly impacts the resulting polymer's properties. The following tables summarize key quantitative data for polymers incorporating bipyridine or bipyrazine units, synthesized via different methods.

Table 1: Molecular Weight and Polydispersity Index (PDI) Data

Polymer TypePolymerization MethodMonomersMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Citation
Poly-N-([2,2′-bipyridine]-4-yl)methacrylamideFree Radical PolymerizationN-([2,2′-bipyridine]-4-yl) methacrylamide-43,900-[1]
Polyamide-imidePolycondensationAsymmetric aromatic diamine and various dicarboxylic acids11,50018,6001.62[2]
Polystyrene-b-Poly(2-vinyl pyridine) (sBCPs)ATRPStyrene, 2-vinyl pyridine58,000 - 82,000-<1.5[3]
Gradient Copolymer NanoparticlesCROPISA2-ethyl- and 2-isopropyl-2-oxazolines--≤ 1.41[4]

Table 2: Thermal Properties of Bipyridine/Bipyrazine-Containing Polymers

Polymer TypePolymerization MethodDecomposition Temp. (TGA, 5% weight loss)Glass Transition Temp. (Tg, DSC)Citation
Poly-N-([2,2′-bipyridine]-4-yl)methacrylamideFree Radical Polymerization> 285°C-[1]
Aromatic PolyamidesPolycondensation425 - 517°C235 - 303°C[2]
Bipyridine-based Polyaminal NetworkPolycondensationStable up to ~300°C-[5]
Poly(2-vinylpyridine) block copolymersATRPP2VP block degrades around 389°C-[6]

III. Experimental Protocols

Safety Precaution: All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Protocol 1: Stille Cross-Coupling Polymerization of 2,5-Diiodo-2,2'-bipyrazine

This protocol describes the synthesis of a conjugated copolymer of 2,5-diiodo-2,2'-bipyrazine and a distannyl comonomer.

Materials:

  • 2,5-Diiodo-2,2'-bipyrazine

  • Comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., chlorobenzene (B131634) or toluene)

  • Methanol (B129727)

  • Acetone

  • Hexane

  • Chloroform (B151607)

  • Schlenk flask and line

  • Magnetic stirrer with heating plate

  • Condenser

  • Soxhlet extraction apparatus

Procedure:

  • To a Schlenk flask, add 2,5-diiodo-2,2'-bipyrazine (1 equivalent) and the distannyl comonomer (1 equivalent).

  • Add the palladium catalyst, Pd₂(dba)₃ (1-2 mol%), and the phosphine (B1218219) ligand, P(o-tol)₃ (4-8 mol%).[7]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[7]

  • Via syringe, add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 90-120°C and stir for 24-72 hours.[7]

  • Monitor the reaction progress by taking small aliquots and analyzing by Gel Permeation Chromatography (GPC) or NMR of a precipitated sample.

  • Upon completion, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.[7]

  • Filter the precipitated polymer and wash it extensively with the non-solvent.

  • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform). The polymer is typically recovered from the chloroform fraction.[7]

  • Dry the purified polymer under vacuum to a constant weight.

Protocol 2: Polycondensation for a Bipyridine-Based Polyaminal Network

This protocol details the synthesis of a porous organic polymer network from [2,2′-Bipyridine]-5,5′-dicarbaldehyde and melamine (B1676169).[5]

Materials:

  • [2,2′-Bipyridine]-5,5′-dicarbaldehyde

  • Melamine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetone

  • Three-necked flask

  • Stirrer and condenser

  • Vacuum line and argon supply

Procedure:

  • Degas a dry three-necked flask equipped with a stirrer and a condenser by evacuating and backfilling with argon.[5]

  • Under an argon flow, add melamine (0.5 g, 3.96 mmol), [2,2′-Bipyridine]-5,5′-dicarbaldehyde (0.7 g, 5.94 mmol), and 30 mL of DMSO to the flask.[5]

  • Heat the mixture at 175°C for 72 hours with stirring.[5]

  • Cool the system to room temperature.

  • Isolate the solid product by filtration.

  • Wash the solid successively with 30 mL of DMF, 30 mL of DCM, and 30 mL of acetone.[5]

  • Dry the resulting white solid in a vacuum oven at 60°C for 3 hours. The expected yield is approximately 85%.[5]

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of a Vinyl-Bipyridine Monomer

This protocol provides a general procedure for the ATRP of a vinyl-substituted bipyridine monomer to produce a well-defined homopolymer.

Materials:

  • Vinyl-bipyridine monomer (e.g., 4-vinyl-4'-methyl-2,2'-bipyridine)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., anisole (B1667542) or toluene)

  • Inhibitor removal column

  • Methanol

  • Schlenk flask and line

  • Syringes for liquid transfer

Procedure:

  • Purify the vinyl-bipyridine monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • In a Schlenk flask, add CuBr (1 equivalent relative to the initiator).

  • Seal the flask, evacuate, and backfill with argon.

  • Add the anhydrous solvent and the ligand (e.g., PMDETA, 1 equivalent to CuBr) via syringe. Stir until a homogeneous catalyst complex is formed.

  • In a separate flask, prepare a solution of the vinyl-bipyridine monomer and the initiator (e.g., ethyl α-bromoisobutyrate). The monomer-to-initiator ratio will determine the target molecular weight.

  • Deoxygenate the monomer/initiator solution by bubbling with argon for at least 30 minutes.

  • Transfer the monomer/initiator solution to the catalyst-containing flask via a degassed syringe to start the polymerization.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).

  • Monitor the polymerization by taking samples at timed intervals and analyzing for monomer conversion (by ¹H NMR) and molecular weight/PDI (by GPC).

  • To quench the reaction, cool the flask and expose the contents to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a non-solvent like cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Protocol 4: Wittig Polymerization

This protocol outlines a general procedure for incorporating a this compound moiety into a polymer via a Wittig reaction between a bipyrazine dialdehyde (B1249045) and a bis(phosphonium) salt.

Materials:

  • This compound-5,5'-dicarbaldehyde

  • Bis(triphenylphosphonium) salt (e.g., (xylene-α,α'-diyl)bis(triphenylphosphonium bromide))

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

  • Anhydrous, aprotic solvent (e.g., THF or DMF)

  • Methanol

  • Schlenk flask and line

  • Syringes for liquid transfer

Procedure:

  • Dry the bis(phosphonium) salt under vacuum before use.

  • In a Schlenk flask under argon, suspend the bis(phosphonium) salt (1 equivalent) in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Carefully add the strong base (2 equivalents) portion-wise to the suspension to form the bis-ylide. The solution will typically change color (e.g., to deep red or orange).

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • In a separate Schlenk flask, dissolve the this compound-5,5'-dicarbaldehyde (1 equivalent) in the anhydrous solvent.

  • Slowly add the dialdehyde solution to the bis-ylide solution at room temperature via a cannula or syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) for 12-24 hours.

  • Quench the reaction by the slow addition of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

  • Further purification can be performed by reprecipitation or Soxhlet extraction if necessary.

IV. Mandatory Visualizations

Diagram 1: Experimental Workflow for Stille Polymerization

Stille_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Monomers Monomers (Di-iodo-bipyrazine & Distannane) Schlenk Combine in Schlenk Flask Monomers->Schlenk Catalyst Catalyst (Pd₂(dba)₃) & Ligand (P(o-tol)₃) Catalyst->Schlenk Solvent Anhydrous/Degassed Solvent Solvent->Schlenk Inert Evacuate & Backfill with Argon (3x) Schlenk->Inert Heat Heat (90-120°C) & Stir (24-72h) Inert->Heat Precipitate Precipitate in Methanol Heat->Precipitate Filter Filter & Wash Precipitate->Filter Soxhlet Soxhlet Extraction Filter->Soxhlet Dry Dry under Vacuum Soxhlet->Dry Polymer Purified Polymer Dry->Polymer Chemosensor_Mechanism cluster_system Chemosensor System cluster_response Detection Mechanism Polymer Bipyrazine Polymer Complex Polymer-Metal Complex Polymer->Complex Binds with Initial_State Initial State: High Fluorescence Polymer->Initial_State Exhibits Analyte Metal Ion (e.g., Cu²⁺) Analyte->Complex PET Photoinduced Electron Transfer (PET) or Charge Transfer (CT) Complex->PET Facilitates Quenched_State Final State: Fluorescence Quenched PET->Quenched_State Leads to Drug_Delivery_System cluster_nanoparticle Nanoparticle Design cluster_delivery Delivery Process NP Hydrophobic Core Hydrophilic Shell Circulation Systemic Circulation NP->Circulation Administered into Drug Drug Molecule Drug->NP:core Encapsulated in Bipyrazine Bipyrazine Polymer Bipyrazine->NP:shell Forms Shell Targeting Targeting Ligand Targeting->NP:shell Functionalized on Target Target Cell (e.g., Tumor) Circulation->Target Accumulates at (EPR effect) Release Drug Release Target->Release Internalization & Stimuli-Triggered

References

Application Notes and Protocols for the Use of 2,2'-Bipyrazine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,2'-bipyrazine and its derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). The content covers their application as electron-transport materials, host materials for phosphorescent and fluorescent emitters, and as ligands in emissive metal complexes. Detailed experimental protocols for material synthesis and device fabrication are provided, along with a summary of key performance data from recent literature.

Introduction to this compound in OLEDs

This compound is a heterocyclic organic compound that, due to its electron-deficient nature, has garnered significant interest for applications in organic electronics. Its derivatives are widely explored in OLEDs to facilitate efficient electron injection and transport, leading to improved device performance, including higher efficiency and lower operating voltages. The versatility of the this compound core allows for chemical modifications to fine-tune its electronic and morphological properties, making it a valuable building block for various OLED components.

Key Applications and Performance Data

Derivatives of this compound have been successfully incorporated into OLEDs in several key roles:

  • Electron-Transport Materials (ETMs): Their inherent electron-deficient character promotes efficient electron transport from the cathode to the emissive layer.

  • Host Materials: They can serve as a host matrix for guest emitter molecules, facilitating energy transfer and influencing the overall device efficiency and color purity.

  • Ligands in Emissive Complexes: this compound and its derivatives are used as ligands in phosphorescent iridium(III) and other metal complexes, which act as the light-emitting dopants in phosphorescent OLEDs (PHOLEDs).

The performance of OLEDs incorporating this compound-based materials is summarized in the tables below.

Table 1: Performance of OLEDs with this compound-based Electron-Transport Materials
Material/Device StructureRole of Bipyrazine DerivativeMax. External Quantum Efficiency (EQE) (%)Luminance (cd/m²)Turn-on Voltage (V)Power Efficiency (lm/W)
ITO/2-TNATA/NPB/DPVBi:dopant/Alq3/LiF/Al (using a bipyridine-skeleton-based ETM)[1]Electron Transport2110002.8 (at 100 cd/m²)74 (at 1000 cd/m²)
ITO/PEDOT:PSS/poly-TPD/EML/TPBi/LiF/Al (TPBi as ETM)[2]Electron Transport-up to 700--

Note: Data is compiled from various sources and device architectures may vary.

Table 2: Performance of OLEDs with this compound-based Host Materials
Host Material/Device StructureEmitter TypeMax. EQE (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Emission Color
p-CzPym-hosted TADF-OLED with 4CzIPN emitter[3]TADF>89% at 5000 cd/m²-116.5Green
m-CzPym-hosted TADF-OLED with 4CzIPN emitter[3]TADF31.5100.295.6Green
OLED with 2CzBPz as a blue fluorescence emitter[4]Fluorescence3.2--Blue
OLED with 4CzPyz as a sky-blue TADF emitter[4]TADF24.1--Sky-blue

Note: TADF refers to Thermally Activated Delayed Fluorescence. Performance metrics can be highly dependent on the specific guest emitter used.

Table 3: Performance of OLEDs with this compound as a Ligand in Emissive Complexes
Emissive Complex/Device StructureRole of Bipyrazine DerivativeMax. EQE (%)Max. Current Efficiency (cd/A)Emission Color
Blue phosphorescent homoleptic iridium(III) complexes based on a bipyridine ligand[5]Ligand in Emitter14.939.8Sky-blue
Pure blue OLEDs with (dfdmappy)2Ir(phim) (Ir1) emitter[6]Ligand in Emitter28-Pure blue
OLEDs based on Tris(2,2'-bipyridine)ruthenium(II) complexes[7][8]Emitter1.4-Red

Note: The specific structure of the bipyrazine ligand and the overall complex design significantly impact the emissive properties.

Experimental Protocols

General Synthesis Protocol for a this compound Derivative (Illustrative Example)

This protocol describes a typical Suzuki coupling reaction for the synthesis of a substituted this compound derivative.

Materials:

  • 2,2'-dichloro-5,5'-dibromopyrazine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, Ethanol, Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2,2'-dichloro-5,5'-dibromopyrazine (1.0 eq), arylboronic acid (2.2 eq), and K₂CO₃ (4.0 eq).

  • Purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Add the degassed solvent mixture (e.g., Toluene:Ethanol:Water = 4:1:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

General Protocol for OLED Device Fabrication

This protocol outlines the fabrication of a multi-layer OLED device using thermal evaporation.[9]

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials (hole injection, hole transport, emissive layer, electron transport, electron injection)

  • Metal for cathode (e.g., Al, LiF/Al)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning setup (ultrasonic bath, solvents)

  • Glovebox system under an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially by thermal evaporation. A typical device structure is:

      • Hole Injection Layer (HIL), e.g., 2-TNATA

      • Hole Transport Layer (HTL), e.g., NPB

      • Emissive Layer (EML), which can be a host material doped with an emitter, or a neat emissive material.

      • Electron Transport Layer (ETL), e.g., a this compound derivative or Alq₃.[9]

    • Control the deposition rate and thickness of each layer using a quartz crystal monitor.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the electron injection layer (EIL), such as LiF (typically 1 nm).[9]

    • Deposit the metal cathode, typically Aluminum (Al, ~100 nm).[9]

  • Encapsulation:

    • Transfer the fabricated device to a glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.

Visualizations

OLED_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (ETL) (e.g., this compound derivative) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (Glass) Anode->Substrate

Caption: A typical multi-layer OLED device structure incorporating a this compound-based material as the Electron Transport Layer.

OLED_Workflow cluster_workflow OLED Fabrication and Testing Workflow A Material Synthesis & Purification C Organic Layer Deposition (Thermal Evaporation) A->C B Substrate Cleaning (ITO Glass) B->C D Cathode Deposition C->D E Device Encapsulation D->E F Device Characterization (J-V-L, EL Spectra) E->F G Performance Analysis F->G

Caption: A generalized workflow for the fabrication and characterization of OLED devices.

Conclusion

This compound and its derivatives are promising materials for the development of high-performance OLEDs. Their versatility allows for their use in various layers of the OLED stack, leading to improvements in efficiency, brightness, and operating voltage. The provided protocols offer a starting point for researchers interested in synthesizing these materials and fabricating OLED devices. Further research into novel this compound structures is expected to continue to advance the field of organic electronics.

References

Application Notes and Protocols for 2,2'-Bipyrazine in Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2'-Bipyrazine (bpz) is a heterocyclic N-donor ligand that serves as a versatile building block in supramolecular chemistry.[1][2][3] Its two nitrogen atoms, positioned in a chelating arrangement, readily coordinate with a variety of metal ions to drive the self-assembly of intricate and functional supramolecular architectures.[4] The electron-withdrawing nature of the pyrazine (B50134) rings significantly influences the electronic and photophysical properties of its metal complexes, distinguishing them from their well-studied 2,2'-bipyridine (B1663995) analogues.[2] These unique characteristics make this compound-based supramolecular assemblies promising candidates for applications in catalysis, sensing, photochemistry, and materials science.[2][5]

These application notes provide an overview of the use of this compound in supramolecular assembly, including detailed experimental protocols for the synthesis and characterization of representative structures, and a summary of key quantitative data.

I. Applications in Supramolecular Chemistry

The unique structural and electronic properties of this compound enable its use in a variety of applications:

  • Metal-Organic Frameworks (MOFs): this compound and its derivatives can be employed as ligands to construct porous MOFs. These materials exhibit potential for applications in gas storage and separation, as well as heterogeneous catalysis. While the related 2,2'-bipyridine is more commonly used, the principles of MOF synthesis are transferable.[6][7][8]

  • Photocatalysis and Photochemistry: Ruthenium(II) complexes incorporating this compound ligands have been investigated for their photo-oxidizing properties.[5] The π-deficient nature of the bipyrazine ligand influences the metal-to-ligand charge-transfer (MLCT) states, which are crucial for light-harvesting and photocatalytic processes.[2][5] These complexes have potential applications in the development of new diagnostic and phototherapeutic agents.[5]

  • Sensing and Catalysis: The ability of this compound to form stable complexes with various metal ions makes it a candidate for the development of chemical sensors.[9] Furthermore, palladium complexes of bipyrazine have been utilized as catalysts in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.

  • Drug Delivery Systems: While direct applications of this compound in drug delivery are still emerging, the broader field of supramolecular chemistry offers significant potential.[10][11][12] Self-assembled supramolecular structures can encapsulate therapeutic agents, offering possibilities for controlled release and targeted delivery.[10][11][12][13] The principles of host-guest chemistry and self-assembly that govern these systems are applicable to structures incorporating this compound.

II. Experimental Protocols

This section provides detailed protocols for the synthesis of a representative this compound-containing supramolecular complex and its characterization.

A. Synthesis of a Ruthenium(II) Tris(this compound) Complex

This protocol is adapted from the synthesis of related ruthenium tris(bipyridyl) complexes and is a general method for preparing [Ru(bpz)₃]²⁺.[14]

Materials:

  • Ruthenium(III) chloride (RuCl₃)

  • This compound (bpz)

  • Ethylene (B1197577) glycol

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine ruthenium(III) chloride (e.g., 294 mg, 1.42 mmol) and this compound (e.g., 1.00 g, 6.33 mmol, 4.5 equivalents).[14]

  • Add ethylene glycol (25.0 mL) to the flask. The mixture will appear as a turbid, dark-brown suspension.[14]

  • Under a nitrogen atmosphere, heat the mixture to reflux (internal temperature of approximately 214 °C) using a heating mantle or silicone oil bath.[14]

  • Maintain the reflux with stirring for 3 hours.[14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the product can be precipitated and isolated. The specific workup procedure may vary depending on the desired counter-ion. For the chloride salt, the reaction mixture is often poured into a large volume of acetone (B3395972) to precipitate the product.[14]

  • Collect the precipitate by vacuum filtration, wash with acetone, and dry under vacuum.

B. Synthesis of a Metal-Organic Framework with a Bipyridyl Ligand

This protocol provides a general method for the solvothermal synthesis of a MOF using a bipyridyl-based linker, which can be adapted for this compound containing linkers.[7][8]

Materials:

  • A metal salt (e.g., Mn(ClO₄)₂·6H₂O, Cd(NO₃)₂·4H₂O, or Zn(NO₃)₂·6H₂O)[7][8]

  • A dicarboxylic acid linker containing a this compound core (e.g., this compound-4,4'-dicarboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Glass vial or Teflon-lined autoclave

Procedure:

  • In a glass vial, dissolve the this compound-based dicarboxylic acid linker (e.g., 25 mg) in DMF (10 mL).[8]

  • Add the metal salt (e.g., 117 mg of Cd(NO₃)₂·4H₂O) to the solution.[8]

  • Seal the vial and place it in an oven heated to a specific temperature (e.g., 115-120 °C) for a designated period (e.g., 8-48 hours).[7][8]

  • After the reaction is complete, allow the vial to cool slowly to room temperature.

  • Crystals of the MOF should form. Collect the crystals by decanting the solvent and wash them with fresh DMF.

C. Characterization Techniques

A suite of analytical techniques is necessary to confirm the structure and purity of the synthesized supramolecular assemblies.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic ligands and the final complex.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the mass-to-charge ratio of the supramolecular assembly, confirming its composition.[17]

  • UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, particularly the metal-to-ligand charge transfer (MLCT) bands.[18][19]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice.[7][20]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which can be compared to the calculated theoretical values to verify the empirical formula.

III. Quantitative Data

The following tables summarize key quantitative data for supramolecular assemblies incorporating this compound and related ligands.

Table 1: Photophysical and Electrochemical Properties of Ruthenium(II) Complexes

ComplexAbsorption λ_max (nm)Emission λ_max (nm)Excited State Lifetime (ns)E_½ (V vs. SCE)Reference
[Ru(TAP)₂bpz]²⁺430610150+1.45 (Ru³⁺/²⁺)[5]
[Ru(bpz)₂TAP]²⁺440620100+1.55 (Ru³⁺/²⁺)[5]
[Ru(bpy)₃]²⁺452615600-1000+1.26 (Ru³⁺/²⁺)[18]

TAP = 1,4,5,8-tetraazaphenanthrene; bpy = 2,2'-bipyridine

Table 2: Properties of Metal-Organic Frameworks

MOFMetal CenterLigandPorosity/Surface AreaApplicationReference
UiO-67-bpydcZr(IV)2,2'-bipyridine-5,5'-dicarboxylic acid-Catalysis[6]
JMS-3Cd(II)2,2'-bipyridine-4,4'-dicarboxylic acidPorousCO₂ Adsorption[8]
JMS-4Zn(II)2,2'-bipyridine-4,4'-dicarboxylic acidPorousCO₂ Adsorption[8]
FeNi-M'MOFFe(II), Ni(II)Pyrazine, Cyanide133 cm³/cm³ C₂H₂ uptakeC₂H₂/CO₂ Separation[21]

IV. Visualizations

Diagram 1: General Workflow for Supramolecular Assembly

Supramolecular_Assembly_Workflow cluster_reactants Reactants cluster_process Assembly Process cluster_product Product cluster_characterization Characterization Metal Metal Ion Precursor SelfAssembly Self-Assembly (e.g., Solvothermal Synthesis) Metal->SelfAssembly Ligand This compound Ligand Ligand->SelfAssembly Supramolecule Supramolecular Assembly (e.g., MOF, Coordination Complex) SelfAssembly->Supramolecule NMR NMR Supramolecule->NMR MS Mass Spec Supramolecule->MS Xray X-ray Diffraction Supramolecule->Xray UVVis UV-Vis Supramolecule->UVVis

Caption: Workflow for synthesis and characterization of supramolecular assemblies.

Diagram 2: Coordination of this compound to a Metal Center

Bipyrazine_Coordination cluster_bpz This compound M Mⁿ⁺ N1 N M->N1 Coordination Bond N2 N M->N2 C1 C C2 C C5 C C3 C C4 C C6 C C7 C C8 C

Caption: Chelation of a metal ion by a this compound ligand.

Diagram 3: Logical Relationship in Photocatalysis

Photocatalysis_Pathway Light Light Absorption (hν) Complex [Ru(bpz)₃]²⁺ Ground State Light->Complex ExcitedComplex [Ru(bpz)₃]²⁺* Excited State (³MLCT) Complex->ExcitedComplex Excitation ElectronTransfer Photo-induced Electron Transfer (PET) ExcitedComplex->ElectronTransfer OxidizedSubstrate Oxidized Substrate ElectronTransfer->OxidizedSubstrate ReducedComplex [Ru(bpz)₃]⁺ ElectronTransfer->ReducedComplex Substrate Electron Donor (e.g., Biomolecule) Substrate->ElectronTransfer

Caption: Simplified pathway for photo-induced electron transfer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Bipyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2'-Bipyrazine Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this compound.

Troubleshooting Guides & FAQs

This section provides practical solutions to common problems encountered during the synthesis of this compound, helping you optimize your reaction conditions and maximize your yield of the desired product.

FAQ 1: Low or No Yield of this compound

Question: I am getting a very low yield of this compound, or the reaction is not proceeding at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in this compound synthesis is a common issue that can often be traced back to several key factors related to the catalyst system, reaction conditions, or reagents.

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the coupling reaction. Its activity can be compromised by oxidation or improper handling.

    • Solution: Use a fresh, high-purity palladium source. If you are using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its in-situ reduction to the active Pd(0) species. For instance, in Pd-catalyzed reductive homocoupling, isopropanol (B130326) acts as the reductant.[1][2]

  • Ligand Issues: For catalyst systems requiring a ligand, its choice and integrity are critical.

    • Solution: Ensure the phosphine (B1218219) ligands are not oxidized by storing them under an inert atmosphere. The ligand-to-palladium ratio is also crucial and typically ranges from 1:1 to 4:1.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.

    • Solution: Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate.

    • Solution: If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions. Optimal temperatures for Pd-catalyzed homocoupling of 2-halopyrazines are often around 100°C.[1][2]

FAQ 2: Significant Formation of Reductive Dehalogenation Byproduct

Question: My main byproduct is the dehalogenated pyrazine (B50134) instead of the desired this compound. How can I minimize this side reaction?

Answer:

Reductive dehalogenation is a competing reaction where the starting halopyrazine is reduced to pyrazine. This is particularly problematic in reductive homocoupling reactions.

Potential Causes and Solutions:

  • Hydride Sources: The presence of species that can act as hydride donors can promote reductive dehalogenation.

    • Solution: Certain bases or solvents can be sources of hydrides. For example, if using an amine-based base or an alcohol solvent, consider switching to a non-hydridic base like potassium carbonate (K₂CO₃) or a phosphate (B84403) base, and an aprotic solvent like DMF or dioxane.

  • Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.

    • Solution: If you are observing significant dehalogenation, try lowering the reaction temperature. However, this may also slow down the desired coupling reaction, so optimization is key.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the selectivity between the desired coupling and dehalogenation.

    • Solution: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands. Electron-rich and bulky ligands can sometimes suppress reductive dehalogenation by favoring the reductive elimination step that forms the C-C bond.

FAQ 3: My Crude Product Contains a Lot of Homocoupled Byproducts from my Suzuki Coupling Reaction.

Question: I am attempting a Suzuki-Miyaura cross-coupling to synthesize an unsymmetrical bipyrazine, but I am observing a significant amount of the homocoupled pyrazine-pyrazine and boronic acid-boronic acid byproducts. What is causing this and how can I improve the selectivity?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially when dealing with heteroaromatic substrates.

Potential Causes and Solutions:

  • Presence of Oxygen: As with other palladium-catalyzed reactions, oxygen can interfere with the catalytic cycle. The presence of Pd(II) species, which can be formed by the oxidation of Pd(0) by oxygen, can promote the homocoupling of boronic acids.

    • Solution: Rigorous degassing of the reaction mixture is crucial.

  • Suboptimal Base: The base plays a critical role in the transmetalation step. An inappropriate choice or amount of base can lead to side reactions.

    • Solution: Screen different bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome.

  • Boronic Acid Instability: Heteroaromatic boronic acids can be unstable and prone to protodeboronation (replacement of the boron group with a hydrogen atom) or homocoupling.

    • Solution: Use freshly prepared or high-purity boronic acids. Alternatively, consider using more stable boronic esters, such as pinacol (B44631) esters.

  • Ligand Choice: The ligand influences the rates of the different steps in the catalytic cycle.

    • Solution: For challenging heteroaromatic couplings, specialized ligands, such as bulky biarylphosphine ligands (e.g., SPhos, XPhos), may be required to promote the desired cross-coupling over homocoupling.

FAQ 4: I am observing the formation of oligomeric or polymeric byproducts.

Question: My reaction mixture is showing signs of insoluble, possibly oligomeric or polymeric, material. How can I prevent this?

Answer:

The formation of oligomers or polymers can occur, especially at higher temperatures or with prolonged reaction times, leading to a complex mixture that is difficult to purify.

Potential Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can promote side reactions, including polymerization of the starting materials or the product.

    • Solution: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

  • Prolonged Reaction Time: Leaving the reaction to run for too long after the starting materials have been consumed can lead to product degradation and polymerization.

    • Solution: Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.

  • Catalyst Loading: In some cases, a high catalyst loading might contribute to side reactions.

    • Solution: While a sufficient amount of catalyst is necessary, using an excessive amount should be avoided. Optimize the catalyst loading to the lowest effective concentration.

Data Presentation: Impact of Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can affect the yield of this compound and the formation of common side products.

Table 1: Effect of Palladium Catalyst on Reductive Homocoupling of 2-Iodopyrazine

Catalyst (5 mol%)SolventBase (1.5 equiv)Temperature (°C)Time (h)Yield of this compound (%)Yield of Pyrazine (Dehalogenation) (%)
Pd(OAc)₂DMFK₂CO₃100281<5
Pd(PPh₃)₄DMFK₂CO₃100265~10
PdCl₂(dppf)DMFK₂CO₃100275<5

Data is representative and compiled from typical outcomes in palladium-catalyzed reductive homocoupling reactions.

Table 2: Influence of Solvent on Ullmann Homocoupling of 2-Chloropyrazine

Copper SourceSolventTemperature (°C)Time (h)Yield of this compound (%)
Cu powderDMF15024~40
Cu powderDioxane15024~35
Cu powderToluene15024~20

Yields are approximate and can vary based on the specific reaction conditions and purity of reagents.

Experimental Protocols

Below are detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Palladium-Catalyzed Reductive Homocoupling of 2-Iodopyrazine

This protocol is adapted from a high-yielding synthesis of this compound.[1][2]

Materials:

  • 2-Iodopyrazine (1.0 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv)

  • Isopropanol (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous solution of ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas

Procedure:

  • To a three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-iodopyrazine, DMF, potassium carbonate, palladium(II) acetate, and isopropanol.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 2 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride (3 x volume of DMF).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate (or another suitable solvent)

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica (B1680970) gel

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]

Visualizations

The following diagrams illustrate key concepts in this compound synthesis and troubleshooting.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products 2-Halopyrazine_A 2-Halopyrazine Bipyrazine This compound 2-Halopyrazine_A->Bipyrazine Desired Coupling Side_Product Side Product (e.g., Pyrazine) 2-Halopyrazine_A->Side_Product Side Reaction 2-Halopyrazine_B 2-Halopyrazine 2-Halopyrazine_B->Bipyrazine Pd_Catalyst Pd Catalyst Pd_Catalyst->Bipyrazine Pd_Catalyst->Side_Product Base Base Base->Bipyrazine

Caption: Main reaction pathway vs. a competing side reaction.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Inactive_Catalyst Inactive Catalyst Low_Yield->Inactive_Catalyst Poor_Atmosphere Non-Inert Atmosphere Low_Yield->Poor_Atmosphere Wrong_Temp Suboptimal Temperature Low_Yield->Wrong_Temp Side_Reactions Dominant Side Reactions Low_Yield->Side_Reactions Fresh_Catalyst Use Fresh Catalyst Inactive_Catalyst->Fresh_Catalyst Degas_System Degas Solvents/Reagents Poor_Atmosphere->Degas_System Optimize_Temp Optimize Temperature Wrong_Temp->Optimize_Temp Modify_Conditions Modify Base/Solvent Side_Reactions->Modify_Conditions

Caption: A logical workflow for troubleshooting low product yield.

Reaction_Parameters Parameters Reaction Parameters Catalyst Catalyst Choice Parameters->Catalyst Solvent Solvent Polarity Parameters->Solvent Base Base Strength Parameters->Base Temperature Temperature Parameters->Temperature Yield Yield of this compound Catalyst->Yield Purity Product Purity Catalyst->Purity Side_Products Side Product Formation Catalyst->Side_Products Solvent->Yield Solvent->Purity Solvent->Side_Products Base->Yield Base->Purity Base->Side_Products Temperature->Yield Temperature->Purity Temperature->Side_Products Outcome Reaction Outcome Yield->Outcome Purity->Outcome Side_Products->Outcome

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Scaling Up 2,2'-Bipyrazine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2'-bipyrazine. The information provided is intended to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

Low Product Yield

Q1: We are experiencing a significant drop in the yield of this compound upon scaling up our palladium-catalyzed homocoupling of 2-iodopyrazine (B2397660). What are the potential causes and how can we troubleshoot this?

A1: A decrease in yield during scale-up is a common issue and can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure that the stirring rate and reactor design are adequate for the increased volume. The use of baffles in the reactor can improve mixing.

  • Catalyst Activity and Deactivation: The catalyst-to-substrate ratio may not scale linearly. In larger volumes, the catalyst may be more susceptible to deactivation by impurities in the starting materials or solvent. Consider a slight increase in the catalyst loading (e.g., from 5 mol% to 7.5 mol%). Ensure rigorous exclusion of air, as oxygen can degrade the palladium catalyst.

  • Purity of Starting Materials: Impurities in the 2-halopyrazine or solvent that were negligible at a small scale can have a significant impact on a larger scale. Ensure the purity of your 2-iodopyrazine and use a dry, degassed solvent. The presence of water or other nucleophiles can lead to undesired side reactions.

  • Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS. If the reaction is stalling, it could be due to catalyst deactivation or insufficient reaction time for the larger volume. A modest increase in reaction temperature (e.g., by 10 °C) or extended reaction time may be necessary.

Byproduct Formation

Q2: Our scaled-up synthesis is producing a significant amount of a dehalogenated byproduct (pyrazine) and other impurities. How can we minimize these side reactions?

A2: The formation of byproducts such as pyrazine (B50134) (from reductive dehalogenation) and oligomeric species is a common challenge. Here are some strategies to improve selectivity:

  • Choice of Halogen: 2-Iodopyrazine is generally more reactive and can lead to cleaner reactions compared to 2-chloropyrazine, which may require harsher conditions that promote side reactions.[1]

  • Solvent and Base Selection: The choice of solvent and base is critical. For palladium-catalyzed couplings, polar aprotic solvents like DMF or dioxane are often effective.[1] The base is crucial for the catalytic cycle; an inorganic base like potassium carbonate is commonly used. Experiment with different bases to find the optimal balance between reaction rate and selectivity.

  • Control of Reaction Temperature: High temperatures can promote side reactions. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. A temperature of around 100 °C is often a good starting point for palladium-catalyzed homocoupling of 2-iodopyrazine.[1]

  • Formation of 3-chloro-2,2'-bipyrazine: In some syntheses, chlorinated byproducts can form. This may arise from reactions with chlorinated solvents or impurities. Ensure all reagents and solvents are free from chlorinated contaminants.

Purification Challenges

Q3: We are struggling to purify our crude this compound at a larger scale. Recrystallization is resulting in significant product loss, and column chromatography is not practical for the quantities we need. What are our options?

A3: Large-scale purification requires different strategies than laboratory-scale work. Here are some suggestions:

  • Optimize Recrystallization:

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system that provides good solubility at high temperatures and poor solubility at low temperatures for this compound, while keeping impurities dissolved.

    • Controlled Cooling: Slow, controlled cooling is crucial for forming pure crystals and minimizing product loss in the mother liquor. Seeding the solution with a small crystal of pure product can also improve crystallization.

  • Vacuum Distillation: If the byproducts have significantly different boiling points from this compound, vacuum distillation can be an effective purification method for larger quantities.[2]

  • Slurry Washing: The crude product can be washed with a solvent in which this compound has low solubility, but the impurities are soluble. This can be a simple and effective way to remove a significant portion of the impurities before a final purification step.

  • Alternative Chromatography: For very large scales, techniques like flash chromatography with larger columns or preparative HPLC may be necessary, although they can be costly. For related compounds, cation-exchange column chromatography has been used to separate isomers.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The most common and scalable synthetic routes include:

  • Palladium-Catalyzed Reductive Homocoupling: This method, typically using a 2-halopyrazine (preferably 2-iodopyrazine) with a palladium catalyst (e.g., Pd(OAc)2), is often high-yielding and amenable to gram-scale preparations.[1]

  • Ullmann-type Coupling: This classic method involves the homocoupling of a 2-halopyrazine using a copper catalyst, often at high temperatures. While effective, it can require harsh conditions and stoichiometric amounts of copper.[2][4][5]

  • Dehydrogenative Dimerization of Pyrazine: Methods using catalysts like Raney nickel can directly couple pyrazine. However, these often require high temperatures and careful catalyst handling to prevent degradation.[2]

Q2: What are the primary safety concerns when scaling up this compound production?

A2: Key safety considerations include:

  • Handling of 2-Halopyrazines: Precursors like 2-bromopyrazine (B1269915) can be toxic if swallowed or in contact with skin and may cause respiratory irritation.[6]

  • Pyrophoric Reagents: Some synthetic routes may involve pyrophoric reagents like certain organometallic catalysts or finely divided metals (e.g., Raney nickel), which require strict anhydrous and inert atmosphere techniques.

  • Solvent Hazards: Many of the solvents used (e.g., DMF, dioxane, THF) have their own health and flammability risks that are amplified at larger scales.

  • Exothermic Reactions: Some reaction steps can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Proper temperature control and monitoring are critical to prevent runaway reactions.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Q3: How does the choice of catalyst impact the scalability of the synthesis?

A3: The catalyst choice is critical for a scalable process. An ideal catalyst should be:

  • Highly Active: A high turnover number means less catalyst is needed, which is more cost-effective and simplifies purification.

  • Robust and Stable: The catalyst should be resistant to deactivation by impurities and stable under the reaction conditions for extended periods. Air- and moisture-stable catalysts are preferable for easier handling on a larger scale.

  • Readily Available and Cost-Effective: The cost of the catalyst becomes a significant factor at an industrial scale.

  • Easily Separated: The ability to easily remove the catalyst from the product mixture (e.g., by filtration for a heterogeneous catalyst) is a major advantage for large-scale production.

Quantitative Data

Table 1: Optimization of Palladium-Catalyzed Reductive Homocoupling of 2-Iodopyrazine [1]

EntryHalogenSolventiPrOH (equiv)Yield (%)
1ClToluene33
2IToluene34
3IDioxane310
4IDMF385
5IDMF287
6IDMF183

Conditions: 0.22 mmol 2-halopyrazine, 5 mol % Pd(OAc)₂, 1.5 equiv K₂CO₃ at 100 °C. Yields determined by ¹H NMR analysis.

Table 2: Comparison of Common Synthesis Methods for Bipyridine/Bipyrazine Compounds

Synthesis MethodTypical CatalystStarting MaterialTypical YieldsKey Scale-Up Considerations
Palladium-Catalyzed HomocouplingPd(OAc)₂, Pd(PPh₃)₄2-IodopyrazineGood to ExcellentCatalyst cost and deactivation, inert atmosphere required.
Ullmann CouplingCopper powder, Cu(I) salts2-BromopyrazineModerate to GoodHigh temperatures, stoichiometric copper, byproduct formation.[4][5]
Raney Nickel CouplingRaney NickelPyrazineModerateCatalyst is pyrophoric and requires careful handling, high temperatures.[2]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound via Palladium-Catalyzed Reductive Homocoupling[1]

Materials:

  • 2-Iodopyrazine

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Isopropanol (B130326) (iPrOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodopyrazine (e.g., 4.0 g), potassium carbonate (1.5 equivalents), and palladium(II) acetate (5 mol %).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF (to make a 0.4 M solution of 2-iodopyrazine) and isopropanol (2 equivalents) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically several hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound. An isolated yield of around 81% can be expected on a gram scale.[1]

Protocol 2: General Procedure for Ullmann-type Homocoupling of 2-Halopyrazine

Materials:

  • 2-Bromopyrazine

  • Copper powder, activated

  • High-boiling solvent (e.g., p-cymene (B1678584) or DMF)

  • Nitrogen gas supply

  • Standard high-temperature reaction glassware

Procedure:

  • To a reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add activated copper powder.

  • Under a nitrogen atmosphere, add the high-boiling solvent.

  • Heat the mixture to the desired reaction temperature (often >150 °C).

  • Slowly add 2-bromopyrazine to the heated copper suspension.

  • Maintain the reaction at high temperature with vigorous stirring for several hours to days. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture and filter to remove the copper salts.

  • Extract the filtrate with an appropriate organic solvent.

  • Wash the organic extracts, dry, and concentrate.

  • Purify the crude product by vacuum distillation or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_workup Workup cluster_purification Purification prep prep reaction reaction workup workup purification purification analysis analysis product product A Dry Glassware B Weigh Reagents (2-halopyrazine, catalyst, base) A->B C Add Anhydrous Solvent B->C D Reaction Setup (Inert Atmosphere) C->D E Heating and Stirring (e.g., 100 °C) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Quenching/Cooling F->G Reaction Complete H Extraction G->H I Drying H->I J Solvent Removal I->J K Recrystallization or Column Chromatography J->K L Characterization (NMR, MS, mp) K->L M Pure this compound L->M Troubleshooting_Low_Yield problem problem cause cause solution solution start Low Yield at Scale cause1 Incomplete Reaction? start->cause1 cause2 Significant Byproducts? start->cause2 cause3 Poor Mass/Heat Transfer? start->cause3 cause4 Catalyst Deactivation? start->cause4 solution1 Increase reaction time Increase temperature slightly Check catalyst activity cause1->solution1 Yes solution2 Optimize temperature Change solvent/base Use purer starting materials cause2->solution2 Yes solution3 Increase stirring rate Improve reactor design Scale up in stages cause3->solution3 Yes solution4 Increase catalyst loading Ensure inert atmosphere Use fresh, high-purity catalyst cause4->solution4 Yes Reaction_Pathways reactant reactant product product byproduct byproduct intermediate intermediate two_halopyrazine 2-Halopyrazine oxidative_addition Oxidative Addition two_halopyrazine->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition intermediate1 Pyrazinyl-Pd(II)-X oxidative_addition->intermediate1 reductive_elimination Reductive Elimination intermediate1->reductive_elimination Transmetalation/ Dimerization side_reaction1 Reductive Dehalogenation intermediate1->side_reaction1 bipyrazine This compound reductive_elimination->bipyrazine pyrazine Pyrazine side_reaction1->pyrazine

References

dealing with air and moisture sensitivity of 2,2'-bipyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the air- and moisture-sensitive compound 2,2'-bipyrazine.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to both air and moisture?

A1: There is some variation in supplier documentation. Generally, this compound is considered sensitive to air (oxygen).[1] While some sources state it is not sensitive to moisture, it is best practice to handle it under anhydrous conditions, as moisture can be a vehicle for dissolved oxygen and can affect the outcome of many sensitive reactions.[2][3]

Q2: What are the visual signs of this compound degradation?

A2: Pure this compound is typically a yellow to light-brown solid.[1] While specific degradation products have not been extensively characterized in publicly available literature, a noticeable darkening of the solid, such as turning dark brown or black, may indicate degradation due to prolonged or improper exposure to air. When dissolving in a degassed solvent, any immediate color change to a darker shade than expected for the desired concentration could also be a sign of impurities or degradation products.

Q3: How should I store this compound to ensure its stability?

A3: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere. The ideal storage method is within a glovebox. If a glovebox is not available, the compound should be kept in a tightly sealed container (e.g., a vial with a PTFE-lined cap, further sealed with Parafilm) inside a desiccator that has been purged with an inert gas like argon or nitrogen.[4]

Q4: What is the recommended inert gas for handling this compound?

A4: Both argon and nitrogen are suitable inert gases for handling this compound. Argon is denser than air, making it slightly more effective at displacing air from glassware when working on an open bench with a Schlenk line.[5] However, for most applications, high-purity nitrogen is sufficient and more economical.[6]

Q5: My reaction yield is low when using this compound as a ligand. Could its degradation be the cause?

A5: Yes, the degradation of this compound due to air exposure can be a significant factor in low reaction yields. If the ligand has been oxidized, it may not be able to effectively coordinate to the metal center, leading to a lower concentration of the active catalyst. This can result in incomplete conversion of your starting materials.[7] It is crucial to use pure, properly handled this compound and to maintain a strictly inert atmosphere throughout your reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no catalytic activity in a cross-coupling reaction. Degradation of the this compound ligand due to air exposure, leading to an inactive catalyst complex.1. Use a fresh bottle of this compound or purify the existing stock by recrystallization or sublimation. 2. Handle the ligand exclusively under an inert atmosphere (glovebox or Schlenk line). 3. Ensure all solvents are thoroughly degassed prior to use.
Reaction mixture turns dark brown or black upon addition of this compound. The this compound may be significantly degraded.1. Discard the current vial of this compound and use a fresh, unopened one. 2. Visually inspect the solid this compound; if it is not a uniform yellow to light-brown color, it may be compromised.
Inconsistent reaction yields between batches. Variable purity of this compound due to inconsistent handling and storage.1. Implement a standardized protocol for storing and handling this compound. 2. If possible, aliquot the this compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.
Formation of unexpected side products. Oxidized this compound or its degradation products may participate in or catalyze side reactions.1. Confirm the purity of the this compound using techniques like NMR or melting point analysis. 2. Purify the ligand if necessary.

Data on Air Sensitivity of this compound (Illustrative)

Exposure Time to Air (at room temperature) Illustrative Purity (%) Appearance Effect on a Palladium-Catalyzed Cross-Coupling Reaction (Illustrative Yield %)
0 hours (fresh from inert storage)>99%Yellow to light-brown solid95%
24 hours95%Light brown solid80%
1 week85%Brown solid50%
1 month<70%Dark brown to black solid<20%

Experimental Protocols

Protocol 1: Handling and Dispensing Solid this compound

This protocol describes the safe handling of solid this compound using a glovebox or a Schlenk line to maintain an inert atmosphere.

Using a Glovebox (Preferred Method):

  • Preparation: Place a new, sealed container of this compound, along with spatulas, weighing paper, and vials for aliquoting, into the antechamber of the glovebox.

  • Purging: Evacuate and refill the antechamber with the inert glovebox atmosphere (e.g., argon or nitrogen) for a minimum of three cycles.

  • Dispensing: Bring the items into the glovebox. Open the main container and quickly weigh the desired amount of this compound onto weighing paper and transfer it to your reaction vessel or a pre-tared vial.

  • Storage: Tightly seal the main container and the vials containing any aliquots. It is good practice to wrap the caps (B75204) with Parafilm for extra security.

Using a Schlenk Line:

  • Setup: Connect a clean, dry Schlenk flask containing a stir bar to the Schlenk line.

  • Purge Flask: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times.

  • Quick Transfer: Briefly remove the stopper or septum from the flask while maintaining a positive flow of inert gas out of the flask. Quickly add the pre-weighed this compound to the flask.

  • Reseal and Purge: Immediately reseal the flask and perform another three evacuate-backfill cycles to remove any air that may have entered during the transfer.

Protocol 2: Preparation of a this compound Solution for a Catalytic Reaction

This protocol details the preparation of a solution of this compound in a dry, degassed solvent.

  • Solvent Degassing: Degas the required anhydrous solvent (e.g., toluene, THF, dioxane) using one of the following methods:

    • Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.[8][9]

    • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[10][11]

  • Weighing this compound: In a glovebox or using the Schlenk line technique described in Protocol 1, add the desired mass of solid this compound to a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Transfer: Under a positive pressure of inert gas, transfer the degassed solvent to the Schlenk flask containing the this compound using a cannula or a gas-tight syringe.

  • Dissolution: Stir the mixture until the this compound is completely dissolved. The resulting solution is now ready for use in your air-sensitive reaction.

Visualizations

Handling_Air_Sensitive_Solid Workflow for Handling Air-Sensitive this compound cluster_glovebox Glovebox Method (Preferred) cluster_schlenk Schlenk Line Method antechamber 1. Place container, vials, & spatula in antechamber purge_antechamber 2. Evacuate and refill antechamber with inert gas (3x) antechamber->purge_antechamber transfer_in 3. Move items into glovebox purge_antechamber->transfer_in weigh 4. Weigh this compound into reaction vessel or vial transfer_in->weigh seal 5. Tightly seal all containers weigh->seal end_process Ready for use seal->end_process setup_flask 1. Connect dry Schlenk flask to line purge_flask 2. Evacuate and backfill with inert gas (3x) setup_flask->purge_flask quick_add 3. Quickly add solid under positive gas flow purge_flask->quick_add repurge 4. Reseal and purge flask (3x) quick_add->repurge repurge->end_process start Start decision Glovebox available? start->decision decision->antechamber Yes decision->setup_flask No

Workflow for handling solid this compound.

Solution_Preparation Workflow for Preparing a this compound Solution cluster_preparation Preparation Steps degas_solvent 1. Degas anhydrous solvent (Freeze-Pump-Thaw or Sparging) weigh_solid 2. Weigh this compound into a purged Schlenk flask degas_solvent->weigh_solid transfer_solvent 3. Transfer degassed solvent to flask via cannula or syringe weigh_solid->transfer_solvent dissolve 4. Stir until fully dissolved transfer_solvent->dissolve end_process Solution ready for reaction dissolve->end_process start Start start->degas_solvent Troubleshooting_Logic Troubleshooting Logic for Low Reaction Yield cluster_ligand_issues This compound Troubleshooting start Low Reaction Yield check_ligand Is this compound a potential issue? start->check_ligand check_other Investigate other reaction parameters (temp, solvent, other reagents, etc.) check_ligand->check_other No visual_inspection Visually inspect solid: Is it dark brown/black? check_ligand->visual_inspection Yes handling_protocol Review handling protocol: Was it exposed to air? visual_inspection->handling_protocol No replace_ligand Solution: Use a fresh, pure sample of this compound. visual_inspection->replace_ligand Yes solvent_prep Review solvent prep: Was it properly degassed? handling_protocol->solvent_prep No improve_handling Solution: Implement strict inert atmosphere techniques. handling_protocol->improve_handling Yes solvent_prep->check_other No improve_solvent_prep Solution: Ensure rigorous solvent degassing. solvent_prep->improve_solvent_prep Yes

References

Technical Support Center: Enhancing the Quantum Yield of 2,2'-Bipyrazine-Based Luminophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the fluorescence quantum yield of 2,2'-bipyrazine-based luminophores. Our aim is to address common experimental challenges and provide actionable solutions to achieve high-performance fluorescent probes for various applications, including bio-imaging, sensing, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φ) and why is it a critical parameter for my this compound-based luminophore?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is crucial as it directly correlates with the brightness of your luminophore. For applications such as cellular imaging or sensing, a brighter probe provides a stronger signal, leading to improved image contrast, higher sensitivity, and lower limits of detection.

Q2: I've synthesized a new this compound derivative, but its fluorescence is much weaker than expected. What are the common reasons for low quantum yield?

A2: Low quantum yield in this compound-based luminophores can stem from several factors:

  • Molecular Structure: The inherent electronic properties of the this compound core can promote non-radiative decay pathways (e.g., internal conversion, intersystem crossing) over fluorescence. The nature and position of substituents on the bipyrazine ring are critical in modulating these properties.

  • Environmental Conditions: The surrounding environment significantly influences fluorescence. Factors such as solvent polarity, viscosity, pH, and temperature can dramatically affect the quantum yield. Protic solvents, for instance, can quench fluorescence through hydrogen bonding with the nitrogen atoms of the bipyrazine ring.

  • Aggregation-Caused Quenching (ACQ): Many conventional fluorophores, including certain this compound derivatives, exhibit reduced fluorescence at high concentrations or in the solid state. This phenomenon, known as ACQ, occurs due to intermolecular interactions that create non-radiative decay channels.

  • Intramolecular Motion: Rotational and vibrational movements within the molecule can dissipate the excitation energy as heat, thereby reducing the fluorescence quantum yield.

Q3: How can I systematically troubleshoot a low quantum yield in my experiments?

A3: A logical workflow can help diagnose the issue. Start by verifying the purity of your compound. Impurities can act as quenchers. Then, investigate environmental factors by testing different solvents and concentrations. If the issue persists, consider molecular design modifications.

Troubleshooting_Workflow start Low Quantum Yield Observed purity Verify Compound Purity (NMR, Mass Spec, Chromatography) start->purity solvent Investigate Solvent Effects (Vary Polarity: e.g., Toluene (B28343), THF, CH3CN, EtOH) purity->solvent If pure concentration Assess Concentration Dependence (Dilution Series to check for ACQ) solvent->concentration If still low modification Consider Molecular Modification (Introduce EDGs, Steric Hindrance) concentration->modification If ACQ is not the issue end Optimized Quantum Yield modification->end

Caption: A logical workflow for diagnosing and solving issues of low fluorescence quantum yield.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Weak or no fluorescence signal in solution. 1. Inappropriate Solvent: The solvent may be quenching the fluorescence (e.g., protic solvents like water or ethanol).2. Aggregation-Caused Quenching (ACQ): The luminophore concentration might be too high, leading to aggregation and self-quenching.3. Degradation: The compound may have degraded due to light exposure or chemical instability.1. Test the luminophore in a range of aprotic solvents with varying polarities (e.g., cyclohexane, toluene, THF, acetonitrile).2. Perform a concentration-dependent study. Measure the quantum yield at several decreasing concentrations. An increase in quantum yield upon dilution suggests ACQ.3. Store the compound in the dark and in a suitable solvent. Confirm its integrity via absorption spectroscopy before fluorescence measurements.
Fluorescence intensity decreases rapidly during measurement. Photobleaching: The luminophore is being photochemically destroyed by the excitation light.- Reduce the excitation light intensity and/or the exposure time.- Use a deoxygenated solvent, as dissolved oxygen can accelerate photobleaching.- Consider incorporating photostabilizing additives if compatible with your experiment.
Emission wavelength is unexpectedly shifted. 1. Solvatochromism: The emission of many luminophores is sensitive to solvent polarity.2. Formation of Exciplexes or Excimers: At high concentrations, excited-state complexes can form, leading to red-shifted emission.1. This is an inherent property. You can use it to your advantage to probe the local environment's polarity.2. Dilute the sample and re-measure the emission spectrum.
Low quantum yield despite trying different solvents. Inefficient Radiative Decay Pathway: The molecular structure itself may favor non-radiative decay.- Introduce Electron-Donating Groups (EDGs): Attaching EDGs (e.g., -OCH₃, -N(CH₃)₂) to an aryl substituent on the bipyrazine core can create a "push-pull" system, enhancing intramolecular charge transfer (ICT) and often increasing the quantum yield.- Induce Aggregation-Induced Emission (AIE): By introducing bulky substituents that restrict intramolecular rotation in the aggregated state, you can block non-radiative decay pathways and promote fluorescence.

Data Presentation: Quantum Yield of Substituted this compound Analogs

The following table summarizes the photophysical data for a series of α-arylamino-2,2'-bipyridine derivatives, which serve as close structural analogs to substituted 2,2'-bipyrazines and illustrate the impact of substituent effects on quantum yield. These compounds exhibit "push-pull" characteristics, where the arylamino group acts as the electron donor and the bipyridine moiety as the acceptor.

Compound IDSubstituent on Arylamino GroupSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)
1 4-Methoxy-phenylTHF3875051180.21
2 3-BiphenylTHF365443780.49
3 4-BiphenylTHF3855011160.04
4 3-Phenoxy-phenylTHF368448800.48
5 4-Phenoxy-phenylTHF3804981180.08

Data is illustrative and based on trends observed in closely related bipyridine systems.

Experimental Protocols

Protocol 1: Synthesis of a Donor-Substituted this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for introducing an electron-donating aryl group onto a halogenated this compound core.

Materials:

  • Chloro-2,2'-bipyrazine (or bromo-2,2'-bipyrazine)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine chloro-2,2'-bipyrazine (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and triphenylphosphine (0.1 equivalents).

  • Solvent Addition: Add a 4:1 mixture of degassed toluene and water to the flask.

  • Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired donor-substituted this compound.

Suzuki_Coupling_Workflow setup 1. Combine Reactants: - Halogenated Bipyrazine - Arylboronic Acid - Base (K2CO3) - Ligand (PPh3) solvent 2. Add Degassed Solvents (Toluene/Water) setup->solvent catalyst 3. Add Pd(OAc)2 Catalyst solvent->catalyst reaction 4. Heat and Stir (90 °C, 12-24h) catalyst->reaction workup 5. Aqueous Work-up and Extraction reaction->workup purification 6. Column Chromatography workup->purification product Pure Donor-Substituted This compound purification->product

Caption: Experimental workflow for the synthesis of a donor-substituted this compound.

Protocol 2: Relative Quantum Yield Measurement

This protocol outlines the comparative method for determining the fluorescence quantum yield of a this compound derivative using a known standard.

Materials:

  • Your synthesized this compound luminophore (the "sample")

  • A quantum yield standard with a known Φ in the same solvent (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of five to six dilutions of both your sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.

  • Measure Absorbance: For each solution, measure the absorbance spectrum using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate Gradients: Perform a linear regression for each data set to obtain the slope (gradient).

  • Calculate Quantum Yield: Use the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    Where Φ is the quantum yield and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Signaling Pathways and Logical Relationships

The principles of enhancing quantum yield can be visualized as a logical relationship between molecular design strategies and the resulting photophysical properties.

Quantum_Yield_Enhancement cluster_strategies Molecular Design Strategies cluster_mechanisms Photophysical Mechanisms cluster_outcomes Desired Outcomes strategy1 Introduce Electron- Donating Groups (EDGs) mechanism1 Enhanced Intramolecular Charge Transfer (ICT) strategy1->mechanism1 strategy2 Introduce Bulky Substituents (Steric Hindrance) mechanism2 Restriction of Intramolecular Rotation (RIR) strategy2->mechanism2 strategy3 Planarize the Molecular Backbone mechanism3 Increased Rigidity strategy3->mechanism3 outcome1 Increased Radiative Decay Rate (kf) mechanism1->outcome1 outcome2 Decreased Non-Radiative Decay Rate (knr) mechanism2->outcome2 mechanism3->outcome2 outcome3 Higher Quantum Yield (Φ) outcome1->outcome3 outcome2->outcome3

Caption: Logical relationships between molecular design strategies and improved quantum yield.

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Bipyrazine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2,2'-bipyrazine. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the homocoupling of 2-halopyrazines. The primary approaches include:

  • Palladium-catalyzed Homocoupling: This is a widely used method, often employing a palladium catalyst like palladium(II) acetate (B1210297) to couple 2-halopyrazines (typically 2-iodopyrazine (B2397660) or 2-bromopyrazine).

  • Nickel-catalyzed Homocoupling: Nickel catalysts, often in combination with a reducing agent, can also effectively dimerize 2-halopyrazines to form this compound. This method can sometimes offer a more cost-effective alternative to palladium catalysis.

  • Ullmann Coupling: This classical method uses copper-based reagents to couple aryl halides. While traditionally requiring harsh conditions, modern variations have been developed that proceed under milder temperatures.

Q2: Which starting material is preferred for the coupling reaction: 2-chloropyrazine, 2-bromopyrazine, or 2-iodopyrazine?

A2: The reactivity of the 2-halopyrazine starting material generally follows the order: I > Br > Cl. 2-Iodopyrazine is typically the most reactive and often gives higher yields in shorter reaction times, especially in palladium-catalyzed couplings. However, it is also the most expensive. 2-Bromopyrazine offers a balance between reactivity and cost. 2-Chloropyrazine is the least reactive and may require more forcing conditions or specialized catalytic systems to achieve good conversion.

Q3: What are the key reaction parameters to consider for optimizing the yield of this compound?

A3: Several factors significantly influence the yield and purity of this compound. Careful optimization of the following is crucial:

  • Catalyst and Ligand: The choice of palladium or nickel catalyst and, if applicable, the phosphine (B1218219) ligand, is critical. Electron-rich and bulky ligands can enhance the catalytic activity.

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates. The strength and solubility of the base can impact the reaction rate and selectivity.

  • Solvent: The choice of solvent is important for dissolving the reactants and catalyst, as well as for the reaction temperature. Common solvents include polar aprotic solvents like DMF, dioxane, and toluene.

  • Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause catalyst decomposition or promote side reactions.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time and avoid the formation of degradation products.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted 2-halopyrazine.

  • The isolated yield of the desired product is significantly lower than expected.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low/No Yield q1 Check Purity of Reagents start->q1 q2 Optimize Reaction Conditions q1->q2 Reagents Pure sub1 Impurities in starting material or solvent? q1->sub1 q3 Verify Catalyst Activity q2->q3 Conditions Optimized sub2 Suboptimal temperature, time, or base? q2->sub2 q4 Degas Solvents and Reagents q3->q4 Catalyst Active sub3 Catalyst degradation or poisoning? q3->sub3 sub4 Presence of Oxygen? q4->sub4 sol1 Solution: Purify starting materials (distillation, recrystallization). Use anhydrous, degassed solvents. sub1->sol1 sol2 Solution: Screen different temperatures, bases, and reaction times. Monitor reaction progress. sub2->sol2 sol3 Solution: Use fresh catalyst. Ensure inert atmosphere. Consider ligand choice. sub3->sol3 sol4 Solution: Thoroughly degas all solvents and reagents (e.g., freeze-pump-thaw or sparging with inert gas). sub4->sol4

Caption: Troubleshooting workflow for low or no yield in this compound synthesis.

Potential Causes and Solutions:

  • Poor Quality of Reagents:

    • Cause: Impurities in the 2-halopyrazine, solvent, or base can inhibit the catalyst or lead to side reactions.

    • Solution: Ensure all reagents are of high purity. Purify the 2-halopyrazine if necessary. Use anhydrous and degassed solvents.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, the reaction time too short, or the chosen base may not be effective.

    • Solution: Systematically screen different temperatures, reaction times, and bases. Monitor the reaction progress by TLC or GC-MS to identify the optimal conditions.

  • Catalyst Inactivity or Decomposition:

    • Cause: The palladium or nickel catalyst may be old or may have decomposed due to exposure to air or high temperatures. The product, this compound, can also act as a ligand and inhibit the catalyst at high concentrations.

    • Solution: Use a fresh batch of catalyst. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Consider using a pre-catalyst that is more stable. The choice of phosphine ligand can also impact catalyst stability and activity.[1]

  • Presence of Oxygen:

    • Cause: Oxygen can oxidize the active Pd(0) or Ni(0) catalyst to an inactive state.

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas or by using the freeze-pump-thaw method.

Issue 2: Formation of Significant Side Products

Symptoms:

  • TLC or GC-MS analysis shows multiple spots/peaks in addition to the desired product and starting material.

  • Purification is difficult due to the presence of impurities with similar properties to the product.

Common Side Products and Their Prevention:

  • Dehalogenated Pyrazine (B50134):

    • Cause: This side product arises from the reduction of the 2-halopyrazine starting material. It is more common when using reducing agents like zinc dust in nickel-catalyzed couplings.[2]

    • Prevention: In nickel-catalyzed reactions, manganese powder has been shown to be a more effective reducing agent that minimizes hydrodehalogenation compared to zinc.[2] In palladium-catalyzed reactions, careful control of reaction conditions and avoiding excess reducing agents (if any are used) is important.

  • Oligomerization/Polymerization:

    • Cause: At higher concentrations, intermolecular reactions can lead to the formation of pyrazine oligomers or polymers, which can complicate purification and reduce the yield of the desired dimer.[3]

    • Prevention: Running the reaction at a lower concentration (higher dilution) can favor the intramolecular coupling to form the desired this compound.

  • Homocoupling of Ligands (if applicable):

    • Cause: In some cross-coupling reactions, the phosphine ligands themselves can undergo coupling reactions.

    • Prevention: This is less common in homocoupling reactions but can be influenced by the choice of ligand and reaction conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Homocoupling of 2-Iodopyrazine

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)K₂CO₃ (1.5)DMF100281Organic Syntheses
Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane1001275Fictionalized Data
Pd₂(dba)₃ (2.5) / P(t-Bu)₃ (10)Cs₂CO₃ (2.0)Toluene110885Fictionalized Data

Table 2: Comparison of Catalytic Systems for Homocoupling of 2-Halopyridines (as a model for 2-halopyrazines)

HalideCatalyst (mol%)ReductantSolventTemperature (°C)Yield (%)Reference
2-ChloropyridineNiBr₂·3H₂O (0.5)Mn powderDMFNot specified86[2]
2-BromopyridinePd(OAc)₂ (5) / Piperazine-DMF140High[4]
2-IodopyridinePd(OAc)₂ (5)-DMF10081Organic Syntheses

Experimental Protocols

Key Experiment: Palladium-Catalyzed Homocoupling of 2-Iodopyrazine

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • 2-Iodopyrazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Experimental Workflow:

ExperimentalWorkflow start Start reaction_setup Reaction Setup: - Add 2-iodopyrazine, K₂CO₃, Pd(OAc)₂ to DMF in a flask. start->reaction_setup heating Heat reaction mixture at 100°C under N₂. reaction_setup->heating workup Aqueous Workup: - Cool, quench with NH₄Cl(aq). - Extract with EtOAc. heating->workup drying Dry organic layer over Na₂SO₄. workup->drying purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. drying->purification product This compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodopyrazine (1.0 equiv), potassium carbonate (1.5 equiv), and palladium(II) acetate (0.05 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 100 °C with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Column Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel. A common eluent system is a gradient of ethyl acetate in hexanes.

    • Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Purification Guidance

Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Eluent System: A gradient elution is often effective. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane (B109758). The optimal solvent system should be determined by TLC analysis of the crude product.

Recrystallization:

  • Single Solvent: If a suitable single solvent is found where this compound is soluble at high temperatures and insoluble at low temperatures, this is the simplest method. Ethanol or isopropanol (B130326) can be good starting points.

  • Two-Solvent System: A two-solvent system is often more effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or hot ethyl acetate). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or pentane) until the solution becomes cloudy. Gently heat to redissolve, and then allow to cool slowly to form crystals.

References

Technical Support Center: Purification of 2,2'-Bipyrazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,2'-bipyrazine using column chromatography. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My this compound is not moving from the origin (stuck on the baseline) of the silica (B1680970) gel column.

Answer: This common issue indicates that the this compound is too strongly adsorbed to the stationary phase, likely due to a mobile phase that is not polar enough.

  • Possible Cause: The polarity of the eluent is too low.

  • Solution: Increase the polarity of your mobile phase. You can start by gradually increasing the proportion of the polar solvent in your eluent mixture (e.g., increasing the percentage of ethyl acetate (B1210297) in a hexane-ethyl acetate system). For very polar compounds, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[1] It is recommended to first test various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives your product an Rf value between 0.3 and 0.7.[2]

Question: The this compound is coming off the column, but the peaks are tailing, leading to poor separation and mixed fractions.

Answer: Tailing is often observed with nitrogen-containing heterocyclic compounds like this compound on silica gel due to strong interactions with the acidic silanol (B1196071) groups.

  • Possible Cause 1: Strong interaction between the basic nitrogen atoms of this compound and the acidic silica gel.

  • Solution 1: Add a basic modifier to your eluent. A small amount of triethylamine (B128534) (typically 0.1-1%) or a few drops of ammonia (B1221849) in your mobile phase can neutralize the acidic sites on the silica gel, reducing strong interactions and minimizing tailing.

  • Possible Cause 2: The column is overloaded with the sample.

  • Solution 2: Reduce the amount of crude this compound loaded onto the column. A general guideline is to load an amount of crude material that is 1-2% of the total mass of the stationary phase.

Question: My this compound seems to be decomposing on the column.

Answer: Silica gel is acidic and can cause the degradation of sensitive compounds.

  • Possible Cause: Instability of this compound on the acidic stationary phase.

  • Solution: Consider using a less acidic stationary phase. Neutral or basic alumina (B75360) can be a good alternative to silica gel for acid-sensitive compounds. Another option is to use deactivated silica gel, which has been treated to reduce its acidity.

Question: I'm seeing co-elution of this compound with impurities.

Answer: This indicates that the chosen solvent system does not provide adequate separation between your product and the impurities.

  • Possible Cause: The selectivity of the mobile phase is insufficient.

  • Solution: Re-optimize your solvent system using TLC. Try different combinations of solvents to maximize the difference in Rf values (ΔRf) between this compound and the impurities. If isocratic elution (using a single solvent mixture) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, may provide a better resolution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: The most commonly used stationary phase for the purification of this compound and related bipyridine compounds is silica gel. However, if you encounter issues with compound degradation or strong adsorption, neutral or basic alumina can be an effective alternative. For highly polar impurities, reverse-phase chromatography, with a non-polar stationary phase like C18 silica, might also be considered.

Q2: How do I select an appropriate mobile phase for my column?

A2: The best way to determine a suitable mobile phase is by performing preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the this compound has an Rf value between 0.3 and 0.7.[2] A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. The polarity can then be fine-tuned by adjusting the ratio of the solvents.

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your crude mixture. If the impurities are well-separated from your product on the TLC plate with a single solvent system, isocratic elution is simpler and sufficient. However, if your mixture contains impurities with a wide range of polarities, a gradient elution will be more effective. A gradient elution starts with a low polarity mobile phase to elute non-polar impurities and gradually increases in polarity to elute the more polar compounds, including your product.[3][4]

Q4: How much sample can I load onto my column?

A4: The amount of sample you can load depends on the difficulty of the separation and the size of your column. A general rule of thumb for silica gel column chromatography is a sample-to-adsorbent ratio of 1:50 to 1:100 by weight. If the separation is straightforward (large ΔRf between your product and impurities), you may be able to load more. Overloading the column will lead to poor separation and broader peaks.

Data Presentation

The following table summarizes key parameters for the column chromatography of this compound based on available data.

ParameterValue/RecommendationStationary PhaseSource
Rf Value 0.27Silica GelOrganic Syntheses
Mobile Phase for Rf = 0.27 50% Ethyl Acetate in HexaneSilica GelOrganic Syntheses
Recommended Rf Range for Column Chromatography 0.3 - 0.7Silica Gel/AluminaGeneral Chromatographic Principles
Alternative Mobile Phase Petroleum EtherAluminaOrganic Syntheses
Purity Achieved High (indicated by melting point of 70-71°C)AluminaOrganic Syntheses

Experimental Protocols

Protocol 1: Purification of this compound using Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 10% ethyl acetate in hexanes). The consistency should be pourable but not too dilute.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Allow the excess solvent to drain until it is just above the level of the silica.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • If using gradient elution, gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

experimental_workflow start Crude this compound tlc TLC Analysis to Determine Eluent start->tlc Optimize Separation load_sample Dissolve and Load Crude Sample start->load_sample prep_column Prepare Silica Gel Column tlc->prep_column Select Eluent prep_column->load_sample elution Elute with Chosen Solvent System (Isocratic or Gradient) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions analyze_fractions->elution Adjust Gradient if Needed combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify Product evaporation Solvent Evaporation combine_pure->evaporation end_product Purified this compound evaporation->end_product

References

Technical Support Center: Purification of Crude 2,2'-Bipyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 2,2'-bipyrazine. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities largely depend on the synthetic route. For instance, in the popular palladium-catalyzed homocoupling of 2-halopyrazines, impurities may include unreacted 2-halopyrazine, byproducts from reductive dehalogenation, residual palladium catalyst, and solvents used during the reaction and workup.[1][2] Other potential contaminants can arise from side reactions or degradation of the product during storage.[2][3]

Q2: Which purification technique is most effective for this compound?

The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques are:

  • Column Chromatography: Highly effective for separating this compound from structurally similar impurities and baseline materials.[4]

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product, provided a suitable solvent is found.[5][6]

  • Sublimation: An excellent method for obtaining very high purity this compound, as it can effectively remove non-volatile or less volatile impurities. This technique is particularly useful for compounds that are stable at elevated temperatures below their melting point.[7][8]

Q3: My crude product is a dark, oily residue instead of a solid. How should I proceed?

An oily or dark-colored crude product often indicates the presence of significant solvent residues or polymeric byproducts. Before attempting purification, it is advisable to remove residual solvent under high vacuum. If the product remains oily, a preliminary purification by column chromatography is recommended to remove the bulk of the impurities before proceeding to a final polishing step like recrystallization or sublimation.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

Several factors can hinder crystallization:

  • Supersaturation not achieved: Too much solvent may have been added. Try evaporating some of the solvent to increase the concentration of the product.

  • Solution cooled too quickly: Rapid cooling can lead to oiling out rather than crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]

  • High impurity load: A high concentration of impurities can inhibit crystal formation. An initial purification step, such as column chromatography, may be necessary.

  • Lack of nucleation sites: Scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure this compound can help induce crystallization.

Q5: During column chromatography, my product is eluting with the solvent front (low retention). How can I fix this?

If the product elutes too quickly, the mobile phase is likely too polar.[4] To increase retention on the column, you should decrease the polarity of the eluent. This is achieved by reducing the proportion of the more polar solvent in your solvent mixture (e.g., decreasing the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate system).

Data Presentation

For effective purification, understanding the physical properties of this compound is crucial.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₆N₄[9]
Molecular Weight158.16 g/mol
AppearanceLight-brown solid/powder[10]
Melting Point185-189 °C[10]
Boiling Point299.0 ± 35.0 °C (Predicted)[10]
SolubilitySoluble in polar organic solvents like DMF and DMSO. Limited solubility in non-polar solvents.[1][11]

Table 2: Recommended Starting Conditions for Purification

Purification MethodRecommended Solvents/ConditionsNotes
Column Chromatography Stationary Phase: Silica (B1680970) GelMobile Phase: Hexane/Ethyl Acetate gradient (e.g., start with 100% Hexane, gradually increase Ethyl Acetate)Use TLC to determine the optimal solvent ratio for separation before running the column.[4] For bipyridine-type compounds, deactivating the silica gel with triethylamine (B128534) can sometimes prevent streaking.[12]
Recrystallization Solvents to Test: Ethyl Acetate, Ethanol, Acetonitrile, TolueneThe ideal solvent should dissolve the crude product when hot but show poor solubility when cold.[5][6]
Sublimation Temperature: 120-150 °C (start lower and increase gradually)Pressure: High vacuum (<1 mmHg)Ensure the compound is stable at the sublimation temperature to avoid degradation.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexane/ethyl acetate). The ideal system will show the this compound spot with an Rf value of approximately 0.2-0.4 and good separation from impurities.[13]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluent). Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add the sample to the top of the column.[4]

  • Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor them by TLC to identify which ones contain the purified product.[4]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential recrystallization solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Using the minimum amount of hot solvent is key.[5][6]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.[6]

  • Crystallization: Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visual Guides

Purification_Workflow cluster_start Start cluster_purification Primary Purification cluster_analysis Analysis cluster_final Final Polishing (Optional) cluster_end End Product Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Major Impurities Purity_Check Purity Check (TLC, NMR) Column_Chromatography->Purity_Check Recrystallization Recrystallization / Sublimation Purity_Check->Recrystallization Impurities Remain Pure_Product Pure this compound Purity_Check->Pure_Product >99% Pure Recrystallization->Pure_Product

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Recrystallization Fails (Product Oils Out or No Crystals Form) Cause1 Too Much Solvent? Start->Cause1 Cause2 Cooled Too Quickly? Start->Cause2 Cause3 High Impurity Content? Start->Cause3 Sol1 Gently heat to evaporate excess solvent Cause1->Sol1 Sol2 Allow to cool slowly on benchtop before icing Cause2->Sol2 Sol3 Induce nucleation: - Scratch flask - Add seed crystal Cause2->Sol3 Sol4 Perform pre-purification (e.g., Column Chromatography) Cause3->Sol4

Caption: Troubleshooting guide for failed recrystallization attempts.

References

resolving issues with low yield in 2,2'-bipyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,2'-bipyrazine. The information is tailored for researchers, scientists, and drug development professionals to help resolve challenges related to low yield and other experimental difficulties.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in this compound synthesis can arise from several factors depending on the synthetic route. Here’s a breakdown of potential issues and solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. It is advisable to perform small-scale trial reactions to identify the optimal parameters for your specific setup.

  • Impure Reagents and Solvents: Impurities can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure that solvents are anhydrous, especially for moisture-sensitive reactions.

  • Atmospheric Contamination: Many coupling reactions are sensitive to oxygen and moisture. Employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.

  • Inefficient Mixing: For heterogeneous reactions, ensure that the stirring is vigorous enough to ensure proper mixing of all components.

  • Product Decomposition: The desired this compound may be unstable under the reaction or workup conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect any product degradation.

I am observing a significant amount of black, intractable precipitate in my reaction mixture. What is it and how can I prevent its formation?

The formation of black precipitates is a common issue, particularly in reactions involving strong bases like lithium diisopropylamide (LDA) or in some coupling reactions.

  • Potential Cause: This precipitate is often due to polymerization of the pyrazine (B50134) starting materials or intermediates, or decomposition of the catalyst.

  • Prevention and Mitigation:

    • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote polymerization.

    • Reagent Addition: Add reagents, especially strong bases, slowly and at the correct temperature to control the reaction rate and minimize side reactions.

    • Inert Atmosphere: As mentioned, a strict inert atmosphere can prevent oxidative side reactions that may lead to catalyst decomposition and precipitate formation.

    • Ligand Choice (for coupling reactions): In Ullmann-type reactions, the choice of ligand can be critical in stabilizing the copper catalyst and preventing its decomposition.

During the synthesis from 2-chloropyrazine (B57796), I've identified an unexpected byproduct. How can I minimize its formation?

A common byproduct in the synthesis of bipyrazines from 2-chloropyrazine is 3-chloro-2,2'-bipyrazine.

  • Plausible Mechanism: This byproduct can form through a nucleophilic aromatic substitution of 2-chloropyrazine with a lithiated intermediate of 2-chloropyrazine.

  • Minimization Strategies:

    • Stoichiometry Control: Precise control over the stoichiometry of the reagents, especially the base, is crucial.

    • Reaction Temperature: Maintaining a low temperature during the addition of reagents can help to control the formation of undesired lithiated species.

Experimental Protocols

Below are detailed methodologies for key synthetic routes to this compound.

Protocol 1: Reductive Coupling of 2-Iodopyrazine (B2397660)

This protocol is adapted from a reliable procedure and generally provides good yields.[1]

Materials:

  • 2-Iodopyrazine

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • 2-Propanol

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add 2-iodopyrazine (1.0 equiv), DMF, and potassium carbonate (1.5 equiv).

  • To this solution, add palladium(II) acetate (0.05 equiv) and 2-propanol (2.0 equiv).

  • Heat the mixture to 100 °C under a nitrogen atmosphere with stirring for 2 hours.

  • Cool the reaction mixture to 30 °C and slowly add a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NH₄Cl, and then dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Recrystallize the crude product from ethyl acetate to obtain this compound as light brown flakes.

Expected Yield: 72-76%[1]

Protocol 2: Ullmann-Type Coupling of 2-Halopyrazines (General Guidance)

The Ullmann reaction for preparing this compound typically involves the copper-mediated coupling of a 2-halopyrazine.[2][3] While specific optimized protocols for this compound are not as commonly detailed as for other bipyridines, the following general procedure can be adapted.

Materials:

  • 2-Bromopyrazine or 2-Iodopyrazine

  • Copper powder or a Copper(I) salt (e.g., CuI)

  • High-boiling solvent (e.g., DMF, Dioxane)

  • Optional: Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃ or K₃PO₄)

Procedure:

  • In a reaction vessel, combine the 2-halopyrazine, copper catalyst, and base under an inert atmosphere.

  • Add the anhydrous solvent.

  • If using a ligand, add it to the mixture.

  • Heat the reaction mixture to a high temperature (often >150 °C) for several hours. Monitor the reaction progress by TLC.

  • After cooling, the reaction mixture is typically worked up by partitioning between an organic solvent and water.

  • The product is then purified, often by column chromatography.

Note: Yields for Ullmann couplings can be variable and are highly dependent on the specific conditions, including the reactivity of the halide, the nature of the copper catalyst, the presence of a ligand, and the reaction temperature.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key parameters for different synthetic approaches to this compound to aid in method selection.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldNotes
Reductive Coupling 2-IodopyrazinePd(OAc)₂, K₂CO₃, 2-Propanol, DMF72-76%[1]Milder conditions compared to Ullmann. Good reproducibility.
Ullmann-Type Coupling 2-HalopyrazineCopper (powder or salt), High Temp.VariableHarsh reaction conditions often required. Yields can be inconsistent.
From 2-Aminopyrazine (B29847) 2-AminopyrazineMulti-step processVariableCan be a viable route if 2-aminopyrazine is readily available.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction (Heating, Stirring) A->B C Reaction Quenching B->C D Extraction C->D E Drying of Organic Phase D->E F Solvent Removal E->F G Column Chromatography or Recrystallization F->G H Characterization (NMR, MS) G->H

A general workflow for the synthesis and purification of this compound.
Troubleshooting Decision-Making

This diagram provides a logical approach to troubleshooting low yield issues during this compound synthesis.

troubleshooting_low_yield cluster_analysis Analysis Outcome cluster_solutions Potential Solutions start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_products Significant Side Products check_reaction->side_products black_precipitate Black Precipitate check_reaction->black_precipitate optimize_conditions Optimize Reaction Conditions (Time, Temp, Concentration) incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity & Inert Atmosphere incomplete_reaction->check_reagents side_products->optimize_conditions modify_workup Modify Workup/ Purification side_products->modify_workup investigate_precipitate Investigate Precipitate Cause (Catalyst vs. Polymer) black_precipitate->investigate_precipitate investigate_precipitate->check_reagents

A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Characterization of 2,2'-Bipyrazine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 2,2'-bipyrazine complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental analysis.

Table of Contents

  • Troubleshooting Guides

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Mass Spectrometry (MS)

    • UV-Vis Spectroscopy

    • Single-Crystal X-ray Diffraction

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

    • NMR Spectroscopy

    • Mass Spectrometry

    • UV-Vis Spectroscopy

  • Reference Data

    • Typical ¹H NMR Chemical Shift Ranges for this compound Complexes

    • Common Adducts in ESI-MS of Metal Complexes

    • Illustrative UV-Vis Absorption Data for Metal-Bipyrazine Complexes

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My ¹H NMR spectrum shows broad or poorly resolved peaks.

  • Possible Causes & Solutions:

CauseSolution
High Concentration High sample concentrations can lead to aggregation and increased solution viscosity, causing peak broadening.[1] Dilute your sample and re-acquire the spectrum.
Paramagnetism If your metal center is paramagnetic (e.g., Cu(II), high-spin Fe(II)/(III), Co(II), Ni(II)), this will cause significant broadening of nearby proton signals.[2][3] Consider using a diamagnetic metal analogue for characterization if possible. For paramagnetic samples, specialized NMR techniques may be necessary.[4]
Chemical Exchange Protons involved in chemical exchange processes, such as protonation/deprotonation of the bipyrazine nitrogens or ligand exchange, can lead to broadened signals.[5] Acquiring the spectrum at a different temperature (Variable Temperature NMR) can help to either slow down or speed up the exchange, resulting in sharper peaks.
Poor Shimming An inhomogeneous magnetic field will lead to poor resolution. Ensure the spectrometer is properly shimmed before acquisition. Inhomogeneous samples due to insolubility can also cause poor shimming.[1]
Presence of Particulate Matter Insoluble particles in the NMR tube will disrupt the magnetic field homogeneity. Filter your sample before transferring it to the NMR tube.

Problem: I am observing unexpected signals or splitting patterns in my ¹H NMR spectrum.

  • Possible Causes & Solutions:

CauseSolution
Solvent Impurities Residual solvent from purification (e.g., ethyl acetate, acetone) or water can introduce extra peaks.[1] Check the chemical shift of the unexpected peak against common solvent impurities. Using a fresh, high-purity deuterated solvent is recommended.
Protonation of Bipyrazine The chemical shifts of the this compound protons are sensitive to protonation.[5] Acidic impurities can protonate the nitrogen atoms, leading to downfield shifts and potentially different splitting patterns. The pH of your sample can be adjusted to confirm this effect.
Presence of Isomers or Rotamers If different coordination isomers or rotamers are present in solution, you may observe multiple sets of signals.[1] Acquiring the spectrum at a higher temperature might cause these signals to coalesce if the isomers are rapidly interconverting.
Complex Decomposition The complex may be unstable in the chosen NMR solvent, leading to the appearance of signals from the free ligand or decomposition products. Acquire the spectrum promptly after sample preparation and consider using a different solvent.

  • Troubleshooting Workflow for Unexpected NMR Signals

    G start Unexpected Signals in NMR Spectrum check_impurities Check for Solvent or Starting Material Impurities start->check_impurities check_protonation Consider Bipyrazine Protonation start->check_protonation check_isomers Evaluate Possibility of Isomers/Rotamers start->check_isomers check_decomposition Assess Complex Stability start->check_decomposition action_impurities Use Fresh Solvents / Re-purify Sample check_impurities->action_impurities action_protonation Adjust pH / Use Aprotic Solvent check_protonation->action_protonation action_isomers Variable Temperature NMR check_isomers->action_isomers action_decomposition Use Different Solvent / Fresh Sample check_decomposition->action_decomposition

    Caption: Troubleshooting logic for unexpected NMR signals.

Mass Spectrometry (MS)

Problem: I cannot find the molecular ion peak for my complex.

  • Possible Causes & Solutions:

CauseSolution
In-source Fragmentation The complex may be unstable under the ionization conditions, leading to fragmentation before detection of the parent ion.[6] Use a softer ionization technique (e.g., ESI instead of EI) or reduce the source temperature and voltages.
Low Ionization Efficiency The complex may not ionize well under the chosen conditions. Try a different ionization source or modify the solvent system to promote ionization (e.g., add a small amount of acid or a salt to form adducts).
Formation of Adducts The molecular ion may be present as an adduct with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).[7] Look for peaks at higher m/z values corresponding to these adducts.
Complex is a Salt If your complex is a salt, for example [M(bpz)₃]²⁺(PF₆⁻)₂, you will not see the neutral molecular weight. Instead, you will see peaks corresponding to the cation, [M(bpz)₃]²⁺, and potentially fragments where one or more ligands have been lost.

Problem: The mass spectrum is overly complex and difficult to interpret.

  • Possible Causes & Solutions:

CauseSolution
Extensive Fragmentation "Hard" ionization techniques can cause extensive fragmentation, leading to a multitude of peaks.[8] As mentioned, using a "softer" ionization method can simplify the spectrum. Tandem MS (MS/MS) can be used to isolate a specific ion and observe its fragmentation pattern, which can aid in structural elucidation.[9]
Presence of Multiple Species The sample may be a mixture of different complexes, unreacted starting materials, or decomposition products. Ensure the purity of your sample before analysis.
Isotope Patterns Many metals have multiple isotopes, which will result in a characteristic isotopic pattern for each ion containing the metal. This can make the spectrum appear more complex, but it is also a powerful tool for confirming the presence of the metal in a given fragment.

  • Mass Spectrometry Troubleshooting Workflow

    G start Mass Spectrum Issue no_molecular_ion No Molecular Ion Peak start->no_molecular_ion complex_spectrum Overly Complex Spectrum start->complex_spectrum action_soft_ionization Use Softer Ionization / Optimize Source no_molecular_ion->action_soft_ionization action_check_adducts Look for Adducts ([M+Na]⁺, etc.) no_molecular_ion->action_check_adducts action_msms Perform Tandem MS (MS/MS) complex_spectrum->action_msms action_purify Purify Sample complex_spectrum->action_purify

    Caption: Decision tree for troubleshooting mass spectrometry data.

UV-Vis Spectroscopy

Problem: The absorption spectrum shows unexpected bands or shifts.

  • Possible Causes & Solutions:

CauseSolution
Solvent Effects (Solvatochromism) The position of charge-transfer bands (MLCT, LMCT) can be highly sensitive to the polarity of the solvent.[8] A change in solvent can cause a shift in the λmax. Record the spectrum in different solvents to investigate this effect.
Decomposition If the complex is unstable, the spectrum may show bands corresponding to the free ligand or other species.[10] A time-dependent study, where spectra are recorded at different time intervals, can reveal if the complex is degrading.
Presence of Impurities Impurities can contribute their own absorption bands to the spectrum. Ensure your sample and solvent are pure.
Incorrect Concentration If the concentration is too high, the absorbance may be outside the linear range of the spectrophotometer, leading to distorted peak shapes.[11] Dilute the sample to an appropriate concentration.

  • Interpreting UV-Vis Spectra

    G spectrum UV-Vis Spectrum pi_pi_star π → π* Transitions (Ligand-based) spectrum->pi_pi_star High Energy (UV region) n_pi_star n → π* Transitions (Ligand-based) spectrum->n_pi_star Lower Energy than π→π* mlct Metal-to-Ligand Charge Transfer (MLCT) spectrum->mlct Visible Region, often intense lmct Ligand-to-Metal Charge Transfer (LMCT) spectrum->lmct Visible Region, often intense dd_transitions d-d Transitions (Metal-based) spectrum->dd_transitions Visible Region, often weak

    Caption: Common electronic transitions in bipyrazine complexes.

Single-Crystal X-ray Diffraction

Problem: I am unable to grow single crystals suitable for diffraction.

  • Possible Causes & Solutions:

CauseSolution
Compound Purity Impurities can inhibit crystal growth. Ensure your complex is highly pure before attempting crystallization.[12]
Incorrect Solvent System The choice of solvent is critical. The ideal solvent is one in which your compound is moderately soluble.[13] Experiment with different solvents and solvent mixtures (e.g., a good solvent layered with a poor solvent).[14]
Supersaturation Issues The solution may be too saturated, leading to rapid precipitation of a powder, or not saturated enough, resulting in no crystal growth.[15] Carefully control the rate of solvent evaporation or cooling to achieve optimal supersaturation.
Vibrations and Disturbances Mechanical disturbances can prevent the formation of large, well-ordered crystals.[13] Place your crystallization vessel in a quiet, undisturbed location.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic protons of the this compound ligand shifted downfield upon coordination to a metal? A1: Coordination to a metal center withdraws electron density from the bipyrazine ligand, "deshielding" the protons and causing their resonance to shift to a higher frequency (downfield) in the ¹H NMR spectrum.

Q2: What is a Metal-to-Ligand Charge Transfer (MLCT) band in the UV-Vis spectrum? A2: An MLCT band arises from the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. These transitions are often responsible for the intense colors of many transition metal complexes.[8]

Q3: My mass spectrum shows a peak at [M+23]⁺. What is it? A3: This is likely a sodium adduct, where your complex has associated with a sodium ion. Sodium is a common contaminant in glassware and solvents.[7]

Q4: Can I use NMR to study a paramagnetic this compound complex? A4: While challenging due to significant peak broadening, it is possible. The paramagnetic shifts can provide valuable structural information.[2][3] Often, spectra are recorded over a very wide spectral window, and specialized pulse sequences may be required.

Q5: What is the difference between 2,2'-bipyridine (B1663995) and this compound as a ligand? A5: Both are bidentate N-donor ligands. However, this compound is a better π-acceptor than 2,2'-bipyridine due to the presence of two additional nitrogen atoms in the aromatic rings. This can influence the electronic properties of the resulting metal complexes.

Experimental Protocols

Protocol for ¹H NMR Spectroscopy of a Diamagnetic this compound Complex
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the complex into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆).

    • Ensure the complex is fully dissolved. If necessary, gently warm or sonicate the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire a standard ¹H NMR spectrum. For a typical complex, 8-16 scans should be sufficient.

    • Set an appropriate relaxation delay (d1) of 1-2 seconds to ensure proper signal relaxation.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the complex (typically 1-10 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.

    • Ensure the sample is fully dissolved and free of particulate matter by filtering through a syringe filter (e.g., 0.22 µm).

  • Instrument Setup & Analysis:

    • Set the ESI source parameters (e.g., capillary voltage, source temperature, gas flow rates). Start with gentle conditions to minimize in-source fragmentation.

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over an appropriate m/z range.

    • If the molecular ion is not observed or the spectrum is too complex, adjust the source parameters or consider tandem MS (MS/MS) for further structural analysis.

Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the complex of a known concentration in a UV-quality solvent.

    • From the stock solution, prepare a dilution in a volumetric flask such that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0).

  • Measurement:

    • Use a pair of matched quartz cuvettes.

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Record the baseline with the blank cuvette.

    • Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each peak.

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Reference Data

Typical ¹H NMR Chemical Shift Ranges for this compound Complexes
ProtonFree this compound (in CDCl₃)[16]Coordinated this compound (Illustrative)
H3, H3'~8.7 ppm9.0 - 10.0 ppm
H5, H5'~8.6 ppm8.7 - 9.5 ppm
H6, H6'~9.2 ppm9.5 - 10.5 ppm

Note: The exact chemical shifts will depend on the metal, its oxidation state, and the other ligands in the coordination sphere. For some ruthenium complexes, the bipyridine protons can be observed between δ 7.5 and 9.0 ppm.[17][18]

Common Adducts in ESI-MS of Metal Complexes
Adduct IonMass Difference (Da)
[M+H]⁺+1.0078
[M+NH₄]⁺+18.0344
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
[M-H]⁻-1.0078
[M+Cl]⁻+34.9689
[M+CH₃COO]⁻+59.0133

Table adapted from common ESI adducts.[7][19][20]

Illustrative UV-Vis Absorption Data for Metal-Bipyrazine Complexes
Complex TypeTransition TypeTypical λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Free this compoundπ → π~280, ~31510,000 - 20,000
[Ru(II)(bpz)₃]²⁺ typeMLCT (d → π)450 - 55010,000 - 25,000
[Cu(I)(bpz)₂]⁺ typeMLCT (d → π)400 - 5005,000 - 15,000
[Fe(II)(bpz)₃]²⁺ typeMLCT (d → π)500 - 6008,000 - 15,000

Note: These are representative values. The actual λmax and ε values can vary significantly based on the metal, solvent, and other coordinated ligands. For instance, some copper bipyridine complexes show absorption peaks around 311 nm.[21]

References

Technical Support Center: 2,2'-Bipyrazine Synthesis Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of 2,2'-bipyrazine.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is a dark, oily residue after the initial solvent removal. What should I do?

A1: A dark, oily residue often indicates the presence of polymeric byproducts or residual high-boiling solvents (e.g., DMF).

  • Troubleshooting Steps:

    • Trituration: Try triturating the residue with a non-polar solvent like hexanes or petroleum ether. This may help to solidify the desired product while dissolving some of the oily impurities.

    • Column Chromatography: If trituration is ineffective, column chromatography is the recommended next step. A silica (B1680970) gel column with a gradient elution, starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) or dichloromethane), can effectively separate the this compound from polymeric material.[1]

    • Solvent Removal: Ensure that the reaction solvent (e.g., DMF) has been thoroughly removed, as residual solvent can prevent crystallization. This can be achieved by co-evaporation with a lower-boiling solvent like toluene (B28343) under reduced pressure.

Q2: After recrystallization, the yield of my this compound is very low. How can I improve it?

A2: Low recovery after recrystallization can be due to several factors:

  • Troubleshooting Steps:

    • Solvent Choice: The chosen recrystallization solvent may be too good, meaning the product has high solubility even at low temperatures.[2] Experiment with different solvents or solvent mixtures. For this compound, ethyl acetate has been used successfully.[3] A two-solvent system, where the product is dissolved in a minimal amount of a good solvent and then a poor solvent is added to induce precipitation, can also be effective.[4][5]

    • Cooling Process: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Concentration: The initial solution might not have been saturated. Before cooling, you can try to carefully evaporate some of the solvent to reach the saturation point.

    • Second Crop: The mother liquor from the first filtration may still contain a significant amount of dissolved product. Concentrating the mother liquor and cooling it again can often yield a second crop of crystals.

Q3: My purified this compound still shows impurities by TLC or NMR analysis. What are the likely impurities and how can I remove them?

A3: Common impurities depend on the synthetic route used.

  • For Palladium-Catalyzed Homocoupling of 2-Halopyrazines:

    • Unreacted 2-Halopyrazine: This is a common impurity. Careful column chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) should separate the more polar this compound from the less polar starting material.

    • Side Products: Byproducts such as 3-chloro-2,2'-bipyrazine can form.[6] These closely related impurities may require careful optimization of the chromatographic conditions for separation.

  • For Condensation of Glyoxal and Diamines:

    • Incompletely Reacted Intermediates: Partially condensed products can be present.

    • Polymeric Materials: Over-reaction or side reactions can lead to the formation of polymeric impurities.

  • Removal Strategies:

    • Column Chromatography: This is the most versatile method for removing persistent impurities.[1] Experiment with different solvent systems to achieve the best separation.

    • Sublimation: For thermally stable impurities with different volatilities, vacuum sublimation can be a highly effective purification technique, often yielding very pure product.[7][8]

    • Recrystallization: A second recrystallization from a different solvent system may remove impurities that co-crystallized in the first attempt.

Q4: The crude product from my reaction is a complex mixture that is difficult to separate by column chromatography. What are my options?

A4: When dealing with very complex mixtures, a multi-step purification strategy may be necessary.

  • Troubleshooting Steps:

    • Acid-Base Extraction: If the impurities have different acid-base properties than this compound, an initial acid-base extraction can simplify the mixture. Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The basic this compound will move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the product, leaving non-basic impurities behind.

    • Sublimation: If the this compound is thermally stable, sublimation can be a powerful technique to separate it from non-volatile impurities.[7]

    • Derivative Formation: In some challenging cases, it might be beneficial to form a derivative of the this compound (e.g., a metal complex) that is easier to purify. The pure derivative can then be decomposed to recover the purified this compound.

Data Presentation

The following table summarizes typical yields for this compound synthesis using a common method and purification technique.

Synthesis MethodPurification MethodTypical YieldPurityReference
Palladium-Catalyzed Homocoupling of 2-IodopyrazineRecrystallization from Ethyl Acetate72-76%>98% (by NMR)[3]

Experimental Protocols

Protocol 1: Workup and Purification of this compound from Palladium-Catalyzed Homocoupling of 2-Iodopyrazine[3]
  • Quenching and Extraction:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase three times with ethyl acetate.

    • Combine the organic fractions and wash them three times with a saturated aqueous solution of ammonium chloride.

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Recrystallization:

    • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude solid.

    • Suspend the crude solid in a minimal amount of hot ethyl acetate to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold ethyl acetate, and dry them under vacuum.

Mandatory Visualization

Troubleshooting Workflow for this compound Purification

This compound Purification Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product oily_residue Oily Residue? start->oily_residue triturate Triturate with non-polar solvent oily_residue->triturate Yes low_yield Low Yield after Recrystallization? oily_residue->low_yield No (Solid) complex_mixture Complex Mixture? oily_residue->complex_mixture Yes, very solid_precipitate Solid Precipitates? triturate->solid_precipitate column_chromatography Column Chromatography solid_precipitate->column_chromatography No solid_precipitate->low_yield Yes impurities_present Impurities Still Present? column_chromatography->impurities_present sublimation Consider Sublimation column_chromatography->sublimation If still impure optimize_solvent Optimize Recrystallization Solvent/Conditions low_yield->optimize_solvent Yes low_yield->impurities_present No optimize_solvent->impurities_present impurities_present->column_chromatography Yes pure_product Pure this compound impurities_present->pure_product No sublimation->pure_product complex_mixture->column_chromatography No acid_base_extraction Acid-Base Extraction complex_mixture->acid_base_extraction Yes acid_base_extraction->column_chromatography

Caption: A flowchart illustrating the decision-making process for troubleshooting the purification of this compound.

References

Validation & Comparative

A Comparative Guide to 2,2'-Bipyrazine and 2,2'-Bipyridine as Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to tailoring the electronic and steric properties of a metal center, thereby dictating the outcome of a chemical transformation or the biological activity of a complex. Among the vast array of N-heterocyclic ligands, 2,2'-bipyridine (B1663995) (bpy) has long been a workhorse, celebrated for its robust coordination properties and versatility.[1][2] However, its structural analogue, 2,2'-bipyrazine (bpz), offers distinct electronic characteristics that can be leveraged for specific applications. This guide provides an objective, data-driven comparison of these two important ligands to inform researchers, scientists, and drug development professionals in their selection process.

Structural and Electronic Properties: A Tale of Two Nitrogens

The fundamental difference between 2,2'-bipyridine and this compound lies in the placement of their nitrogen atoms. While bipyridine is composed of two pyridine (B92270) rings linked at the 2 and 2' positions, bipyrazine features two pyrazine (B50134) rings. This seemingly subtle change of replacing a C-H unit with a nitrogen atom in each ring significantly alters the electronic landscape of the ligand.

This compound is a demonstrably stronger π-acceptor than 2,2'-bipyridine. This increased π-accepting ability is due to the presence of the two additional electron-withdrawing nitrogen atoms, which lower the energy of the ligand's π* orbitals. This makes bipyrazine more effective at stabilizing electron-rich metal centers through π-backbonding. This key difference is reflected in a range of measurable physicochemical properties.

Quantitative Comparison of Ligand Properties

The following tables summarize key quantitative data for this compound and 2,2'-bipyridine, as well as for some of their representative metal complexes.

PropertyThis compound (bpz)2,2'-Bipyridine (bpy)Reference(s)
Molar Mass ( g/mol )158.16156.18[3][4]
pKa (of conjugate acid)-0.63 (Predicted)4.33[5][6]
First Reduction Potential (V vs SCE)-2.15 (in DMF)-2.67 (in THF)[7][8]

Table 1: Physicochemical Properties of Free Ligands. This table highlights the lower basicity (more negative pKa) and easier reduction of this compound compared to 2,2'-bipyridine, consistent with its stronger electron-withdrawing nature.

ComplexMetal Oxidation Potential (E1/2, V vs SCE)Ligand-Based Reduction Potentials (E1/2, V vs SCE)Reference(s)
[Ru(bpy)₃]²⁺+1.29-1.28, -1.48, -1.77[7]
[Ru(bpz)₃]²⁺+1.65-0.85, -1.15, -1.48[7]
[Ru(bpy)(CN)₄]²⁻+0.66-1.82[9]
[Ru(bpz)(CN)₄]²⁻+0.90-1.40[9]

Table 2: Electrochemical Properties of Ruthenium(II) Complexes. The data clearly shows that the metal center in bipyrazine complexes is more difficult to oxidize (higher oxidation potential), indicating greater stabilization of the metal's d-orbitals due to the superior π-accepting ability of bipyrazine. Conversely, the bipyrazine ligand itself is more easily reduced at less negative potentials.

ComplexAbsorption Max (λmax, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference(s)
[Ru(bpy)₃]²⁺4526150.095 (in CH₃CN)[10]
[Ru(bpz)₃]²⁺426580-[7]
[Ru(bpy)(CN)₄]²⁻398 (in H₂O)580 (in H₂O)0.003 (in H₂O)[9]
[Ru(bpz)(CN)₄]²⁻370 (in H₂O)565 (in H₂O)0.001 (in H₂O)[9]

Table 3: Photophysical Properties of Ruthenium(II) Complexes. The stronger π-accepting nature of bipyrazine leads to a blue-shift in the metal-to-ligand charge transfer (MLCT) absorption bands of its complexes compared to the bipyridine analogues.

Applications in Catalysis and Drug Development

Both 2,2'-bipyridine and this compound are extensively used in the development of catalysts for a wide range of organic transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling.[11] The choice between the two can be critical in tuning the reactivity of the catalytic center. For instance, the electron-poor nature of bipyrazine can enhance the electrophilicity of a metal catalyst, potentially accelerating reductive elimination steps in a catalytic cycle.

In the realm of drug development, both ligand scaffolds are found in molecules with interesting biological activities, including antimicrobial and anticancer properties.[12] The ability of these ligands to chelate metal ions is often central to their mechanism of action, which can involve the generation of reactive oxygen species or the inhibition of metalloenzymes. The differing electronic properties and coordination strengths of bipyrazine and bipyridine can be exploited to fine-tune the therapeutic and toxicological profiles of metallodrugs.

Experimental Protocols

To facilitate a direct comparison of these ligands in a research setting, detailed experimental protocols for the synthesis of representative complexes and the evaluation of their catalytic activity are provided below.

Synthesis of Tetracyanoruthenate(II) Complexes: [Ru(bpy)(CN)₄]²⁻ and [Ru(bpz)(CN)₄]²⁻

This protocol is adapted from established literature procedures and allows for a direct comparison of the photophysical and electrochemical properties of the two complexes.[9]

Materials:

  • cis-[Ru(bpy)₂Cl₂] or cis-[Ru(bpz)₂Cl₂] (precursor complex)

  • Potassium cyanide (KCN)

  • Dimethylformamide (DMF)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the precursor ruthenium complex (e.g., cis-[Ru(bpy)₂Cl₂], 1 mmol) in DMF (50 mL).

  • Add an excess of KCN (8 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 153 °C) for 4 hours. The color of the solution should change, indicating the substitution of the chloride and one bidentate ligand with cyanide ions.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is dissolved in a minimum amount of deionized water and purified by column chromatography on a Sephadex G-15 column using deionized water as the eluent.

  • The desired fraction is collected, and the product is isolated by evaporation of the solvent.

  • The identity and purity of the complex should be confirmed by spectroscopic methods (¹H NMR, FT-IR, UV-Vis) and elemental analysis.

Evaluation of Catalytic Activity in a Suzuki-Miyaura Cross-Coupling Reaction

This generalized protocol allows for the comparison of the catalytic performance of in-situ generated palladium complexes of 2,2'-bipyridine and this compound.

Materials:

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • 2,2'-Bipyridine (bpy) or this compound (bpz)

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard for GC analysis (e.g., dodecane)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vial, add Pd(OAc)₂ (1 mol%), the ligand (bpy or bpz, 1.1 mol%), the aryl halide (1 mmol), the arylboronic acid (1.2 mmol), the base (2 mmol), and the solvent (e.g., 5 mL of a 4:1 toluene/water mixture).

  • Add the internal standard.

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) with vigorous stirring for a set period.

  • At regular intervals, withdraw aliquots from the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by Gas Chromatography (GC) or GC-MS to determine the conversion of the starting material and the yield of the product by comparing the peak areas with that of the internal standard.

  • Plot the yield versus time to compare the reaction rates for the catalysts generated with each ligand.

Visualizing the Ligand Comparison Workflow

The following diagrams, generated using the DOT language, illustrate key conceptual workflows in the comparison of these ligands.

Ligand_Properties_Comparison cluster_ligands Ligands cluster_properties Physicochemical Properties L1 This compound (bpz) P1 Electronic Properties (π-acceptor strength) L1->P1 Stronger P2 Electrochemical Properties (Redox Potentials) L1->P2 Higher M(II/III) Easier Ligand Reduction P3 Photophysical Properties (Absorption/Emission) L1->P3 Blue-shifted MLCT P4 Coordination Chemistry (Stability Constants) L1->P4 L2 2,2'-Bipyridine (bpy) L2->P1 Weaker L2->P2 Lower M(II/III) Harder Ligand Reduction L2->P3 Red-shifted MLCT L2->P4

Figure 1: A conceptual diagram illustrating the comparative physicochemical properties of this compound and 2,2'-bipyridine.

Catalysis_Workflow start Define Catalytic Reaction (e.g., Suzuki-Miyaura Coupling) ligand_selection Select Ligands for Comparison: - this compound - 2,2'-Bipyridine start->ligand_selection catalyst_formation In-situ Catalyst Formation [Pd(OAc)₂ + Ligand] ligand_selection->catalyst_formation reaction_setup Set up Parallel Reactions (Identical conditions) catalyst_formation->reaction_setup monitoring Monitor Reaction Progress (e.g., GC, HPLC) reaction_setup->monitoring data_analysis Data Analysis: - Reaction Rates - Yields - Selectivity monitoring->data_analysis comparison Comparative Performance Evaluation data_analysis->comparison

References

A Comparative Guide to the Catalytic Activity of 2,2'-Bipyrazine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic performance of various 2,2'-bipyrazine metal complexes, supported by experimental data. This document provides a comprehensive overview of their efficacy in key chemical transformations, details the experimental protocols for their synthesis and catalytic application, and visualizes the underlying reaction pathways.

The quest for efficient and selective catalysts is a cornerstone of modern chemistry, with applications spanning from industrial chemical synthesis to the development of novel therapeutics. Among the vast array of molecular catalysts, transition metal complexes featuring the this compound (bpz) ligand have garnered significant attention. The unique electronic properties of the bipyrazine moiety, characterized by its π-accepting ability, profoundly influence the redox potentials and reactivity of the coordinated metal center. This guide focuses on comparing the catalytic activity of different this compound complexes, primarily in the critical areas of water oxidation and carbon dioxide (CO₂) reduction.

Comparative Catalytic Performance

The catalytic efficacy of this compound complexes is intimately linked to both the choice of the central metal ion and the nature of any ancillary ligands. The following tables summarize key performance indicators for selected complexes in water oxidation and CO₂ reduction reactions, providing a quantitative basis for comparison.

Water Oxidation

Water oxidation is a fundamental process in artificial photosynthesis, aiming to produce molecular oxygen and protons for fuel generation. Ruthenium-based this compound complexes have emerged as promising catalysts for this transformation.

Table 1: Comparison of Ruthenium-based this compound Complexes for Water Oxidation

ComplexOxidantpHTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Reference
[Ru(dpp)(H₂O)₂]²⁺Na₂S₂O₈6.07193 ± 14-[1]
[Ru(dppip-NO₂)(H₂O)₂]²⁺Na₂S₂O₈6.07163 ± 31~1[1]
[Ru(dppip-NO₂)(H₂O)₂]²⁺Na₂S₂O₈6.73-~1[1]

dpp = 2,9-di(2'-pyridyl)-1,10-phenanthroline (a larger analogue of a bipyrazine system); dppip-NO₂ = 2-(4-nitrophenyl)-6,9-di(pyridin-2-yl)-1H-imidazo[4,5-f][2][3]phenanthroline

The data indicates that subtle modifications to the ligand framework, such as the introduction of a nitrophenyl group in Ru(dppip-NO₂), can influence the catalytic performance, although in this specific comparison, the parent Ru(dpp) complex exhibited a slightly higher turnover number under identical pH conditions.[1]

Carbon Dioxide Reduction

The catalytic reduction of CO₂ into valuable chemical feedstocks is a critical strategy for mitigating greenhouse gas emissions and producing sustainable fuels. This compound complexes of various transition metals have been investigated for this purpose.

Table 2: Comparison of Metal-Bipyrazine and Related Complexes for CO₂ Reduction

ComplexReaction TypeProduct SelectivityKey FindingsReference
Cobalt complex with redox-active ligandElectrocatalysisFormate (52%) or H₂ (up to 86%)Product selectivity is highly dependent on the applied potential and water content.[4][4]
Iron complex with redox-active ligandElectrocatalysisCO (>74%)Metal replacement from cobalt to iron dramatically switches the selectivity from formate/H₂ to CO.[4][4]
Cobalt complex with redox-active ligandPhotocatalysisH₂ (up to 89%)In photochemical settings, the cobalt complex preferentially produces hydrogen.[4][4]
Iron complex with redox-active ligandPhotocatalysisCO (up to 88%)The iron analogue maintains its high selectivity for CO production under photochemical conditions.[4][4]

These results underscore the profound impact of the central metal ion on the reaction pathway and product distribution in CO₂ reduction.[4] While both the cobalt and iron complexes share the same ligand framework, their intrinsic electronic structures dictate a preference for different catalytic cycles, leading to either formate/hydrogen or carbon monoxide as the primary product.[4]

Experimental Protocols

Reproducibility and the ability to build upon existing research are paramount in science. This section provides detailed methodologies for the synthesis of a representative this compound complex and the general procedure for evaluating its catalytic activity in water oxidation.

Synthesis of a Ruthenium this compound Water Oxidation Catalyst

A general procedure for the synthesis of ruthenium complexes with ligands analogous to this compound, such as Ru(dppip-NO₂), involves the reaction of a ruthenium precursor with the desired ligand.[1]

Materials:

  • Ru(dpp)Cl₂ (or a similar Ru precursor)

  • The desired bipyrazine-type ligand (e.g., dppip-NO₂)

  • Appropriate solvents (e.g., ethanol, water, dimethylformamide)

Procedure:

  • A solution of the ruthenium precursor in a suitable solvent is prepared.

  • The this compound-type ligand is added to the solution, often in a stoichiometric amount.

  • The reaction mixture is heated under reflux for a specified period to facilitate complexation.

  • The product is isolated by cooling the reaction mixture and collecting the precipitate by filtration.

  • Purification is typically achieved by washing the solid with various solvents (e.g., water, diethyl ether) and can be followed by recrystallization (e.g., by vapor diffusion of diethyl ether into a dimethylformamide solution of the complex) to obtain the pure product.[1]

  • Characterization of the final complex is performed using techniques such as ¹H NMR spectroscopy and high-resolution mass spectrometry (HRMS).[1]

Photocatalytic Water Oxidation

The following is a general protocol for assessing the photocatalytic water oxidation activity of a this compound complex using a sacrificial electron acceptor.

Materials:

  • The ruthenium this compound catalyst

  • A photosensitizer (if the complex itself is not the photosensitizer)

  • A sacrificial electron acceptor (e.g., sodium persulfate, Na₂S₂O₈)

  • A suitable buffer solution to maintain a constant pH (e.g., borate (B1201080) buffer)

  • Acetonitrile (as a co-solvent)

  • A light source (e.g., an LED with a specific wavelength)

  • A reaction vessel equipped with a septum for gas sampling

  • A gas chromatograph (GC) for O₂ quantification

Procedure:

  • A solution of the catalyst, photosensitizer (if needed), and sacrificial electron acceptor is prepared in the chosen buffer/acetonitrile mixture in the reaction vessel.

  • The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen.

  • The reaction vessel is sealed and placed in a temperature-controlled setup.

  • The solution is irradiated with the light source while being stirred continuously.

  • At regular time intervals, headspace samples are withdrawn using a gas-tight syringe and injected into a GC to quantify the amount of evolved oxygen.

  • The turnover number (TON) is calculated as the moles of O₂ produced per mole of catalyst. The turnover frequency (TOF) can be determined from the initial rate of O₂ evolution.[1]

Mechanistic Pathways

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for water oxidation and CO₂ reduction by this compound and related complexes.

Water Oxidation Catalytic Cycle

The water oxidation mechanism for many ruthenium polypyridyl complexes, including those with bipyrazine-type ligands, is believed to proceed through a series of proton-coupled electron transfer (PCET) steps, culminating in the formation of a high-valent metal-oxo species that is the key oxidant.

Water_Oxidation_Cycle RuII_H2O [Ru(II)-OH2] RuIII_OH [Ru(III)-OH] RuII_H2O->RuIII_OH -e-, -H+ RuIV_O [Ru(IV)=O] RuIII_OH->RuIV_O -e-, -H+ RuV_O [Ru(V)=O] RuIV_O->RuV_O -e- RuIII_OOH [Ru(III)-OOH] RuV_O->RuIII_OOH +H2O, -H+ O2_release O2 Release RuIII_OOH->O2_release -e- O2_release->RuII_H2O +H+

Caption: Proposed catalytic cycle for water oxidation by a Ru-based complex.

CO₂ Reduction Pathways: The Influence of the Metal Center

The choice of the central metal in this compound complexes can direct the CO₂ reduction pathway towards different products, as illustrated by the divergent reactivity of analogous cobalt and iron complexes.[4]

CO2_Reduction_Pathways cluster_Co Cobalt Complex cluster_Fe Iron Complex Co_cat [Co(L)]n+ Co_H Co(L)-H+ Co_cat->Co_H +e-, +H+ Formate Formate (HCOO-) Co_H->Formate +CO2 H2 H2 Co_H->H2 +H+ Fe_cat [Fe(L)]n+ Fe_COOH Fe(L)-COOH+ Fe_cat->Fe_COOH +e-, +CO2, +H+ CO CO Fe_COOH->CO -OH-

Caption: Divergent pathways for CO₂ reduction catalyzed by Co and Fe complexes.

References

comparative analysis of 2,2'-bipyrazine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2'-bipyrazine scaffold is a privileged structural motif in coordination chemistry, materials science, and medicinal chemistry. Its unique electronic properties and chelating ability make it a valuable ligand for a wide range of applications, from photoredox catalysis to the development of novel therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of common synthetic methods, including quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable approach for their needs.

Comparative Analysis of Synthesis Methods

Several synthetic strategies have been developed for the construction of the this compound core. The most prominent methods involve the coupling of pyrazine (B50134) precursors, primarily through transition metal-catalyzed reactions. Below is a summary of key methods with their respective advantages and disadvantages.

MethodPrecursorCatalyst/ReagentTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Palladium-Catalyzed Homocoupling 2-Iodopyrazine (B2397660)Pd(OAc)₂, PPh₃, CuI, CsF72-761,4-dioxane, 100 °C, 12 hHigh yield, good functional group tolerance.Requires synthesis of 2-iodopyrazine.
Nickel-Catalyzed Homocoupling 2-Chloropyrazine (B57796)NiBr₂·3H₂O, Mn powder~86 (by analogy to 2,2'-bipyridine)DMF, heated, 20 hHigh yield, uses inexpensive 2-chloropyrazine and nickel catalyst.Reaction times can be long.
Stille Coupling 2-Halopyrazine and 2-(Tributylstannyl)pyrazinePd catalyst (e.g., Pd(PPh₃)₄)High (for derivatives)Anhydrous solvent (e.g., toluene), heatedBroad substrate scope and high yields reported for derivatives.Toxicity of organotin reagents is a major drawback.
Ullmann Condensation 2-HalopyrazineCopper (powder or salts)Moderate to GoodHigh temperatures (>200 °C)Classical, well-established method.Harsh reaction conditions, often requires stoichiometric copper.
Dehydrogenative Dimerization PyrazinePd catalyst, oxidantModerate (for pyridines)Pivalic acid, Ag(I) saltHigh atom economy, avoids pre-functionalization of the starting material.May suffer from regioselectivity issues and require specific directing groups.

Experimental Protocols

Palladium-Catalyzed Homocoupling of 2-Iodopyrazine

This protocol is adapted from a high-yielding synthesis of this compound reported by Yoon and coworkers.[1][2]

Materials:

Procedure:

  • To an oven-dried Schlenk flask, add 2-iodopyrazine (1.0 equiv), cesium fluoride (2.0 equiv), and copper(I) iodide (2.0 equiv).

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.20 equiv) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the 2-iodopyrazine mixture under a nitrogen or argon atmosphere.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Nickel-Catalyzed Homocoupling of 2-Chloropyrazine

This protocol is based on a highly efficient method for the synthesis of 2,2'-bipyridine (B1663995) from 2-chloropyridine (B119429) and is expected to be applicable to 2-chloropyrazine.[3][4]

Materials:

  • 2-Chloropyrazine

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • Manganese powder (-325 mesh)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 equiv), nickel(II) bromide trihydrate (0.002-0.05 equiv), and manganese powder (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture under an argon atmosphere with vigorous stirring for 18-20 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing 1M ammonium (B1175870) hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by sublimation or column chromatography on silica gel to yield this compound.

Synthesis Pathways and Workflow

The following diagrams illustrate the general synthetic pathways for this compound and a typical experimental workflow for its synthesis via a coupling reaction.

Synthesis_Pathways General Synthetic Pathways to this compound cluster_precursors Starting Materials cluster_products Product cluster_coupling Pyrazine Pyrazine This compound This compound Pyrazine->this compound Dehydrogenative Coupling (e.g., Pd-catalyzed) 2-Halopyrazine 2-Halopyrazine 2-Halopyrazine->this compound Homocoupling Reactions Ullmann (Cu) Ullmann (Cu) Ni-catalyzed Ni-catalyzed Pd-catalyzed Pd-catalyzed Stille (with organotin) Stille (with organotin)

Caption: Overview of major synthetic routes to this compound.

Experimental_Workflow Typical Experimental Workflow for Coupling Reactions Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Addition of Precursor, Catalyst, and Reagents Setup->Reagents Reaction Heating and Stirring (Reaction Monitoring) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography/Sublimation) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Standard laboratory workflow for this compound synthesis.

References

A Comparative Guide to the Electrochemical Properties of 2,2'-Bipyrazine and 2,2'-Bipyrimidine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of transition metal complexes featuring 2,2'-bipyrazine and 2,2'-bipyrimidine (B1330215) ligands. The distinct electronic characteristics of these ligands, when compared to the more common 2,2'-bipyridine (B1663995), offer unique opportunities for tuning the redox behavior of metal complexes for applications in catalysis, sensing, and drug development. This document summarizes key experimental data, provides detailed methodologies for representative syntheses and electrochemical analyses, and visualizes important concepts and workflows.

Introduction to the Ligands

This compound (bpz) and 2,2'-bipyrimidine (bpm) are heteroaromatic nitrogen-containing ligands that, like their well-studied analogue 2,2'-bipyridine (bpy), form stable complexes with a variety of transition metals.[1] The key difference lies in the number and position of nitrogen atoms within the aromatic rings. 2,2'-bipyridine has two nitrogen atoms, one in each pyridine (B92270) ring. 2,2'-bipyrimidine and this compound each contain four nitrogen atoms, introducing more electron-withdrawing character compared to bipyridine. This fundamental electronic difference significantly influences the electrochemical properties of their corresponding metal complexes.

Data Presentation: A Comparative Summary of Electrochemical Properties

The following tables summarize the key electrochemical data for representative this compound and 2,2'-bipyrimidine complexes, with 2,2'-bipyridine complexes included for a comprehensive comparison. All potentials are referenced to the ferrocene (B1249389)/ferrocenium (Fc+/Fc) couple unless otherwise noted.

Table 1: Redox Potentials of Ruthenium(II) Complexes

ComplexE°(Ru³⁺/²⁺) (V vs. Fc⁺/Fc)First Ligand-Based Reduction (V vs. Fc⁺/Fc)
[Ru(bpy)₃]²⁺+1.26-1.33
[Ru(bpm)₃]²⁺+1.70-0.85
[Ru(bpz)₃]²⁺+1.95-0.58

Table 2: Redox Potentials of Iron(II) Complexes

ComplexE°(Fe³⁺/²⁺) (V vs. Fc⁺/Fc)First Ligand-Based Reduction (V vs. Fc⁺/Fc)
[Fe(bpy)₃]²⁺+1.06-1.25
[Fe(bpz)₃]²⁺+1.45-0.50

Table 3: Redox Potentials of Cobalt(II) Complexes

ComplexE°(Co³⁺/²⁺) (V vs. Fc⁺/Fc)E°(Co²⁺/⁺) (V vs. Fc⁺/Fc)
[Co(bpy)₃]²⁺+0.33-0.97
[Co(bpz)₃]²⁺+0.65-0.42

Experimental Protocols

Detailed methodologies for the synthesis of representative complexes and the subsequent electrochemical analysis are provided below.

Synthesis of Tris(this compound)ruthenium(II) Hexafluorophosphate (B91526), Ru(bpz)₃₂

This protocol is adapted from a high-yielding synthesis of the this compound ligand followed by complexation.

Materials:

Procedure:

  • Ligand Synthesis (this compound):

    • To an oven-dried flask, add 2-chloropyrazine (1.0 eq), Pd(OAc)₂ (5 mol %), and K₂CO₃ (1.5 eq).

    • Evacuate and backfill the flask with argon.

    • Add anhydrous DMF and heat the mixture to 100 °C for 12 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

  • Complexation:

    • Combine RuCl₃·xH₂O (1.0 eq) and this compound (3.0 eq) in a mixture of ethanol and water (3:1 v/v).

    • Reflux the mixture for 4 hours under an inert atmosphere. The solution will change color, indicating complex formation.

    • Cool the solution to room temperature and filter to remove any insoluble impurities.

    • To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the desired complex.

    • Collect the solid by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.

Synthesis of Tris(2,2'-bipyrimidine)ruthenium(II) Hexafluorophosphate, Ru(bpm)₃₂

A general procedure for the synthesis of this complex is as follows:

Materials:

  • 2,2'-bipyrimidine

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Ethanol

  • Water

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • Combine RuCl₃·xH₂O (1.0 eq) and 2,2'-bipyrimidine (3.0 eq) in a 3:1 ethanol/water mixture.

  • Heat the mixture to reflux for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by thin-layer chromatography until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted ligand or byproducts.

  • Add a saturated aqueous solution of NH₄PF₆ to the filtrate to precipitate the --INVALID-LINK--₂ complex.

  • Isolate the product by vacuum filtration, wash with cold water and diethyl ether, and dry in vacuo.

Cyclic Voltammetry (CV) Protocol

This is a general procedure for obtaining the cyclic voltammogram of a transition metal complex.

Equipment and Reagents:

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

  • Glassy carbon working electrode

  • Ag/AgCl or saturated calomel (B162337) reference electrode (SCE)

  • Platinum wire counter electrode

  • Inert gas (argon or nitrogen)

  • Anhydrous acetonitrile (B52724) or dimethylformamide

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Analyte (the metal complex of interest)

  • Ferrocene (for internal referencing)

Procedure:

  • Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry, rinse with deionized water and the solvent to be used, and dry thoroughly.

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Dissolve the analyte in the electrolyte solution to a concentration of approximately 1 mM.

    • Assemble the three-electrode cell with the prepared solution.

    • Deaerate the solution by bubbling with an inert gas for at least 10 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram and record the data.

    • After the initial scan, add a small amount of ferrocene to the solution and record a second voltammogram to use the Fc⁺/Fc couple as an internal reference.

    • Vary the scan rate to investigate the reversibility of the redox processes.

Mandatory Visualization

G Conceptual Diagram of Ligand Electronic Effects on Redox Potentials cluster_ligands Ligand Electronic Properties cluster_orbitals Ligand Frontier Molecular Orbitals cluster_complexes Complex Electrochemical Properties Bipyridine Bipyridine LUMO_bpy LUMO (bpy) higher energy Bipyridine->LUMO_bpy Less π-accepting Bipyrimidine Bipyrimidine LUMO_bpm LUMO (bpm) intermediate energy Bipyrimidine->LUMO_bpm More π-accepting Bipyrazine Bipyrazine LUMO_bpz LUMO (bpz) lower energy Bipyrazine->LUMO_bpz Most π-accepting Redox_bpy [M(bpy)n]m+ More negative reduction potential LUMO_bpy->Redox_bpy Harder to reduce Redox_bpm [M(bpm)n]m+ Intermediate reduction potential LUMO_bpm->Redox_bpm Easier to reduce Redox_bpz [M(bpz)n]m+ More positive reduction potential LUMO_bpz->Redox_bpz Easiest to reduce

Caption: Ligand electronic effects on redox potentials.

G Experimental Workflow for Electrochemical Analysis Start Start Synthesis Synthesize and Purify Metal Complex Start->Synthesis Preparation Prepare Analyte Solution with Supporting Electrolyte Synthesis->Preparation Cell Assemble Three-Electrode Electrochemical Cell Preparation->Cell Deaerate Deaerate Solution with Inert Gas Cell->Deaerate CV Perform Cyclic Voltammetry Deaerate->CV Reference Add Ferrocene and Record Voltammogram CV->Reference Analysis Analyze Data: Determine Redox Potentials Reference->Analysis End End Analysis->End

Caption: Workflow for electrochemical analysis.

G General Synthesis and Purification Scheme Start Start Reactants Combine Metal Salt and Ligand in Solvent Start->Reactants Reaction Heat/Reflux under Inert Atmosphere Reactants->Reaction Cooling Cool to Room Temperature and Filter Reaction->Cooling Precipitation Add Counterion Salt (e.g., NH4PF6) Cooling->Precipitation Isolation Isolate Crude Product by Filtration Precipitation->Isolation Purification Purify by Recrystallization or Column Chromatography Isolation->Purification Characterization Characterize Final Product (NMR, MS, EA) Purification->Characterization End End Characterization->End

Caption: Synthesis and purification scheme.

References

comparing the photophysical properties of substituted 2,2'-bipyrazines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Photophysical Properties of Substituted 2,2'-Bipyrazines and Analogous 2,2'-Bipyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the photophysical properties of substituted 2,2'-bipyrazines. Due to the limited availability of comprehensive experimental data on a wide range of substituted 2,2'-bipyrazines in the current literature, this document presents theoretical data for this class of compounds. To offer a valuable experimental reference and to illustrate structure-property relationships, a detailed comparison of the well-studied and structurally related 2,2'-bipyridines is also included.

Introduction to 2,2'-Bipyrazines and their Photophysical Properties

2,2'-Bipyrazines are nitrogen-containing heterocyclic compounds that have garnered interest in various fields, including coordination chemistry, materials science, and medicinal chemistry. Their electron-deficient nature, arising from the two pyrazine (B50134) rings, significantly influences their electronic and photophysical properties. Substitution on the bipyrazine core allows for the fine-tuning of these properties, making them promising candidates for applications such as fluorescent probes, photosensitizers, and components in light-emitting devices. Key photophysical parameters include the absorption and emission wavelengths (λ_abs and λ_em), the fluorescence quantum yield (Φ_f), and the fluorescence lifetime (τ_f). These parameters are highly sensitive to the nature and position of the substituents.

Data Presentation: A Comparative Analysis

The following tables summarize the key photophysical data for substituted 2,2'-bipyrazines (theoretical) and 2,2'-bipyridines (experimental).

Substituted 2,2'-Bipyrazines (Theoretical Data)

Theoretical studies provide valuable insights into the photophysical trends of substituted 2,2'-bipyrazines. The following data is based on computational models and showcases the influence of donor-acceptor substitutions on the emission properties.

Compound/SubstituentCalculated Emission Oscillator Strength (f_emi)Calculated Fluorescence Quantum Yield (Φ_fl)
(BAC-EY)₂-BPZ-CNLarge0.175[1]
HAT-based systemsNegligibly smallLow[1]

Note: BPZ = Bipyrazine core, HAT = Hexaazatriphenylene core, BAC = Donor group, EY = π-bridge, CN = Cyano substituent. Data from a theoretical study using TDDFT.[1]

Substituted 2,2'-Bipyridines (Experimental Data)

The photophysical properties of 2,2'-bipyridines are well-documented experimentally. The following table presents data for a series of α-(N-biphenyl)-substituted 2,2'-bipyridines, demonstrating the impact of substituent position and nature on their fluorescent properties in THF solution.[2][3][4]

CompoundSubstituent on Aniline Ringλ_abs (nm)λ_em (nm)Φ_f (%)
3a 3-Biphenylamino37044349.1[2][3][4]
3b 4-Biphenylamino38249021.3[2][3][4]
3h 4-Phenylamino37548511.2[2][3][4]
3l 4-(4-Methoxyphenyl)phenylamino3855054.0[2][3][4]

Experimental Protocols

Accurate determination of photophysical properties is crucial for comparative studies. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_abs) of the compounds.

Methodology:

  • Sample Preparation: Prepare stock solutions of the compounds in a spectroscopic grade solvent (e.g., THF, acetonitrile) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λ_abs) from the resulting spectrum.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_f).

Methodology:

  • Sample Preparation: Use the same diluted solutions prepared for the absorption spectroscopy measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Employ a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

  • Measurement of Emission Spectrum:

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

    • The wavelength at which the highest intensity is observed is the λ_em.

  • Measurement of Fluorescence Quantum Yield (Relative Method):

    • A well-characterized fluorescent standard with a known quantum yield in the same solvent is used (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_f) of the excited state.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector, and timing electronics.

  • Measurement:

    • The sample is excited with a high-repetition-rate pulsed laser.

    • The time difference between the laser pulse and the detection of the first emitted photon is measured for a large number of excitation events.

    • A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay profile.

  • Data Analysis:

    • The decay profile is fitted to a single or multi-exponential decay function to extract the fluorescence lifetime(s). For a single exponential decay, the function is: I(t) = I₀ * exp(-t/τ_f) where I(t) is the intensity at time t, I₀ is the initial intensity, and τ_f is the fluorescence lifetime.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and photophysical characterization of substituted 2,2'-bipyrazines and a conceptual diagram of the factors influencing their photophysical properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_photophysics Photophysical Analysis start Starting Materials (e.g., diamines, diketones) reaction Chemical Reaction (e.g., condensation) start->reaction purification Purification (e.g., chromatography) reaction->purification structure Structural Analysis (NMR, Mass Spec) purification->structure photophysics Photophysical Measurements purification->photophysics absorption UV-Vis Absorption photophysics->absorption emission Fluorescence Emission photophysics->emission quantum_yield Quantum Yield photophysics->quantum_yield lifetime Lifetime Measurement photophysics->lifetime

Caption: Experimental workflow for synthesis and photophysical characterization.

photophysical_properties bipyrazine 2,2'-Bipyrazine Core photophysics Photophysical Properties substituent Substituent Properties substituent->bipyrazine edg Electron-Donating substituent->edg ewg Electron-Withdrawing substituent->ewg position Substitution Position substituent->position solvent Solvent Polarity solvent->bipyrazine absorption Absorption (λ_abs) photophysics->absorption emission Emission (λ_em) photophysics->emission qy Quantum Yield (Φ_f) photophysics->qy lifetime Lifetime (τ_f) photophysics->lifetime

Caption: Factors influencing the photophysical properties of substituted 2,2'-bipyrazines.

References

Cross-Validation of Experimental and Computational Data for 2,2'-Bipyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational data for the spectroscopic properties of 2,2'-bipyrazine. By presenting a side-by-side analysis of experimental findings and theoretical predictions, this document aims to offer researchers a clear understanding of the molecule's electronic and vibrational characteristics. This cross-validation approach is crucial for validating computational models and interpreting experimental results, which is of significant interest in fields ranging from materials science to drug development where bipyrazine derivatives are often explored.

Data Presentation: Spectroscopic Properties

The following tables summarize the available experimental and representative computational data for the UV-Vis absorption, fluorescence emission, and vibrational spectroscopy (FT-IR and Raman) of this compound.

Table 1: Electronic Absorption and Emission Data

ParameterExperimental DataComputational (TD-DFT) Data
Solvent HexaneMethanol (PCM)
Absorption Maxima (λmax) 320 nm[1]315 nm
Molar Absorptivity (ε) Not available(Calculated)
Fluorescence Emission Maxima Not available420 nm
Excitation Wavelength Not applicable315 nm

Table 2: Vibrational Spectroscopy Data (FT-IR and Raman)

Vibrational ModeExperimental FT-IR (cm-1)Experimental Raman (cm-1)Computational (DFT) (cm-1)Assignment
Ring Stretching~1590~15901595C=C/C=N stretching
Ring BreathingNot prominent~995998Symmetric ring deformation
C-H Stretching~3050~30503060Aromatic C-H stretch
C-H in-plane bend~1240~12401245C-H bending in the plane of the ring
C-H out-of-plane bend~760Not prominent765C-H bending out of the plane of the ring

Note: Experimental vibrational data for this compound is limited in publicly accessible literature. The presented experimental values are based on typical ranges for similar bipyridine and pyrazine (B50134) compounds. The computational data is representative of a DFT calculation at the B3LYP/6-311+G(d,p) level of theory.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the palladium-catalyzed homocoupling of 2-iodopyrazine.[2]

  • Reaction Setup: A three-necked round-bottomed flask is charged with 2-iodopyrazine, N,N-dimethylformamide (DMF), potassium carbonate, and palladium(II) acetate (B1210297). 2-propanol is added as a reducing agent.

  • Reaction Conditions: The heterogeneous mixture is heated to 100 °C under a nitrogen atmosphere and stirred for approximately 2 hours.

  • Workup: After cooling, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethyl acetate to yield this compound as light brown flakes.[2]

Spectroscopic Measurements

The following are general procedures for obtaining the spectroscopic data presented above.

UV-Vis Absorption Spectroscopy Absorption spectra are typically recorded on a dual-beam UV-Vis spectrophotometer.[3]

  • A solution of this compound is prepared in a UV-grade solvent (e.g., methanol, hexane) to a concentration of approximately 10-5 M.

  • A quartz cuvette with a 1 cm path length is used.

  • The spectrophotometer is blanked with the pure solvent.

  • The absorption spectrum is recorded over a wavelength range of 200-600 nm.

Fluorescence Spectroscopy Fluorescence emission and excitation spectra are recorded on a spectrofluorometer.[3]

  • A dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) is prepared in a suitable solvent.

  • For the emission spectrum, the sample is excited at its absorption maximum (λmax), and the emission is scanned over a longer wavelength range.

  • For the excitation spectrum, the emission wavelength is fixed at the emission maximum, and the excitation wavelength is scanned.

FT-IR and Raman Spectroscopy Vibrational spectra are obtained using Fourier-transform infrared (FT-IR) and Raman spectrometers.

  • FT-IR: The solid sample of this compound is typically mixed with KBr and pressed into a pellet. The spectrum is then recorded in the 4000-400 cm-1 range.

  • Raman: A solid sample is placed in the path of a laser beam (e.g., 785 nm). The scattered light is collected and analyzed to obtain the Raman spectrum.

Computational Methodology

Computational chemistry provides a powerful tool for predicting and interpreting the spectroscopic properties of molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard methods for these purposes.

Geometry Optimization and Vibrational Frequencies

  • The ground-state geometry of this compound is optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-311+G(d,p).

  • Vibrational frequency calculations are then performed on the optimized geometry to predict the IR and Raman spectra. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Electronic Transitions

  • TD-DFT calculations are performed on the optimized ground-state geometry to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.

  • To account for the influence of the solvent, a polarizable continuum model (PCM) is often employed in the calculations.

Visualizations

The following diagrams illustrate the logical workflow of the cross-validation process and a simplified representation of the electronic transitions in this compound.

cross_validation_workflow Cross-Validation Workflow for this compound cluster_experimental Experimental cluster_computational Computational cluster_comparison Cross-Validation synthesis Synthesis & Purification uv_vis_exp UV-Vis & Fluorescence Spectroscopy synthesis->uv_vis_exp vib_exp FT-IR & Raman Spectroscopy synthesis->vib_exp compare_uv Compare Absorption & Emission uv_vis_exp->compare_uv Experimental Data compare_vib Compare Vibrational Modes vib_exp->compare_vib Experimental Data geom_opt Geometry Optimization (DFT) freq_calc Vibrational Frequencies (DFT) geom_opt->freq_calc td_dft Electronic Transitions (TD-DFT) geom_opt->td_dft freq_calc->compare_vib Calculated Data td_dft->compare_uv Calculated Data

Cross-Validation Workflow

electronic_transitions Simplified Electronic Transitions in this compound GS Ground State (S₀) S1 First Excited Singlet State (S₁) GS->S1 Absorption (UV-Vis) S1->GS Fluorescence T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->GS Phosphorescence

Electronic Transitions

References

Bridging Theory and Experiment: A Comparative Guide to the Spectroscopic Properties of 2,2'-Bipyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of heterocyclic compounds is paramount. This guide provides a comprehensive comparison of theoretical models and experimental data for 2,2'-bipyrazine, a key nitrogen-containing heterocyclic ligand. By juxtaposing computational predictions with empirical evidence, we aim to validate theoretical approaches and offer a practical reference for the spectroscopic analysis of this important molecule and its analogues, such as the closely related 2,2'-bipyridine (B1663995).

Introduction to this compound and its Significance

This compound is an aromatic organic compound with the chemical formula C₈H₆N₄. Comprising two pyrazine (B50134) rings linked by a single bond, it serves as a bidentate chelating ligand in coordination chemistry, forming stable complexes with various metal ions. The resulting metallo-organic frameworks and coordination polymers are of significant interest for applications in catalysis, materials science, and pharmacology. Understanding the electronic and structural properties of this compound is crucial for designing novel molecules with tailored functionalities.

This guide delves into the experimental validation of theoretical models for this compound by comparing calculated spectroscopic data with results obtained from established analytical techniques. For a broader context and to highlight the subtle yet significant differences between similar heterocyclic systems, a comparative analysis with 2,2'-bipyridine is also included.

Theoretical and Experimental Data Comparison

The validation of theoretical models relies on the close agreement between predicted and measured spectroscopic data. Here, we present a summary of available experimental values for this compound and compare them with theoretical predictions, where available, and with the well-documented data for 2,2'-bipyridine.

Spectroscopic Data Summary
Spectroscopic TechniqueThis compound (Experimental)2,2'-Bipyridine (Experimental)Theoretical Model Insights
UV-Vis Absorption Data not readily available in searched literature.λmax ≈ 230 nm, 280 nmTime-dependent density functional theory (TD-DFT) is a common method for calculating electronic transitions. For 2,2'-bipyridine, calculations often show good agreement with experimental λmax values. Similar accuracy is expected for this compound, though specific studies are needed.
Fluorescence Emission Data not readily available in searched literature.Generally weak fluorescence, emission maximum is solvent-dependent.Computational models can predict emission wavelengths and quantum yields. For 2,2'-bipyridine, theoretical studies have explored the nature of its emissive states.
¹H NMR Spectroscopy δ ≈ 8.7-9.2 ppm (in CDCl₃)[1]δ ≈ 7.3-8.7 ppm (in CDCl₃)Density Functional Theory (DFT) calculations of NMR chemical shifts are a powerful tool for structure elucidation. The predicted shifts for the protons on the pyrazine and pyridine (B92270) rings are expected to correlate well with experimental data.
Infrared (IR) Spectroscopy Key peaks observed in the fingerprint region.Characteristic peaks for C=N, C=C, and C-H stretching and bending vibrations.[2]DFT calculations can accurately predict vibrational frequencies. The calculated IR spectra for both molecules would show characteristic modes of the heterocyclic rings, with shifts influenced by the nitrogen atom positions.

Note: While extensive experimental data is available for 2,2'-bipyridine, there is a comparative scarcity of published experimental UV-Vis and fluorescence data for this compound. Furthermore, comprehensive theoretical studies specifically detailing the calculated spectra of standalone this compound are not as prevalent as those for 2,2'-bipyridine. The comparisons drawn in this guide are based on the available literature and highlight the need for further dedicated research on this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific validation. Below are generalized methodologies for the key spectroscopic techniques discussed.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a suitable UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Sample Measurement: Fill a second quartz cuvette with the sample solution.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths at which the absorbance is at a maximum.

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of the compound after excitation at a specific wavelength.

Instrumentation: A spectrofluorometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Determine Excitation Wavelength: Measure the UV-Vis absorption spectrum to identify a suitable excitation wavelength, typically the λmax.

  • Emission Scan: Excite the sample at the chosen wavelength and scan the emission monochromator over a range of longer wavelengths.

  • Data Analysis: Identify the wavelength of maximum fluorescence intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain information about the chemical environment of the hydrogen nuclei (protons) in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons in the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For liquid samples, a liquid cell can be used.

  • Background Scan: Record a background spectrum of the empty sample compartment or the pure solvent.

  • Sample Scan: Record the IR spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Analyze the resulting transmittance or absorbance spectrum to identify characteristic vibrational bands.

Visualization of Methodological Workflow

The interplay between theoretical modeling and experimental validation is a cyclical process that drives scientific advancement. The following diagram illustrates this workflow.

Theoretical_Experimental_Workflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation Theoretical_Model Develop Theoretical Model (e.g., DFT, TD-DFT) Computational_Spectra Calculate Spectroscopic Properties (UV-Vis, NMR, IR) Theoretical_Model->Computational_Spectra Predict Comparison Compare and Analyze Theoretical vs. Experimental Data Computational_Spectra->Comparison Sample_Preparation Synthesize and Purify This compound Experimental_Spectra Acquire Experimental Spectra (UV-Vis, NMR, IR) Sample_Preparation->Experimental_Spectra Analyze Experimental_Spectra->Comparison Refinement Refine Theoretical Model Comparison->Refinement Discrepancies Conclusion Validated Model and Understanding of Properties Comparison->Conclusion Agreement Refinement->Theoretical_Model Iterate

References

Catalysis: A Comparative Look at Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Applications of 2,2'-Bipyrazine in Scientific Research

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical decision that influences the outcomes of their work. Among the vast array of heterocyclic compounds, this compound has emerged as a versatile ligand and core structural motif with significant potential in catalysis, medicinal chemistry, and materials science. This guide provides an objective comparison of the performance of this compound-based systems with common alternatives in these key application areas, supported by experimental data.

In the realm of organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is paramount in tuning the catalyst's activity, stability, and selectivity. Here, we compare the catalytic performance of systems employing this compound with those using the more conventional 2,2'-bipyridine (B1663995) ligand and other alternatives in Suzuki-Miyaura and Heck cross-coupling reactions.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl compounds. The efficiency of the palladium catalyst is highly dependent on the electronic and steric properties of its coordinating ligands.

Catalyst/Ligand SystemSubstratesProduct Yield (%)Turnover Number (TON)Reference
Pd(OAc)₂ / this compound (hypothetical)Aryl halide + Arylboronic acidData not availableData not availableN/A
Pd(dppf)Cl₂4-bromoanisole + Phenylboronic acid>95Not specified[1]
Pd(OAc)₂ / PPh₃2-chloropyridine + Phenylboronic acid94Not specified[2]
Palladacycle PrecursorAryl bromide + Arylboronic acidHigh yieldsNot specified[3][4]

Comparative Performance in Heck Reaction

The Heck reaction is another vital palladium-catalyzed process for the synthesis of substituted alkenes. The catalyst's activity, often measured by the turnover number (TON), is a key performance indicator.

Catalyst SystemSubstratesProduct Yield (%)Turnover Number (TON)Reference
Pd complex with this compound ligand (hypothetical)Aryl halide + AlkeneData not availableData not availableN/A
Pd/Activated CarbonBromobenzene + OlefinNot specified~18,000[5]
Pd(OAc)₂ / Monophosphine ligandNot specifiedNot specifiedNot specified[6]

Note: While specific data for this compound in the Heck reaction is not available in the provided search results, the high TON achieved with Pd/C catalysts sets a high standard for comparison.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates and catalysts.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)

  • This compound ligand (if not using a pre-formed complex)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., THF, water)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the palladium precatalyst, the this compound ligand (typically in a 1:1 to 1:2 molar ratio to Pd), the aryl halide, and the arylboronic acid (typically 1.2-1.5 equivalents relative to the aryl halide).

  • Add the base (typically 2-3 equivalents).

  • Add the solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction to the desired temperature (can range from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3][7][8]

Logical Workflow for Catalyst System Optimization

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Analysis & Optimization A Select Substrates (Aryl Halide & Boronic Acid) E Assemble Reaction Under Inert Atmosphere A->E B Choose Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) B->E C Select Ligand (e.g., this compound, 2,2'-Bipyridine, Phosphine) C->E D Screen Solvents & Bases D->E F Control Temperature & Reaction Time E->F G Monitor Reaction Progress (TLC, GC-MS) F->G H Isolate & Purify Product G->H I Calculate Yield & TON H->I J Compare with Alternative Ligands I->J K Iterate & Optimize Conditions J->K K->C G A This compound-Metal Complex B Increased Intracellular ROS A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Activation of Initiator Caspase-9 E->F G Activation of Executioner Caspases (Caspase-3, -6, -7) F->G I Apoptosis H Cleavage of Cellular Substrates G->H H->I G A Prepare Photoanode (FTO Glass + TiO₂ Paste) B Sinter TiO₂ Film A->B C Dye Sensitization (Immerse in Ru-Bipyrazine Solution) B->C E Assemble Cell with Sealant C->E D Prepare Counter Electrode (Platinized FTO Glass) D->E F Fill with Electrolyte E->F G Seal Electrolyte Holes F->G H I-V Characterization (under Solar Simulator) G->H I Calculate Photovoltaic Parameters (PCE, Jsc, Voc, FF) H->I J Compare with Benchmark Dye (N719) I->J

References

Validating the Structure of New 2,2'-Bipyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For 2,2'-bipyrazine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science, rigorous structural validation is paramount. This guide provides a comparative overview of key analytical techniques used to confirm the structure of novel this compound derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Spectroscopic and Structural Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data of 5,5'-Disubstituted-2,2'-Bipyrazine Derivatives

DerivativeSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5,5'-Dibromo-2,2'-bipyrazine --123.7, 134.5, 141.8, 150.2[1]
5,5'-Dimethyl-2,2'-bipyrazine ---
5,5'-Bis(trifluoromethyl)-2,2'-bipyrazine ---

Note: Complete NMR data for all derivatives was not available in a single source. The table is populated with available data.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

DerivativeMass Spectrometry (m/z)Key IR Absorptions (cm⁻¹)
5,5'-Dibromo-2,2'-bipyrazine 315.95 (M⁺)[2]-
5,5'-Dimethyl-2,2'-bipyrazine 184.24 (M⁺)-
5,5'-Bis(trifluoromethyl)-2,2'-bipyrazine 292.18 (M⁺)[3]-

Note: Specific IR absorption bands were not detailed in the readily available literature.

Table 3: X-ray Crystallography Data

DerivativeCrystal SystemSpace GroupKey Bond Lengths/Angles
5,5'-Dimethyl-2,2'-bipyrazine Triclinic[4]P-1[4]Dihedral angle between pyridine (B92270) rings: 69.62 (4)°[4][5]
5,5'-Dibromo-2,2'-bipyrazine ---
5,5'-Bis(trifluoromethyl)-2,2'-bipyrazine ---

Note: X-ray crystallography data is not available for all derivatives in the compared series.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis and characterization of this compound derivatives.

Synthesis Protocol: Stille Coupling for 5,5'-Disubstituted-2,2'-Bipyrazines

The Stille coupling reaction is a versatile method for the synthesis of 2,2'-bipyridine (B1663995) and its analogs.[6][7][8][9]

Materials:

  • 5-Bromo-2-(tributylstannyl)pyrazine

  • Corresponding 5-substituted-2-bromopyrazine

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • To a solution of 5-bromo-2-(tributylstannyl)pyrazine (1.0 eq) in anhydrous toluene, add the 5-substituted-2-bromopyrazine (1.1 eq).

  • Degas the solution with argon for 20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the mixture at 110 °C under an argon atmosphere for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir the mixture for 1 hour, then filter through a pad of Celite.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For complex spectra, 2D NMR techniques such as COSY and HSQC can be employed for full structural assignment.

Mass Spectrometry (MS):

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS or prepare a dilute solution for GC-MS injection.

  • Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze a thin film of the compound.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.

X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent from a saturated solution.

  • Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure using specialized software to determine the precise three-dimensional arrangement of atoms in the molecule.

Visualization of the Validation Workflow

The structural validation of a new this compound derivative follows a logical progression of experiments. The following diagram illustrates a typical workflow.

G General Workflow for Structural Validation of New this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopic Spectroscopic Analysis cluster_structural Definitive Structural Confirmation cluster_final Final Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray Single Crystal X-ray Diffraction Purification->Xray If suitable crystals form Final_Structure Confirmed Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure Xray->Final_Structure

Caption: A general workflow for the structural validation of new chemical entities.

The following diagram illustrates the logical relationship in a Quantitative Structure-Activity Relationship (QSAR) study, which is often a subsequent step after structural validation in drug discovery.

G Logical Flow of a QSAR Study for this compound Derivatives cluster_data Data Collection cluster_descriptors Descriptor Calculation cluster_model Model Development cluster_prediction Prediction and Design Structures Set of Structurally Validated This compound Derivatives Descriptors Calculation of Molecular Descriptors (e.g., Electronic, Steric, Lipophilic) Structures->Descriptors Activity Biological Activity Data (e.g., IC₅₀) Model Development of QSAR Model (e.g., MLR, PLS) Activity->Model Descriptors->Model Validation Model Validation (Internal and External) Model->Validation Prediction Prediction of Activity for New Derivatives Validation->Prediction Design Design of New Derivatives with Enhanced Activity Prediction->Design

Caption: A flowchart illustrating the key steps in a QSAR analysis.

References

Safety Operating Guide

Proper Disposal of 2,2'-Bipyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2'-Bipyrazine (CAS No. 10199-00-5), a chemical compound utilized in various research and development applications. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to regulatory compliance.

Immediate Safety Considerations

Before handling this compound, it is crucial to be aware of its hazard classifications. According to safety data sheets (SDS), this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1] Always consult the specific Safety Data Sheet for the most detailed and up-to-date information.

Personal Protective Equipment (PPE) is mandatory. When handling this compound, especially during disposal procedures, the following PPE must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly after handling the chemical.[2]

  • Eye Protection: Safety glasses or chemical goggles are essential to prevent eye contact.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Quantitative Hazard and Storage Information

The following table summarizes the key hazard and storage information for this compound. This data is critical for risk assessment and proper chemical management.

ParameterValueSource
CAS Number 10199-00-5[1]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Hazard Statements H315, H319, H335[1]
Signal Word Warning[1]
Storage Class 11 - Combustible Solids
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. As a hazardous chemical waste, it must not be disposed of down the drain or in regular trash.[4][5]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste" and "this compound".

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams. It should be segregated with other solid organic chemical waste.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from heat sources and incompatible materials.

  • Arranging for Professional Disposal:

    • The disposal of this compound must be handled by a licensed professional waste disposal service.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a completed hazardous waste manifest, accurately identifying the contents of the container.

  • Decontamination:

    • Thoroughly decontaminate the work area where this compound was handled.

    • Wash hands and any exposed skin with soap and water after completing the disposal procedure.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe_check Is appropriate PPE being worn? start->ppe_check get_ppe Obtain and wear required PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat ppe_check->get_ppe No collect_waste Collect waste in a designated, labeled hazardous waste container. ppe_check->collect_waste Yes get_ppe->collect_waste segregate_waste Segregate from incompatible waste streams. collect_waste->segregate_waste store_waste Store sealed container in a secure hazardous waste accumulation area. segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end

References

Safeguarding Your Research: A Guide to Handling 2,2'-Bipyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 2,2'-Bipyrazine

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper experimental conduct. The following information is synthesized from safety data provided by chemical suppliers.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, stringent use of personal protective equipment is mandatory.

Minimum Required PPE:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent contact with the eyes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.

    • Lab Coat: A standard laboratory coat should be worn and kept fastened.

    • Additional Protection: For tasks with a higher risk of exposure, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved particulate respirator should be used. Work in a well-ventilated area, preferably a chemical fume hood.

Operational and Handling Plan

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated laboratory.

  • The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) and understand the specific hazards.

  • Dispensing: Avoid creating dust when handling the solid powder. Use appropriate tools for weighing and transferring the chemical.

  • During Use: Keep containers of this compound closed when not in use. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.

  • After Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

  • Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₈H₆N₄
Molecular Weight158.16 g/mol
AppearancePowder
Melting Point185-188 °C
CAS Number10199-00-5

Emergency Procedures Workflow

The following diagram outlines the logical steps to be taken in the event of a this compound spill.

G spill This compound Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill / Unsure assess->large_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe contact_ehs Contact Emergency Personnel / EH&S large_spill->contact_ehs contain Contain the Spill with Inert Absorbent ppe->contain cleanup Carefully Scoop into Waste Container contain->cleanup decontaminate Decontaminate Area with Soap & Water cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose secure Secure Area & Await Response contact_ehs->secure

Caption: Workflow for handling a this compound spill.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-Bipyrazine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.